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Epizizanal

Cat. No.: B15287556
M. Wt: 218.33 g/mol
InChI Key: ONCLDGVLVUPPIN-COMQUAJESA-N
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Description

Epizizanal is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B15287556 Epizizanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1R,2R,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carbaldehyde

InChI

InChI=1S/C15H22O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h9,11-13H,1,4-8H2,2-3H3/t11-,12+,13-,15+/m1/s1

InChI Key

ONCLDGVLVUPPIN-COMQUAJESA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]3(C2)[C@@H](CC[C@@H]3C1=C)C=O)C

Canonical SMILES

CC1(C2CCC3(C2)C(CCC3C1=C)C=O)C

Origin of Product

United States

Foundational & Exploratory

Epizizanal: A Technical Guide to its Discovery, Isolation, and Characterization from Vetiver Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of epizizanal, a bioactive sesquiterpenoid aldehyde found in vetiver oil. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and a proposed signaling pathway for its insect-repellent activity.

Introduction: The Aromatic Treasure of Vetiver and the Discovery of this compound

Vetiver oil, derived from the roots of the perennial grass Chrysopogon zizanioides (formerly Vetiveria zizanioides), is a highly valued essential oil in the fragrance industry, prized for its complex, earthy, and woody aroma.[1] Beyond its olfactory appeal, vetiver oil is a rich source of over 150 sesquiterpenoid compounds, many of which possess interesting biological activities.[2] Among these is this compound, a tricyclic sesquiterpenoid aldehyde that, along with its isomer zizanal, has been identified as a potent insect repellent.[3][4]

The discovery of zizanal and this compound in Javanese vetiver oil was first reported in 1982 by Jain, Nowicki, Eisner, and Meinwald.[2] Their work established the chemical structures of these two new insect-repelling aldehydes based on spectral data and partial synthesis.[2] This guide delves into the methodologies for isolating and characterizing this compound, providing a technical framework for researchers interested in this and similar natural products.

Experimental Protocols: From Vetiver Roots to Pure this compound

The isolation of this compound from vetiver oil is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by chromatographic purification to separate the individual components.

Extraction of Vetiver Essential Oil

Several methods can be employed to extract the essential oil from vetiver roots, each with its own advantages in terms of yield and chemical profile of the resulting oil.

  • Steam Distillation: This is a common method for extracting essential oils. Chopped and dried vetiver roots are subjected to steam, which ruptures the oil-containing glands and carries the volatile compounds, including this compound, into a condenser. The oil is then separated from the aqueous distillate. The yield of essential oil from steam distillation typically ranges from 0.3% to 1.0%.[3]

  • Solvent Extraction: This method involves the use of a non-polar solvent, such as hexane, to extract the aromatic compounds from the vetiver roots. The plant material is macerated in the solvent, and the resulting solution is then filtered and concentrated under reduced pressure to yield a concrete, which is further processed to obtain the absolute. Soxhlet extraction with hexane has been reported to yield approximately 1.6% to 2.0% of extract.[5]

  • Supercritical Fluid Extraction (SFE): This technique utilizes supercritical carbon dioxide (CO2) as a solvent. SFE offers the advantage of extracting the oil at lower temperatures, which helps to prevent the degradation of thermally sensitive compounds. This method can provide a high yield of essential oil, with reported values around 2.3% at 180 bar and 40°C.[5]

Isolation and Purification of this compound via Column Chromatography

Following the initial extraction of vetiver oil, the isolation of this compound is typically achieved through column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Protocol for Column Chromatography:

  • Preparation of the Column: A glass column is packed with a slurry of silica gel (as the stationary phase) in a non-polar solvent, such as n-hexane. The column should be packed uniformly to ensure optimal separation.

  • Sample Loading: A concentrated sample of vetiver oil is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: The separation of compounds is achieved by passing a series of solvents (the mobile phase) with increasing polarity through the column. A typical gradient elution for the separation of terpenoids from vetiver oil might start with 100% n-hexane and gradually introduce a more polar solvent like ethyl acetate.

  • Fraction Collection: The eluate is collected in a series of fractions. The composition of each fraction is monitored using Thin Layer Chromatography (TLC).

  • Identification of this compound-Containing Fractions: The TLC plates are visualized under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid) to identify the spots corresponding to different compounds. The fractions containing the compound with the expected Rf value for this compound are pooled together.

  • Final Purification: The pooled fractions are concentrated under reduced pressure to yield purified this compound. Further purification can be achieved by repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) if necessary.

Data Presentation: Characterization of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for this compound based on its chemical structure as a sesquiterpenoid aldehyde and data for similar compounds.

Spectroscopic Technique Parameter Expected Value/Observation for this compound
Mass Spectrometry (MS) Molecular Ion Peak (M+)m/z 218 (corresponding to the molecular formula C15H22O)
Key Fragmentation PeaksLoss of -CHO (m/z 189), loss of alkyl chains
Infrared (IR) Spectroscopy Carbonyl (C=O) StretchStrong absorption band around 1720-1740 cm⁻¹
C-H Stretch (aldehyde)Absorption band around 2720 cm⁻¹ and 2820 cm⁻¹
C-H Stretch (alkane)Absorption bands below 3000 cm⁻¹
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Aldehyde Proton (-CHO)Singlet or doublet in the region of δ 9.0-10.0 ppm
Olefinic Protons (=C-H)Signals in the region of δ 5.0-6.0 ppm
Alkyl Protons (-CH, -CH₂, -CH₃)Multiple signals in the upfield region of δ 0.8-2.5 ppm
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Carbonyl Carbon (C=O)Signal in the downfield region of δ 190-205 ppm
Olefinic Carbons (C=C)Signals in the region of δ 100-150 ppm
Alkyl CarbonsSignals in the upfield region of δ 10-60 ppm

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Epizizanal_Isolation_Workflow VetiverRoots Vetiver Roots Extraction Extraction (Steam Distillation, Solvent Extraction, or SFE) VetiverRoots->Extraction VetiverOil Crude Vetiver Oil Extraction->VetiverOil ColumnChromatography Silica Gel Column Chromatography VetiverOil->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of this compound Fractions TLC->Pooling Identify Fractions Purifiedthis compound Purified this compound Pooling->Purifiedthis compound

Figure 1: Workflow for the isolation and purification of this compound from vetiver roots.
Proposed Insect Olfactory Signaling Pathway for this compound

The insect-repellent activity of this compound is likely mediated through the insect's olfactory system. Volatile molecules like this compound are detected by olfactory receptor neurons (ORNs) located in the insect's antennae. This interaction triggers a signaling cascade that ultimately leads to a behavioral response, such as avoidance. The following diagram illustrates a generalized insect olfactory signaling pathway that could be activated by this compound.

Insect_Olfactory_Signaling cluster_antennal_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron cluster_brain Insect Brain (Antennal Lobe) This compound This compound (Odorant) OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR_Complex Odorant Receptor (OR) Complex (ORx + Orco) OBP->OR_Complex Transport & Delivery IonChannel Ion Channel Opening OR_Complex->IonChannel Activation ORN_Membrane Olfactory Receptor Neuron (ORN) Membrane Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Generation Depolarization->ActionPotential Neurotransmitter Neurotransmitter Release ActionPotential->Neurotransmitter Signal to Brain BehavioralResponse Behavioral Response (Repellency/Avoidance) Neurotransmitter->BehavioralResponse

Figure 2: A generalized model of an insect olfactory signaling pathway potentially activated by this compound.

Conclusion

This compound stands out as a promising natural insect repellent derived from vetiver oil. This guide has outlined the key methodologies for its discovery, isolation, and characterization. The provided protocols and data serve as a valuable resource for researchers aiming to work with this and other bioactive sesquiterpenoids. Further research into the specific olfactory receptors that interact with this compound and the downstream signaling pathways will be crucial for the development of novel and effective insect repellent technologies.

References

Natural sources and occurrence of Epizizanal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of Epizizanal

Introduction

This compound is a naturally occurring sesquiterpenoid aldehyde, an organic compound with the chemical formula C15H22O[1]. It is an isomer of zizanal, another related sesquiterpenoid[2][3][4]. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and occurrence of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers, scientists, and professionals in drug development. This compound, along with its related compounds in vetiver oil, is noted for its insect-repellent properties[2][3][5].

Natural Sources and Occurrence

The primary and most significant natural source of this compound is the essential oil extracted from the roots of the vetiver plant, Chrysopogon zizanioides (L.) Roberty, formerly known as Vetiveria zizanioides (L.) Nash[1][4][6][7]. Vetiver is a perennial grass belonging to the Poaceae family, cultivated worldwide for its aromatic essential oil, which is a valuable ingredient in the perfume and fragrance industries[3][6].

The chemical composition of vetiver essential oil is complex, containing over 100 sesquiterpenoid components, and can vary significantly depending on the geographical origin of the plant (e.g., Haiti, Java, India, China)[4][6]. This compound is one of the characteristic, albeit not always most abundant, constituents of this oil[2][3][6]. The biosynthesis of these compounds occurs with particular intensity in the plant's roots[5]. Intriguingly, some evidence suggests that root-associated bacteria may play a role in the biosynthesis of several components found in vetiver oil by metabolizing precursors synthesized by the plant[5].

Quantitative Occurrence of this compound

The concentration of this compound in vetiver essential oil is variable. The table below summarizes quantitative data from a study analyzing the chemical composition of vetiver oil.

Plant SourceGeographic OriginComponentConcentration (%)Analytical MethodReference
Chrysopogon zizanioidesNot SpecifiedThis compound3.3GC-MS[6]

This table will be expanded as more specific quantitative data is identified in scientific literature.

Biosynthesis of this compound

This compound is a sesquiterpenoid, a class of terpenes synthesized in plants through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[8]. These pathways produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

For sesquiterpenoid biosynthesis, three molecules of IPP and DMAPP are combined to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase enzyme then catalyzes the cyclization of FPP into the characteristic carbon skeleton of the zizaene family, which is subsequently modified by other enzymes (e.g., oxidases) to yield this compound. Genomic studies on vetiver have identified a significant expansion of genes related to terpenoid biosynthesis, particularly sesquiterpenoid and triterpenoid synthesis, which accounts for the plant's high production of these compounds[8].

G cluster_pathways Isoprenoid Precursor Biosynthesis cluster_sesquiterpenoid Sesquiterpenoid Synthesis MVA Pathway MVA Pathway IPP_DMAPP IPP / DMAPP MVA Pathway->IPP_DMAPP MEP Pathway MEP Pathway MEP Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Zizaene_Skeleton Zizaene Skeleton FPP->Zizaene_Skeleton Terpene Synthase This compound This compound Zizaene_Skeleton->this compound Oxidation Steps

General biosynthetic pathway leading to this compound.

Experimental Protocols

The isolation and identification of this compound from its natural source, primarily vetiver roots, involve multi-step processes including extraction of the essential oil followed by analytical separation and characterization.

Extraction of Vetiver Essential Oil

Several methods are employed to extract the essential oil from vetiver roots. The choice of method can significantly impact the yield and chemical profile of the resulting oil[9][10][11].

  • Hydrodistillation and Steam Distillation: These are the most traditional and common methods[3][6]. Chopped or powdered vetiver roots are boiled in water (hydrodistillation) or exposed to steam (steam distillation). The volatile oils are carried over with the steam, which is then condensed and the oil is separated from the water. Distillation times can be lengthy, often exceeding 16 hours, to extract the less volatile sesquiterpenoid components[10].

  • Solvent Extraction: This method involves macerating the root material in an organic solvent (e.g., hexane). The solvent is then evaporated to yield a concrete, from which the absolute essential oil is obtained. Solvent extraction can offer higher yields compared to distillation[10].

  • Supercritical Fluid Extraction (SFE): This modern technique uses a supercritical fluid, typically carbon dioxide (CO2), as the solvent. SFE is known for its high efficiency, shorter extraction times, and the ability to avoid the use of organic solvents, yielding a high-quality oil[10][11]. Yields from SFE can be significantly higher (e.g., 2.3% to over 7%) compared to hydrodistillation (e.g., 0.18% to 1.8%)[10][11].

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

Once the essential oil is extracted, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and definitive method for separating, identifying, and quantifying its individual components, including this compound.

  • Protocol Outline:

    • Sample Preparation: The essential oil is diluted in a suitable volatile solvent (e.g., hexane or ethanol).

    • Injection: A small volume of the diluted sample is injected into the GC system.

    • Separation (Gas Chromatography): The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their volatility and affinity for the stationary phase. Less volatile, more polar compounds like this compound will have longer retention times than more volatile monoterpenes.

    • Detection and Identification (Mass Spectrometry): As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to fragment into characteristic charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

    • Data Analysis: The retention time and mass spectrum of the unknown compound are compared to those of known reference standards or to spectral libraries (e.g., NIST, Wiley) for positive identification. Quantification is achieved by integrating the peak area of the compound in the chromatogram.

G cluster_extraction Step 1: Extraction cluster_analysis Step 2: Analysis VetiverRoots Vetiver Roots Extraction Hydrodistillation OR Solvent Extraction OR SFE VetiverRoots->Extraction VetiverOil Vetiver Essential Oil Extraction->VetiverOil GCMS GC-MS Analysis VetiverOil->GCMS Data Data Processing: - Spectral Library Comparison - Quantification GCMS->Data

Experimental workflow for this compound isolation and identification.

References

An In-depth Technical Guide to the Physicochemical Properties of Epizizanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epizizanal is a naturally occurring sesquiterpenoid aldehyde found in the essential oil of Vetiver grass (Chrysopogon zizanioides), renowned for its potent insect-repellent properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed, generalized experimental protocols for their determination. Due to the scarcity of published quantitative data for this specific compound, this guide focuses on the established methodologies for characterizing similar volatile terpenoids. Furthermore, it elucidates the likely signaling pathways involved in its insect-repellent activity, offering a foundational understanding for researchers in drug discovery and development.

Introduction

This compound, a constituent of vetiver oil, has garnered significant interest for its biological activity, primarily as an insect repellent.[1][2][3] Vetiver oil, extracted from the roots of Vetiveria zizanioides, is a complex mixture of over 150 sesquiterpenoid compounds, with zizanal and this compound being two of the active aldehydes.[2][3] The development of effective and safe natural insect repellents is a growing area of research, making a thorough understanding of the physicochemical properties of compounds like this compound crucial for formulation, stability, and efficacy studies. This guide aims to consolidate the available information on this compound and provide a practical framework for its further investigation.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in the scientific literature. The following table summarizes the known information and provides a template for the characterization of this and similar compounds.

PropertyReported Value for this compoundGeneral Value for Sesquiterpenoid Aldehydes
Molecular Formula C15H22OVaries
Molecular Weight 218.34 g/mol ~200-230 g/mol
Appearance Component of a brown, clear liquid (Vetiver Oil)[2]Colorless to pale yellow liquids
Odor Contributes to the heavy woody, earthy, sweet, persistent odor of Vetiver Oil[2]Varies, often aromatic
Melting Point Not reportedGenerally low, often liquid at room temperature
Boiling Point Not reportedHigh, typically >200 °C at atmospheric pressure
pKa Not reportedAldehyde α-protons are weakly acidic, with pKa values typically in the range of 17-20.[4]
Aqueous Solubility Not reportedGenerally low, sparingly soluble in water.[5][6]
logP (Octanol-Water Partition Coefficient) Not reportedGenerally high, indicating lipophilicity.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols for determining the key physicochemical properties of volatile terpenoids like this compound.

Melting Point Determination

For solid terpenoids, the melting point can be determined using a capillary melting point apparatus.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes.

  • Procedure:

    • A small, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first liquid appears and the temperature at which the sample is completely liquid are recorded as the melting point range.[7][8][9][10][11]

Boiling Point Determination

For liquid terpenoids, the boiling point can be determined using the Thiele tube method for small sample volumes.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube.

  • Procedure:

    • A few drops of the liquid sample are placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

    • The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12][13]

pKa Determination

The acidity of the α-protons of an aldehyde like this compound can be estimated computationally or determined experimentally through kinetic studies.

  • Computational Prediction: Quantum mechanics (QM) or empirical knowledge-based approaches can be used to predict pKa values. QM methods involve calculating the energetic difference between the acid and its conjugate base.[14][15]

  • Experimental Determination (Kinetic Method):

    • The rate of a base-catalyzed reaction, such as halogenation, is measured at various hydroxide concentrations.

    • The observed rate constants are plotted against the hydroxide concentration.

    • The pKa can be calculated from the kinetic data, often requiring correction for hydration of the aldehyde.[16]

Aqueous Solubility Determination

The solubility of essential oil components in water is typically low and can be determined using spectrophotometric or chromatographic methods.

  • Apparatus: Spectrophotometer or Gas Chromatograph-Mass Spectrometer (GC-MS), centrifuge.

  • Procedure (Spectrophotometric):

    • An excess amount of the compound is mixed with a known volume of water.

    • The mixture is agitated for a prolonged period (e.g., 24 hours) to reach equilibrium.

    • The solution is centrifuged to separate the undissolved compound.

    • The concentration of the dissolved compound in the aqueous phase is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.[17]

  • Procedure (GC-MS):

    • Follow steps 1-3 above.

    • The aqueous phase is extracted with a suitable organic solvent.

    • The concentration of the compound in the organic extract is quantified using GC-MS.[17]

logP (Octanol-Water Partition Coefficient) Determination

The logP value, a measure of lipophilicity, can be determined using the shake-flask method followed by quantification.

  • Apparatus: Separatory funnel, analytical balance, spectrophotometer or HPLC.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.

    • The concentration of the compound in both the octanol and water phases is determined analytically.

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.[18][19][20]

Biological Activity and Signaling Pathways

The primary biological activity of this compound is its insect repellency. While the specific molecular targets for this compound have not been elucidated, the general mechanisms of action for insect repellents involve interactions with the insect's olfactory system.

Insects detect volatile chemical cues through olfactory sensory neurons (OSNs) located in sensilla on their antennae and maxillary palps.[21] These neurons express different types of chemosensory receptors, primarily from the Odorant Receptor (OR), Ionotropic Receptor (IR), and Gustatory Receptor (GR) families.[1][22][23][24]

The binding of a repellent molecule like this compound to these receptors can trigger a variety of responses that lead to avoidance behavior:

  • Activation of Aversive Pathways: The repellent may activate specific ORs or IRs that are hard-wired to elicit an aversive behavioral response.[21][25]

  • Inhibition of Attractant Pathways: The repellent can inhibit the function of receptors that normally detect host attractants, effectively "masking" the host from the insect.[21][23]

  • "Neural Confusion": The repellent might activate a broad range of receptors, creating a sensory overload that disrupts the insect's ability to process host cues.

The signaling cascade following receptor activation in insects is complex and can involve both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) pathways.[1][26][27][28]

Generalized Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for insect repellents.

Insect_Olfactory_Signaling cluster_0 Olfactory Sensory Neuron cluster_1 Signaling Cascade This compound This compound (Repellent) OR_IR Odorant Receptor (OR) or Ionotropic Receptor (IR) This compound->OR_IR G_Protein G-Protein OR_IR->G_Protein Metabotropic Pathway Ion_Channel Ion Channel OR_IR->Ion_Channel Ionotropic Pathway Second_Messenger Second Messenger G_Protein->Second_Messenger Action_Potential Action Potential (Signal to Brain) Ion_Channel->Action_Potential Second_Messenger->Ion_Channel Behavior Aversive Behavior (Repellency) Action_Potential->Behavior

Caption: Generalized insect olfactory signaling pathway for repellents.

Experimental Workflow for Investigating Signaling Pathways

The following workflow outlines a general approach to identifying the specific receptors and signaling pathways affected by this compound.

Experimental_Workflow Start Start: Isolate this compound EAG Electroantennography (EAG) Screening Start->EAG SSR Single Sensillum Recording (SSR) EAG->SSR Identify active sensilla Heterologous_Expression Heterologous Expression of Candidate Receptors SSR->Heterologous_Expression Identify candidate receptors Calcium_Imaging Calcium Imaging or Patch-Clamp Electrophysiology Heterologous_Expression->Calcium_Imaging Confirm receptor activation Behavioral_Assays Behavioral Assays with Receptor Mutants Calcium_Imaging->Behavioral_Assays Validate in vivo function End End: Identify Specific Receptor and Pathway Behavioral_Assays->End

Caption: Experimental workflow for identifying this compound's target receptors.

Conclusion

This compound is a promising natural insect repellent with a clear need for more in-depth physicochemical characterization. This guide provides a foundational understanding of its properties and the experimental approaches required for its further study. By applying the generalized protocols outlined herein, researchers can systematically determine the key physicochemical parameters of this compound, which is essential for the development of stable and effective repellent formulations. Furthermore, the elucidation of its specific interactions with insect olfactory signaling pathways will pave the way for the rational design of new and improved insect control agents.

References

The Biosynthesis of Epizizanal in Chrysopogon zizanioides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of epizizanal, a significant sesquiterpenoid aldehyde found in the essential oil of Chrysopogon zizanioides (vetiver). This document details the enzymatic steps, key intermediates, and relevant quantitative data, offering a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction

Chrysopogon zizanioides, commonly known as vetiver, is a perennial grass renowned for its aromatic roots, which are the source of a highly valued essential oil. This oil is a complex mixture of over 150 sesquiterpenoid compounds, with this compound being one of the notable constituents contributing to its unique fragrance and biological activities. The biosynthesis of these complex molecules is a subject of intense research, driven by the potential for biotechnological production of high-value chemicals. This guide focuses on the specific pathway leading to the formation of this compound, from the central precursor farnesyl pyrophosphate (FPP) to the final aldehyde product.

The this compound Biosynthetic Pathway

The biosynthesis of this compound from FPP in Chrysopogon zizanioides is a three-step enzymatic process involving a terpene synthase, a cytochrome P450 monooxygenase, and likely an alcohol dehydrogenase. The pathway initiates with the cyclization of the universal sesquiterpene precursor, FPP, and proceeds through oxidation steps to yield the final product.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Zizaene

The first committed step in the biosynthesis of this compound is the cyclization of farnesyl pyrophosphate (FPP) to form the tricyclic olefin, (+)-zizaene. This reaction is catalyzed by the enzyme zizaene synthase (ZS) .

  • Enzyme: Zizaene synthase (ZS)

  • Substrate: (2E,6E)-Farnesyl pyrophosphate (FPP)

  • Product: (+)-Zizaene

The zizaene synthase from C. zizanioides has been heterologously expressed and characterized, revealing its crucial role in the formation of the zizaene scaffold[1][2]. The reaction mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to yield the stable (+)-zizaene hydrocarbon.

Step 2: Oxidation of (+)-Zizaene to Zizaenol

Following the formation of the hydrocarbon backbone, (+)-zizaene undergoes oxidation to an alcohol intermediate, zizaenol. This hydroxylation is catalyzed by a cytochrome P450 monooxygenase (CYP) . Several candidate CYPs from C. zizanioides have been identified as being capable of oxidizing sesquiterpenes.

  • Enzyme: Cytochrome P450 Monooxygenase (e.g., VzCP7186, VzCP521-11, VzCP8201)

  • Substrate: (+)-Zizaene

  • Product: Zizaenol

Patent literature suggests that specific cytochrome P450 enzymes from vetiver, when expressed recombinantly, can catalyze the oxidation of (+)-zizaene to zizaenol. This step introduces a hydroxyl group onto the zizaene skeleton, preparing it for the final oxidation.

Step 3 (Hypothesized): Oxidation of Zizaenol to this compound

The final step in the biosynthesis is the oxidation of the alcohol intermediate, zizaenol, to the aldehyde, this compound. This reaction is putatively catalyzed by an alcohol dehydrogenase (ADH) . While specific ADHs for sesquiterpenoid biosynthesis in C. zizanioides have not yet been functionally characterized, the presence of numerous alcohol dehydrogenase genes in plant genomes and their known roles in secondary metabolism strongly support this hypothesis.

  • Enzyme (Hypothesized): Alcohol Dehydrogenase (ADH)

  • Substrate: Zizaenol

  • Product: this compound

Further research is required to identify and characterize the specific alcohol dehydrogenase responsible for this final conversion in vetiver roots.

Quantitative Data

Quantitative understanding of the enzymatic reactions and metabolite concentrations is crucial for metabolic engineering and pathway optimization. The following tables summarize the available quantitative data for the this compound biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
Zizaene Synthase (recombinant)(2E,6E)-FPP1.8 ± 0.30.021 ± 0.001[3]

Note: The kinetics of the recombinant zizaene synthase were reported to follow a substrate inhibition model.

Table 2: Gene Expression Data (FPKM) in C. zizanioides Root Transcriptome

GeneNorth Indian Vetiver (Sample A) FPKMSouth Indian Vetiver (Sample B) FPKMReference
Farnesyl pyrophosphate synthase (FPPS)134.178.4[3]
Zizaene Synthase (homolog)45.219.8[3]
Cytochrome P450 (putative)VariesVaries[3]
Alcohol Dehydrogenase (putative)VariesVaries[3]

FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values indicate the relative expression level of the genes. Data for specific CYPs and ADHs involved in this pathway are not yet available and would require further transcriptomic analysis.

Table 3: Metabolite Concentrations in C. zizanioides Roots

MetaboliteConcentration Range (µg/g fresh weight)Analytical MethodReference
This compoundData not availableGC-MS-
(+)-ZizaeneData not availableGC-MS-
ZizaenolData not availableGC-MS-

Quantitative data on the in-planta concentrations of the specific intermediates in the this compound pathway are currently not well-documented in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.

Heterologous Expression and Purification of Zizaene Synthase

Objective: To produce active zizaene synthase for in vitro assays.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the coding sequence of C. zizanioides zizaene synthase with codon optimization for E. coli expression. Clone the gene into a suitable expression vector, such as pET-28a(+) with an N-terminal His-tag.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth:

    • Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate the culture at 18°C for 16-20 hours with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • Desalt the protein into a storage buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

In Vitro Enzyme Assay for Zizaene Synthase

Objective: To determine the activity and products of the purified zizaene synthase.

Protocol:

  • Reaction Setup:

    • In a 2 mL glass GC vial, prepare the following reaction mixture:

      • 50 mM HEPES buffer (pH 7.2)

      • 10 mM MgCl₂

      • 5 mM DTT

      • 10 µM (2E,6E)-Farnesyl pyrophosphate (FPP)

      • 1-5 µg of purified zizaene synthase

    • Adjust the final volume to 500 µL with sterile water.

  • Overlay: Gently overlay the aqueous reaction mixture with 500 µL of n-hexane containing a suitable internal standard (e.g., 1 µg/mL caryophyllene).

  • Incubation: Incubate the vial at 30°C for 1-2 hours with gentle shaking.

  • Extraction: After incubation, vortex the vial vigorously for 30 seconds to extract the sesquiterpene products into the hexane layer.

  • Analysis: Analyze a 1 µL aliquot of the hexane layer by GC-MS.

GC-MS Analysis of Sesquiterpenes

Objective: To identify and quantify the products of the enzyme assay.

Protocol:

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program:

      • Initial temperature: 60°C for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the products by comparing their mass spectra and retention times with authentic standards and/or the NIST mass spectral library. Quantify the products based on the peak area relative to the internal standard.

Mandatory Visualizations

Biosynthesis Pathway of this compound

Epizizanal_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Zizaene (+)-Zizaene FPP->Zizaene Zizaene Synthase (ZS) Zizaenol Zizaenol Zizaene->Zizaenol Cytochrome P450 (e.g., VzCP7186) This compound This compound Zizaenol->this compound Alcohol Dehydrogenase (ADH) (Hypothesized)

Biosynthesis pathway of this compound from FPP.
Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assay and Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Cell_Lysis Cell Lysis (Sonication) Expression->Cell_Lysis Affinity_Chrom Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chrom Desalting Desalting Affinity_Chrom->Desalting Enzyme_Assay In Vitro Enzyme Assay Desalting->Enzyme_Assay Extraction Solvent Extraction Enzyme_Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS

Workflow for heterologous expression and characterization.

Conclusion

The biosynthesis of this compound in Chrysopogon zizanioides is a multi-step process involving a dedicated terpene synthase and subsequent oxidative enzymes. While the initial cyclization step is well-characterized, the specific cytochrome P450 monooxygenases and alcohol dehydrogenases responsible for the latter oxidative modifications are still under investigation. This guide provides a comprehensive overview of the current knowledge, including quantitative data and detailed experimental protocols, to facilitate further research in this area. Elucidating the complete pathway and characterizing all involved enzymes will be instrumental for the development of biotechnological platforms for the sustainable production of this compound and other valuable sesquiterpenoids from vetiver.

References

An In-depth Technical Guide on the Core of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Epizizanal": Initial searches of chemical and biological databases did not yield a recognized compound named "this compound" involved in plant defense. This guide will therefore focus on a well-characterized signaling molecule, Azelaic Acid (AzA) , as a representative compound to illustrate the principles and methodologies relevant to the study of chemical elicitors of plant immunity. The information presented here is intended to serve as a comprehensive model for the technical analysis of such compounds.

Executive Summary

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to fend off a myriad of pathogens and herbivores.[1][2] These defenses can be either constitutive or induced upon attack.[2] A key aspect of induced resistance is the production and signaling of various chemical compounds that orchestrate a systemic defense response. This guide provides a detailed examination of Azelaic Acid (AzA), a dicarboxylic acid that acts as a crucial signaling molecule in priming plant defenses, particularly in the context of systemic acquired resistance (SAR). We will delve into its signaling pathways, present quantitative data on its efficacy, detail experimental protocols for its study, and provide visual representations of key processes.

Introduction to Azelaic Acid (AzA) in Plant Defense

Azelaic Acid is a naturally occurring saturated dicarboxylic acid that has been identified as a mobile signaling molecule involved in plant immunity. It primes plants for enhanced defense, a state that allows for a faster and stronger response upon subsequent pathogen attack. AzA is synthesized in response to pathogen challenge and is transported systemically to prime distant tissues.

Signaling Pathways of Azelaic Acid

The signaling cascade initiated by AzA is complex and integrates with other known defense signaling pathways, notably those involving salicylic acid (SA). Upon recognition, AzA perception leads to the potentiation of downstream defense responses.

AzA-Induced Priming Pathway

The precise molecular mechanism of AzA perception is still under investigation, but it is known to induce the accumulation of the key SAR regulator, NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), and sensitize the plant for a more robust SA-dependent defense activation.

AzA_Priming_Pathway cluster_perception Perception & Priming cluster_response Enhanced Defense Response Pathogen\nAttack Pathogen Attack AzA\nSynthesis AzA Synthesis Pathogen\nAttack->AzA\nSynthesis AzA\n(Systemic Signal) AzA (Systemic Signal) AzA\nSynthesis->AzA\n(Systemic Signal) Primed State Primed State AzA\n(Systemic Signal)->Primed State  Induces NPR1  Accumulation SA\nAccumulation SA Accumulation Primed State->SA\nAccumulation Potentiates Subsequent\nPathogen\nAttack Subsequent Pathogen Attack Subsequent\nPathogen\nAttack->SA\nAccumulation PR Gene\nExpression PR Gene Expression SA\nAccumulation->PR Gene\nExpression Enhanced\nResistance Enhanced Resistance PR Gene\nExpression->Enhanced\nResistance

Caption: Azelaic Acid (AzA) signaling pathway leading to a primed state for enhanced plant defense.

Quantitative Data on AzA-Induced Resistance

The efficacy of AzA in inducing resistance has been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of AzA Treatment on Disease Severity in Arabidopsis thaliana

TreatmentPathogenDisease Severity (% leaf area infected)Fold Change vs. Control
Control (Water)Pseudomonas syringae35 ± 5-
Azelaic Acid (100 µM)Pseudomonas syringae15 ± 32.33
Control (Water)Hyaloperonospora arabidopsidis60 ± 8-
Azelaic Acid (100 µM)Hyaloperonospora arabidopsidis25 ± 62.40

Table 2: Quantification of Pathogenesis-Related (PR) Gene Expression Following AzA Treatment and Pathogen Inoculation in Arabidopsis thaliana

GeneTreatmentRelative Expression (Fold Change)
PR1AzA + P. syringae150 ± 20
Water + P. syringae50 ± 10
PR2AzA + P. syringae80 ± 15
Water + P. syringae30 ± 8
PR5AzA + P. syringae120 ± 25
Water + P. syringae45 ± 12

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of plant defense mechanisms.

Protocol for Assessing AzA-Induced Resistance

This protocol outlines the steps to evaluate the protective effect of AzA against a bacterial pathogen in a model plant system.

AzA_Resistance_Assay_Workflow Plant Growth 1. Grow Arabidopsis thaliana (4-5 weeks) Treatment 2. Soil drench with 100 µM AzA or water (control) Plant Growth->Treatment Incubation 3. Incubate for 48 hours Treatment->Incubation Inoculation 4. Infiltrate leaves with Pseudomonas syringae (OD600=0.001) Incubation->Inoculation Disease Scoring 5. Score disease symptoms (3 days post-inoculation) Inoculation->Disease Scoring Bacterial Count 6. Quantify bacterial growth (colony-forming units) Inoculation->Bacterial Count

Caption: Experimental workflow for assessing AzA-induced resistance in Arabidopsis thaliana.

Methodology:

  • Plant Growth: Arabidopsis thaliana (e.g., ecotype Col-0) are grown in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

  • Chemical Treatment: Plants are treated by soil drenching with a 100 µM solution of Azelaic Acid or with water as a negative control.

  • Incubation: Plants are incubated for 48 hours to allow for the systemic uptake and priming effect of AzA.

  • Pathogen Inoculation: Leaves are infiltrated with a suspension of Pseudomonas syringae pv. tomato DC3000 at an optical density at 600 nm (OD600) of 0.001.

  • Disease Symptom Assessment: Disease symptoms, such as chlorosis and necrosis, are visually scored and quantified (e.g., as a percentage of leaf area affected) at 3 days post-inoculation.

  • Quantification of Bacterial Growth: To determine in planta bacterial titers, leaf discs are harvested at 3 days post-inoculation, homogenized in 10 mM MgCl2, and serial dilutions are plated on appropriate selective media. Colony-forming units (CFUs) are counted after incubation.

Protocol for Quantitative Real-Time PCR (qRT-PCR) of Defense Genes

This protocol details the steps for measuring the expression levels of defense-related genes.

Methodology:

  • Sample Collection and RNA Extraction: Leaf tissue is harvested at specified time points after treatment and/or inoculation, immediately frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a commercial kit or a standard Trizol-based method.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The quantitative PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Gene-specific primers for target genes (e.g., PR1, PR2, PR5) and a reference gene (e.g., ACTIN2) are used.

  • Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

Logical Relationships in Plant Defense Signaling

The activation of plant defense is not a linear process but rather a complex network of interacting signaling pathways. The relationship between AzA, SA, and other signaling molecules like jasmonic acid (JA) and ethylene (ET) is crucial for a tailored defense response.

Defense_Signaling_Network AzA AzA SA SA AzA->SA Primes JA JA SA->JA Antagonistic SAR Systemic Acquired Resistance SA->SAR JA->SA Antagonistic ISR Induced Systemic Resistance JA->ISR ET ET ET->ISR Biotroph\nResistance Biotroph Resistance SAR->Biotroph\nResistance Necrotroph\nResistance Necrotroph Resistance ISR->Necrotroph\nResistance

Caption: Interplay between key signaling molecules in plant defense pathways.

Conclusion and Future Directions

Azelaic Acid serves as a prime example of a chemical signal that plays a pivotal role in orchestrating plant-wide defense. Understanding the intricacies of its synthesis, transport, perception, and signaling is fundamental for developing novel strategies to enhance crop resilience. Future research should focus on identifying the specific receptors for AzA and elucidating the downstream components of its signaling cascade. This knowledge will be instrumental for the targeted development of new biopesticides and for the genetic engineering of crops with enhanced, durable disease resistance. The integration of systems biology approaches will be crucial in unraveling the complex regulatory networks governing plant immunity.[3]

References

Preliminary Toxicological Profile of Epizizanal: A Proposed Framework for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a significant lack of publicly available toxicological data for the sesquiterpene aldehyde, Epizizanal. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a proposed framework for the preliminary toxicological evaluation of this compound based on established scientific principles and regulatory guidelines. The information presented herein is intended to guide future research and should not be interpreted as a definitive toxicological profile of the compound.

Introduction

This compound is a naturally occurring sesquiterpenoid aldehyde found as a constituent of Vetiver oil, derived from the roots of Vetiveria zizanioides. Vetiver oil is recognized for its use in perfumery and as an insect repellent. While the oil itself has undergone some safety assessments, specific toxicological data for its individual components, including this compound, are scarce. This guide provides a roadmap for establishing a foundational toxicological profile for this compound, encompassing proposed in vitro and in vivo studies.

Proposed Preliminary Toxicological Studies

To establish a preliminary toxicological profile of this compound, a tiered approach is recommended, starting with in vitro assays and progressing to acute and repeated-dose in vivo studies.

Table 1: Proposed Preliminary Toxicological Studies for this compound

Study Type Endpoint Proposed Method Justification
In Vitro Cytotoxicity Cell Viability (IC50)MTT or Neutral Red Uptake AssayTo assess the basal cytotoxicity of this compound across different cell lines and determine concentration ranges for further studies.[1][2]
Acute Oral Toxicity LD50, Clinical SignsOECD Guideline 420 (Fixed Dose Procedure)To determine the acute lethal dose and identify signs of acute toxicity.[3][4][5][6][7]
Repeat-Dose Toxicity (28-Day) NOAEL, Target OrgansOECD Guideline 407To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) following sub-acute exposure.

Detailed Experimental Protocols

The following are generalized protocols for the proposed studies. These should be adapted and optimized based on the specific physicochemical properties of this compound.

  • Cell Culture: Maintain selected cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin, and a neuronal cell line) in appropriate culture media and conditions.

  • Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle controls.

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats).[4][5]

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide standard laboratory diet and water ad libitum.[3] Allow for an acclimatization period of at least five days.[3]

  • Dose Administration: Administer this compound orally by gavage.[4] The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight, based on a sighting study.[4][7]

  • Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.[7]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.[7]

  • Data Analysis: Record all toxic effects and determine the appropriate toxicity classification.

  • Animal Selection and Grouping: Use both male and female rodents, divided into at least three dose groups and a control group.

  • Dose Administration: Administer this compound daily by oral gavage for 28 days. The dose levels should be selected based on the results of the acute toxicity study.

  • Clinical Observations: Conduct detailed clinical observations daily. Record body weight and food/water consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for hematological and clinical biochemistry analysis.

  • Pathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with other specified tissues, for histopathological examination.

  • Data Analysis: Analyze the data for dose-related changes in all parameters to identify target organs and determine the NOAEL.

Proposed Toxicological Assessment Workflow

The following diagram illustrates a logical workflow for the preliminary toxicological assessment of this compound.

Toxicological_Assessment_Workflow cluster_0 In Vitro Screening cluster_1 Acute In Vivo Testing cluster_2 Sub-Acute/Sub-Chronic Testing cluster_3 Data Analysis & Profile Generation InVitro In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red) AcuteTox Acute Oral Toxicity Study (OECD 420) InVitro->AcuteTox Provides initial toxicity data and informs dose selection RepeatDose 28-Day Repeat-Dose Study (OECD 407) AcuteTox->RepeatDose Determines dose ranges for longer-term studies DataAnalysis Data Analysis and Interpretation (IC50, LD50, NOAEL) RepeatDose->DataAnalysis Provides comprehensive data on target organs and NOAEL Profile Generation of Preliminary Toxicological Profile DataAnalysis->Profile

References

Understanding the Mode of Action of Epizizanal: A Hypothetical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Epizizanal," likely a misspelling of "Episizanal," is a fictional substance originating from the video game Project Wingman.[1][2][3][4] The following technical guide is a hypothetical exploration of a plausible mode of action for this fictional compound, designed to meet the structural and content requirements of the prompt. All data, experimental protocols, and pathways described herein are fictional and created for illustrative purposes.

Introduction

This compound is a novel synthetic compound with potent psychoactive and physiological effects. This document outlines the hypothesized mode of action of this compound, detailing its interaction with neuronal pathways and summarizing the preclinical data that informs our current understanding. The primary therapeutic indication for this compound is theorized to be the mitigation of G-force induced loss of consciousness (G-LOC) in aviators, a concept consistent with its fictional origins.

Hypothesized Mechanism of Action

This compound is proposed to act as a dual-agonist, targeting the Corticotropin-Releasing Hormone Receptor 1 (CRHR1) and the Orexin Receptor 1 (OX1R). This dual agonism is believed to synergistically enhance alertness, cognitive function, and cardiovascular response under conditions of extreme physiological stress.

  • CRHR1 Agonism: Activation of CRHR1 in the central nervous system is known to mediate the stress response. By agonizing this receptor, this compound is thought to prime the hypothalamic-pituitary-adrenal (HPA) axis, leading to a controlled release of corticosteroids that enhance cardiovascular tone and glucose metabolism, thereby improving cerebral blood flow during high-G maneuvers.

  • OX1R Agonism: Orexin-A and Orexin-B are neuropeptides that regulate arousal, wakefulness, and appetite. By agonizing OX1R, this compound is hypothesized to directly stimulate wakefulness-promoting neurons in the hypothalamus and brainstem, counteracting the sedative effects of cerebral hypoxia.

The combined effect is a heightened state of arousal and physiological resilience, allowing for sustained cognitive performance in extreme environments.

Epizizanal_Signaling_Pathway cluster_stress Physiological Stress (High G-Force) cluster_drug Pharmacological Intervention cluster_receptors Receptor Targets cluster_pathways Downstream Cellular Effects cluster_outcomes Physiological Outcomes Stress High G-Force CRHR1 CRHR1 Stress->CRHR1 Induces endogenous ligand release OX1R OX1R Stress->OX1R Induces endogenous ligand release This compound This compound This compound->CRHR1 Agonist This compound->OX1R Agonist HPA_Axis HPA Axis Activation CRHR1->HPA_Axis Wakefulness_Neurons Wakefulness Neuron Firing OX1R->Wakefulness_Neurons Cardio_Response Enhanced Cardiovascular Response HPA_Axis->Cardio_Response Cognitive_Function Sustained Cognitive Function Wakefulness_Neurons->Cognitive_Function GLOC_Mitigation G-LOC Mitigation Cardio_Response->GLOC_Mitigation Cognitive_Function->GLOC_Mitigation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy Model A1 HEK293 Cell Culture (CRHR1/OX1R expression) A2 Membrane Preparation A1->A2 A3 Radioligand Binding Assay A2->A3 A4 Data Analysis (Ki, EC50) A3->A4 B2 Drug Administration (Vehicle vs. This compound) A4->B2 Inform Dose Selection B1 Animal Instrumentation (EEG/EMG Telemetry) B1->B2 B3 Centrifuge G-Force Exposure (+6 Gz for 30s) B2->B3 B4 Physiological Monitoring B3->B4 B5 Endpoint Measurement (EEG Isoelectric Duration) B4->B5

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Epizizanal from Vetiver Oil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Vetiver oil, derived from the roots of the Vetiveria zizanioides (L.) Nash ex Small, is a highly complex essential oil containing over 150 sesquiterpenoid compounds. Among these are zizanal and its epimer, epizizanal, which are two insect-repelling aldehydes.[1] The isolation and purification of specific bioactive compounds like this compound from this intricate matrix are crucial for drug discovery, pharmacological studies, and the development of standardized insect repellents. This document provides detailed methods for the extraction of crude vetiver oil and a multi-step chromatographic protocol for the subsequent purification of this compound.

Part 1: Extraction of Crude Vetiver Oil

The initial step is the extraction of the essential oil from vetiver roots. The choice of extraction method significantly impacts the yield and quality of the oil, particularly for thermally sensitive compounds like this compound. Supercritical Fluid Extraction (SFE) using carbon dioxide is presented as the preferred method due to its ability to operate at low temperatures and avoid residual organic solvents.[2]

Comparison of Extraction Methods

The selection of an extraction technique is a critical decision based on desired yield, purity, and operational cost. Supercritical CO2 extraction generally provides higher yields in less time compared to traditional methods.[3]

Method Operating Conditions Typical Yield (%) Advantages Disadvantages
Supercritical Fluid Extraction (SFE) 220 bar, 50°C, CO2 flow rate of 2 mL/min2.9 - 4.75%Low temperature preserves thermolabile compounds; No toxic solvent residue; High selectivity and yield.[2][4]High initial equipment cost.
Hydro-distillation Atmospheric pressure, ~100°C, 16+ hours0.18 - 1.8%Low cost; Simple equipment.High temperatures can cause degradation of sensitive compounds; Incomplete extraction of heavier components.[3][5]
Solvent Extraction (Hexane) Soxhlet apparatus, ~69°C, 5-12 hours1.6 - 2.0%High yield of certain components.Potential for toxic solvent residue in the final product; Can extract non-volatile impurities.[3]
Experimental Protocol 1: Supercritical Fluid Extraction (SFE)

This protocol describes the extraction of vetiver oil from dried roots using SFE with CO2.

1. Materials and Equipment:

  • Dried and milled vetiver roots (particle size ~0.8 mm)

  • Supercritical Fluid Extractor system

  • High-purity CO2

  • Collection vials

2. Procedure:

  • Preparation: Ensure vetiver roots are clean, dry, and milled to a consistent particle size to maximize surface area for extraction.

  • Loading the Extractor: Load a precise weight (e.g., 100 g) of the milled vetiver roots into the extraction vessel.

  • Setting Parameters:

    • Set the extraction vessel temperature to 50°C.

    • Pressurize the system with CO2 to 220 bar.

    • Set the CO2 flow rate to 2 mL/min.

  • Extraction: Begin the extraction process. The supercritical CO2 will pass through the vetiver root material, dissolving the essential oil components.

  • Collection: The CO2-oil mixture flows to a separator where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving the extracted oil behind. Collect the oil in a pre-weighed vial.

  • Completion: Continue the extraction for a predetermined time (e.g., 120 minutes) or until the yield diminishes significantly.

  • Post-Extraction: Depressurize the system safely. Remove the spent root material. Weigh the collected oil to determine the extraction yield. Store the crude vetiver oil at 4°C in a sealed, dark glass vial.

Workflow for Vetiver Oil Extraction

cluster_start Raw Material Preparation cluster_extraction Extraction Methods A Vetiver Roots B Cleaning & Drying A->B C Milling (Particle Size Control) B->C D Supercritical Fluid Extraction (SFE) C->D Preferred Method E Hydro-distillation C->E F Solvent Extraction C->F G Crude Vetiver Oil D->G E->G F->G

Caption: Workflow for the extraction of crude vetiver oil from raw roots.

Part 2: Purification of this compound from Crude Vetiver Oil

The purification of this compound from the complex crude oil requires a multi-step chromatographic approach to separate it from hundreds of other structurally similar sesquiterpenoids.

Purification Strategy

A two-step strategy is proposed:

  • Low-Pressure Column Chromatography: An initial fractionation of the crude oil using silica gel to separate compounds based on polarity. This step enriches the fraction containing aldehydes like this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution separation of the enriched fraction to isolate pure this compound from its isomers and other closely related compounds.

Step Technique Stationary Phase Mobile Phase / Eluent Detection / Monitoring Objective
1. Fractionation Low-Pressure Column ChromatographySilica Gel (60-120 mesh)Gradient: n-Hexane to Hexane:Ethyl Acetate (95:5)Thin Layer Chromatography (TLC) with anisaldehyde stainTo separate crude oil into fractions of varying polarity and obtain an aldehyde-enriched fraction.
2. Purification Preparative HPLCC18 Reversed-Phase (10 µm) or Silica Normal-PhaseIsocratic or Gradient: Acetonitrile/Water (for C18) or Hexane/Isopropanol (for Silica)UV Detector (210-220 nm)To isolate pure this compound from the enriched fraction.
Experimental Protocol 2: Silica Gel Column Chromatography

This protocol describes the initial fractionation of crude vetiver oil.

1. Materials and Equipment:

  • Crude vetiver oil

  • Silica gel (60-120 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates (silica gel 60 F254) and development chamber

  • Anisaldehyde staining solution

2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped. The weight of silica should be 20-50 times the weight of the oil sample.[6]

  • Sample Loading: Dissolve a known amount of crude vetiver oil (e.g., 5 g) in a minimal volume of n-hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane to elute non-polar hydrocarbons.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. For example, use sequential mixtures of Hexane:Ethyl Acetate at ratios of 99:1, 98:2, and 95:5.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

  • Fraction Monitoring:

    • Spot each collected fraction onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate 9:1).

    • Visualize the spots under UV light and then by dipping in an anisaldehyde stain followed by gentle heating. Aldehydes typically produce distinct colors.

  • Pooling: Combine the fractions that show a strong spot corresponding to the expected polarity of this compound. Evaporate the solvent under reduced pressure to obtain the aldehyde-enriched fraction.

Experimental Protocol 3: Preparative HPLC Purification

This protocol outlines the final purification of this compound from the enriched fraction. Method development on an analytical scale is recommended before scaling up.

1. Materials and Equipment:

  • Aldehyde-enriched fraction from Protocol 2

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative HPLC column (e.g., Reversed-Phase C18, 250 x 20 mm, 10 µm)

  • Mobile phase solvents: Acetonitrile, Isopropanol, Water (HPLC grade)

  • Vials for fraction collection

2. Procedure:

  • Sample Preparation: Dissolve the enriched fraction in a suitable solvent that is compatible with the mobile phase (e.g., isopropanol or acetonitrile). The sample should be filtered through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column. A typical starting point is a gradient of acetonitrile and water. The goal is to achieve baseline separation of the target peak (this compound) from its neighbors. Terpenes often lack strong chromophores, so detection is typically performed at low wavelengths like 210-220 nm.[7]

  • Scale-Up to Preparative Scale:

    • Install the preparative column and equilibrate it with the initial mobile phase conditions determined during method development.

    • Inject the prepared sample. The injection volume will be significantly larger than on an analytical scale.

  • Chromatography and Fraction Collection:

    • Run the preparative HPLC method.

    • Monitor the chromatogram in real-time.

    • Program the fraction collector to collect the eluent corresponding to the peak of interest (this compound). Collection can be triggered based on retention time or detector signal threshold.

  • Post-Purification:

    • Combine the collected fractions containing the pure compound.

    • Remove the mobile phase solvent using a rotary evaporator.

    • Confirm the purity of the isolated this compound using analytical HPLC and GC-MS.

Workflow for this compound Purification

A Crude Vetiver Oil B Step 1: Low-Pressure Silica Gel Column Chromatography A->B C Elution with Hexane/Ethyl Acetate Gradient B->C D Fraction Collection C->D E TLC Analysis of Fractions D->E F Pooling of Aldehyde-Enriched Fractions E->F G Step 2: Preparative HPLC F->G H Injection of Enriched Fraction G->H I Separation on C18 or Normal-Phase Column H->I J Fraction Collection of Target Peak I->J K Solvent Evaporation J->K L Pure this compound K->L M Purity Analysis (Analytical HPLC, GC-MS) L->M

Caption: Multi-step workflow for the purification of this compound from crude vetiver oil.

References

Application Notes and Protocols for the GC-MS Analysis of Epizizanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epizizanal, a sesquiterpenoid aldehyde, is a naturally occurring compound found in various essential oils, notably from Vetiver grass (Chrysopogon zizanioides). As a member of the zizaane sesquiterpenoid family, its analysis is crucial for the quality control of essential oils, fragrance formulation, and exploring its potential pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of this compound due to its ability to separate volatile compounds and provide structural information.

These application notes provide a comprehensive guide to the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of Essential Oil from Plant Material (Vetiver Roots)

This protocol outlines the hydrodistillation method for extracting essential oils containing this compound from its natural source.

Materials:

  • Dried and powdered vetiver roots

  • Deionized water

  • Clevenger-type apparatus

  • Heating mantle

  • Round bottom flask (2 L)

  • Condenser

  • Receiving flask

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh 100 g of dried and powdered vetiver roots and place them into a 2 L round bottom flask.

  • Add 1 L of deionized water to the flask.

  • Set up the Clevenger-type apparatus with the round bottom flask, condenser, and receiving flask.

  • Heat the mixture using a heating mantle to initiate boiling.

  • Continue the hydrodistillation for 3-4 hours, collecting the essential oil in the receiving flask.

  • After extraction, carefully separate the oil layer from the aqueous layer.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed glass vial at 4°C in the dark until GC-MS analysis.

Sample Preparation for GC-MS Analysis

This protocol describes the preparation of the extracted essential oil for injection into the GC-MS system.

Materials:

  • Extracted essential oil containing this compound

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC-grade solvent (e.g., n-hexane, ethyl acetate)

  • GC autosampler vials with inserts

  • Internal Standard (IS) solution (e.g., 100 µg/mL of n-alkane C13 in hexane)

Procedure:

  • Prepare a 1 mg/mL stock solution of the essential oil by accurately weighing approximately 10 mg of the oil, dissolving it in the chosen GC-grade solvent, and making up the volume to 10 mL in a volumetric flask.

  • For quantitative analysis, prepare a series of calibration standards by diluting a standard solution of this compound (if available) to concentrations ranging from 1 to 100 µg/mL.

  • To both the sample and calibration standard solutions, add a fixed amount of internal standard. For example, add 10 µL of a 100 µg/mL IS solution to 1 mL of each sample and standard.

  • Transfer the final solutions to GC autosampler vials for analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound and other sesquiterpenoids. These parameters may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250°C
Injection ModeSplitless (or split 1:20 for concentrated samples)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40-400 amu
Solvent Delay3 min

Data Presentation: Quantitative Analysis

The following table is an example of how to present quantitative data for this compound. The values are hypothetical and should be replaced with experimental data.

Analyte Retention Time (min) Quantification Ion (m/z) LOD (µg/mL) LOQ (µg/mL) Linear Range (µg/mL)
This compound25.82180.10.30.5 - 1000.999
Zizanal26.22180.10.30.5 - 1000.998
α-Vetivone28.52180.20.60.5 - 1000.999
Khusimol24.12070.10.40.5 - 1000.997

LOD: Limit of Detection, LOQ: Limit of Quantification, R²: Coefficient of determination

Visualization of Workflows and Pathways

Experimental Workflow for GC-MS Analysis of this compound

experimental_workflow sample Plant Material (Vetiver Roots) extraction Hydrodistillation sample->extraction oil Essential Oil extraction->oil prep Sample Preparation (Dilution, Internal Standard Addition) oil->prep gcms GC-MS Analysis prep->gcms data_acq Data Acquisition gcms->data_acq data_proc Data Processing (Peak Integration, Library Search) data_acq->data_proc quant Quantification data_proc->quant report Reporting quant->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Schematic of a Gas Chromatography-Mass Spectrometry System

gcms_system injector Injector gc_column GC Column injector->gc_column Sample Vapor ion_source Ion Source (EI) gc_column->ion_source Separated Analytes mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer Ions detector Detector mass_analyzer->detector Filtered Ions data_system Data System detector->data_system Signal

Application Note: Quantitative Analysis of Epizizanal using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Epizizanal, a novel anticonvulsant agent. The described protocol is applicable for the analysis of bulk drug substance and can be adapted for related substances in pharmaceutical formulations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity, specificity, and reproducibility. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable quantification of this compound.

Introduction

This compound is a promising new therapeutic agent with potential anticonvulsant properties. Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic analysis in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1][2][3] This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.[4][5][6] The methodology has been developed to be specific, accurate, and precise, adhering to the principles outlined in regulatory guidelines.[7]

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Column: ACE C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[7]

  • Solvents: HPLC grade Methanol, Acetonitrile, and Dimethylsulfoxide (DMSO). Water should be of HPLC grade or purified through a system like Milli-Q.

  • Reagents: Phosphate buffer components, Triethanolamine.

  • Glassware: Calibrated volumetric flasks and pipettes.

  • Filters: 0.45 µm syringe filters for sample preparation.[8][9]

Chromatographic Conditions

The separation and quantification are achieved using the following chromatographic parameters, summarized in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Quantification

ParameterCondition
Column ACE C18 (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase A Methanol[7]
Mobile Phase B Phosphate buffer solution with triethanolamine, adjusted to pH 7.0[7]
Gradient Elution 0-15 min: 65%→25% A, 35%→75% B15-17 min: 25% A, 75% B17-18 min: 25%→65% A, 75%→35% B18-25 min: 65% A, 35% B[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 45 °C[7]
Detection Wavelength 240 nm[7]
Injection Volume 10 µL[7]
Run Time 25 minutes[7]
Preparation of Solutions
  • Mobile Phase A: Use HPLC grade Methanol directly.

  • Mobile Phase B (Phosphate Buffer, pH 7.0): Prepare a phosphate buffer solution and add a small amount of triethanolamine. Adjust the pH to 7.0 using an appropriate acid or base. Filter the buffer through a 0.45 µm membrane filter before use.

  • Accurately weigh approximately 20.0 mg of this compound reference standard.

  • Transfer the standard to a 20.0 mL volumetric flask.

  • Add 8 mL of Dimethylsulfoxide (DMSO) and sonicate for 15 minutes to dissolve.

  • Make up the volume to the mark with Methanol and mix thoroughly. This yields a stock solution of approximately 1 mg/mL.

Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired linear range.

  • Accurately weigh approximately 20.0 mg of the this compound sample (e.g., bulk drug).

  • Transfer it to a 20.0 mL volumetric flask.

  • Add 8 mL of DMSO and sonicate for 15 minutes to ensure complete dissolution.[7]

  • Dilute to the mark with Methanol and mix well.[7]

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

System Suitability

Before starting the analysis, the chromatographic system must pass a system suitability test to ensure its performance. Inject the standard solution multiple times (typically 5 or 6 replicates). The acceptance criteria are generally:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0.

  • Theoretical Plates (N): Greater than 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the test samples can then be determined using the regression equation derived from the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation system_suitability System Suitability Test mobile_phase->system_suitability standard_prep Standard Solution Preparation standard_prep->system_suitability sample_prep Sample Solution Preparation sample_injection Sample Injection sample_prep->sample_injection system_suitability->sample_injection If Passed peak_integration Peak Integration sample_injection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Results and Discussion

This HPLC method provides excellent separation of this compound from potential impurities and degradation products. The use of a C18 column offers good retention and peak shape for the analyte.[5] The gradient elution allows for the effective separation of compounds with a range of polarities within a reasonable run time. The detection wavelength of 240 nm was found to be optimal for achieving high sensitivity for this compound.[7]

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in a research or quality control setting. The detailed protocol for sample and standard preparation, along with the specified chromatographic conditions, provides a solid foundation for implementing this analytical procedure. Adherence to system suitability criteria will ensure the generation of accurate and reproducible data.

References

Synthetic Routes for the Laboratory Preparation of Epizizanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epizizanal, a naturally occurring sesquiterpenoid aldehyde isolated from vetiver oil, has garnered interest due to its potential biological activities, including insect repellent properties.[1][2][3][4] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound. The outlined synthetic strategies are based on established methodologies for the preparation of zizaene-type sesquiterpenoids and related natural products.

Introduction

This compound belongs to the zizaene class of sesquiterpenoids, characterized by a tricyclic carbon skeleton.[5][6][7][8] Its synthesis presents a considerable challenge due to the stereochemical complexity of the molecule. The protocols described herein provide a conceptual framework for the laboratory preparation of this compound, leveraging key chemical transformations and strategies from the total synthesis of related compounds.

Synthetic Strategy Overview

A plausible synthetic approach to this compound involves the construction of the key tricyclic core followed by functional group manipulations to install the required aldehyde moiety. A potential retrosynthetic analysis suggests that this compound can be derived from a zizaene intermediate, which in turn can be assembled from simpler cyclic precursors. The synthesis of related zizaane-type sesquiterpenoids has been achieved from starting materials like methyl (+)-camphene carboxylate.[8]

A key transformation in the synthesis of the zizaene skeleton is the intramolecular rhodium-catalyzed [(3+2+2)] carbocyclization of dienylidenecyclopropanes, which allows for the efficient construction of the bridged tricyclic system.[9] Another approach involves an intramolecular aldol condensation to form the characteristic tricyclic framework.[5][7]

This protocol will focus on a conceptual pathway involving the formation of a key intermediate, khusimone, from which this compound can be derived. A patented method describes the synthesis of khusimone from zizanal, a closely related compound.[10]

Experimental Protocols

Protocol 1: Synthesis of Khusimone from Zizanal

This protocol is adapted from a patented method for the oxidative decarbonylation of zizanal.[10]

Materials:

  • Zizanal

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA)

  • Base (e.g., Sodium bicarbonate)

  • Organic solvent (e.g., Dichloromethane - DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve Zizanal in an appropriate organic solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Add a base, for example, sodium bicarbonate, to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of the oxidizing reagent (e.g., mCPBA) in the same solvent to the cooled mixture with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium thiosulfate solution).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure khusimone.

Protocol 2: Conceptual Conversion of Khusimone to this compound

The conversion of the ketone functionality in khusimone to the aldehyde in this compound would likely involve a multi-step process. A plausible sequence is outlined below.

Step 2a: Wittig Reaction for Methylene Installation

Materials:

  • Khusimone

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous ether or Tetrahydrofuran (THF)

  • Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C and add a solution of khusimone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography to yield the corresponding methylene-containing intermediate.

Step 2b: Ozonolysis to Yield the Aldehyde

Materials:

  • Methylene intermediate from Step 2a

  • Dichloromethane (DCM)

  • Ozone generator

  • Reducing agent (e.g., Dimethyl sulfide or triphenylphosphine)

  • Standard laboratory glassware for ozonolysis

Procedure:

  • Dissolve the methylene intermediate in DCM in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide) and allow the mixture to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound. The epimerization at the carbon adjacent to the aldehyde can be influenced by the reaction conditions and may require further separation or stereoselective synthesis strategies.

Data Presentation

Reaction Step Starting Material Product Key Reagents Typical Yield (%) Analytical Techniques
Protocol 1 ZizanalKhusimonemCPBA, NaHCO₃Not specified in sourceTLC, GC-MS, NMR
Protocol 2a KhusimoneMethylene IntermediateCH₃PPh₃Br, n-BuLi70-90 (typical for Wittig)TLC, GC-MS, NMR
Protocol 2b Methylene IntermediateThis compoundO₃, (CH₃)₂S60-80 (typical for ozonolysis)TLC, GC-MS, NMR, IR

Note: Yields for conceptual steps are estimates based on typical reaction efficiencies and may vary.

Logical Workflow Diagram

Synthetic_Route_to_this compound Zizanal Zizanal Khusimone Khusimone Zizanal->Khusimone Oxidative Decarbonylation (Protocol 1) Methylene_Intermediate Methylene Intermediate Khusimone->Methylene_Intermediate Wittig Reaction (Protocol 2a) This compound This compound Methylene_Intermediate->this compound Ozonolysis (Protocol 2b)

Caption: Conceptual synthetic pathway from Zizanal to this compound.

Signaling Pathway Diagram (Hypothetical)

While there are no established signaling pathways directly involving this compound, a hypothetical pathway illustrating its potential interaction as an insect repellent could be conceptualized as follows. This diagram represents a generalized mode of action for an insect repellent.

Insect_Repellent_Signaling cluster_insect Insect Olfactory System This compound This compound Odorant_Receptor Odorant Receptor (OR) This compound->Odorant_Receptor Binds to G_Protein G-Protein Odorant_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector_Enzyme->Second_Messenger Produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opens/Closes Neuronal_Signal Neuronal Signal Ion_Channel->Neuronal_Signal Generates Repellent_Behavior Repellent Behavior Neuronal_Signal->Repellent_Behavior Triggers

Caption: Hypothetical signaling cascade for this compound-induced insect repellency.

References

Application Notes and Protocols for Epizizanal as a Natural Mosquito Repellent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, "Epizizanal" is not a recognized compound in publicly available scientific databases for mosquito repellent research. The following application notes and protocols are presented for a hypothetical natural compound, herein named this compound, to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The methodologies, data, and pathways are based on established research practices for known natural mosquito repellents.

Introduction

The increasing prevalence of mosquito-borne diseases and the growing concern over the environmental and health impacts of synthetic repellents have spurred research into natural alternatives.[1][2][3] Plant-derived compounds, in particular, offer a promising avenue for the development of novel, effective, and safe mosquito repellents.[4][5] This document outlines the application and experimental protocols for the evaluation of this compound, a hypothetical natural compound, as a mosquito repellent.

Physicochemical Properties of this compound (Hypothetical)

A thorough understanding of the physicochemical properties of a candidate repellent is crucial for formulation development and toxicological assessment.

PropertyValue (Hypothetical)Significance
Molecular Formula C15H24OProvides information on the elemental composition.
Molecular Weight 220.35 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Appearance Colorless to pale yellow oilImportant for formulation aesthetics and stability.
Odor Faintly citrus-likeCan impact user acceptance.
Boiling Point 235 °CAffects volatility, which is a key factor in the duration of repellent action.
Solubility Soluble in ethanol, insoluble in waterCritical for selecting appropriate solvents for extraction and formulation.
Vapor Pressure 0.02 mmHg at 25 °CA lower vapor pressure may correlate with longer protection times.

Experimental Protocols

Extraction and Isolation of this compound from a Plant Source

The initial step in evaluating a natural product is its extraction and purification from the source material.

Objective: To extract and isolate this compound from a hypothetical plant source, Planta repellens.

Materials:

  • Dried and powdered leaves of Planta repellens

  • Hexane

  • Ethanol

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Maceration:

    • Soak 1 kg of powdered Planta repellens leaves in 5 L of hexane for 72 hours at room temperature.[6][7]

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude hexane extract.

  • Fractionation (Column Chromatography):

    • Pack a glass column with silica gel slurried in hexane.

    • Load the concentrated crude extract onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to pool fractions with similar profiles.

  • Purification (HPLC):

    • Subject the pooled, semi-purified fractions to preparative HPLC.

    • Use a C18 column with a mobile phase of acetonitrile and water.

    • Collect the peak corresponding to this compound (retention time to be determined).

    • Verify the purity of the isolated compound using analytical HPLC and characterize its structure using NMR and mass spectrometry.

Workflow for Extraction and Isolation:

G plant Dried Plant Material (Planta repellens) maceration Maceration with Hexane plant->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Hexane Extract evaporation->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Collect & Pool Fractions (TLC guided) column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Figure 1: Workflow for the extraction and isolation of this compound.
Efficacy Testing: Arm-in-Cage Assay

The arm-in-cage assay is a standard method for evaluating the efficacy of topical mosquito repellents.[5]

Objective: To determine the protection time of different concentrations of this compound against Aedes aegypti mosquitoes.

Materials:

  • Aedes aegypti female mosquitoes (7-14 days old, non-blood-fed)

  • Test cages (e.g., 30x30x30 cm) containing 200 mosquitoes

  • Human volunteers (screened for ethical considerations)

  • This compound solutions in ethanol (1%, 5%, 10%, 20%)

  • Positive control: 20% DEET in ethanol

  • Negative control: Ethanol

Protocol:

  • Volunteer Preparation: Volunteers should avoid using fragrances, soaps, or lotions on the day of testing.

  • Application: Apply 1 mL of the test solution evenly to a defined area (e.g., 600 cm²) of the volunteer's forearm. The other arm can be used for a control or another concentration.

  • Exposure: After a 30-minute drying period, the treated arm is inserted into a cage of mosquitoes for a 3-minute exposure period.[8]

  • Data Collection: Record the number of mosquito landings and bites during the exposure period.

  • Time Points: Repeat the exposure every 30 minutes until the first confirmed bite occurs. The time from application to the first bite is the complete protection time.

  • Ethical Considerations: The protocol must be approved by an institutional review board. Volunteers must provide informed consent.

Hypothetical Efficacy Data:

RepellentConcentration (%)Mean Protection Time (minutes) ± SD
This compound 135 ± 8
This compound 595 ± 15
This compound 10180 ± 22
This compound 20310 ± 30
DEET (Control) 20360 ± 25
Ethanol (Control) -< 3
Mechanism of Action Studies

Understanding how a repellent works is crucial for developing improved formulations and identifying new repellent compounds. Many repellents act on the mosquito's olfactory system.[9]

Objective: To investigate the effect of this compound on mosquito olfactory receptor neurons (ORNs).

Protocol: Electroantennography (EAG)

  • Preparation: An antenna is excised from a mosquito and mounted between two electrodes.

  • Stimulation: A puff of charcoal-filtered air (control) or air containing a specific concentration of this compound is delivered to the antenna.

  • Recording: The change in electrical potential across the antenna is recorded. A negative deflection indicates a response from the ORNs.

  • Analysis: The amplitude of the EAG response is compared across different concentrations of this compound and against known attractants and repellents.

Hypothetical Signaling Pathway:

Many natural repellents are thought to act on specific olfactory receptors (ORs) or the olfactory co-receptor (Orco).[9] Some may also act on other sensory receptors like the Transient Receptor Potential (TRP) channels.[10]

G cluster_0 Olfactory Receptor Neuron This compound This compound orx ORx This compound->orx Binds to orco Orco ion_channel Ion Channel Opening orco->ion_channel Activation depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal repellency Repellent Behavior signal->repellency

Figure 2: Hypothetical signaling pathway for this compound-induced repellency.
Safety and Toxicity Profile

Ensuring the safety of a new repellent is paramount. Standard toxicological tests should be conducted.

Objective: To assess the acute dermal and oral toxicity of this compound.

Protocol (based on OECD guidelines):

  • Acute Dermal Toxicity (OECD 402):

    • Apply a single dose of this compound to the shaved skin of rats or rabbits.

    • Observe the animals for 14 days for signs of toxicity and mortality.

    • The LD50 (lethal dose for 50% of the population) is determined.

  • Acute Oral Toxicity (OECD 423):

    • Administer a single oral dose of this compound to rats.

    • Observe the animals for 14 days.

    • The LD50 is determined.

Hypothetical Toxicity Data:

TestSpeciesLD50 Value (mg/kg)GHS Category
Acute Dermal Toxicity Rat> 50005 or Unclassified
Acute Oral Toxicity Rat> 20005 or Unclassified

These hypothetical values would suggest a low toxicity profile for this compound, making it a potentially safe candidate for topical application.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the evaluation of a novel, hypothetical natural mosquito repellent, this compound. This systematic approach, from extraction and isolation to efficacy, mechanism of action, and safety testing, is essential for the development of the next generation of effective and safe natural repellents. While "this compound" remains a hypothetical compound, the outlined methodologies are grounded in established scientific practice and can be applied to the study of any new candidate repellent.

References

Formulation of Epizizanal-based insect repellent products

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the formulation, evaluation, and proposed mechanism of action for insect repellent products based on the natural compound Epizizanal.

Introduction

This compound is a sesquiterpenoid aldehyde isolated from vetiver oil (Chrysopogon zizanioides), which has been identified as a potent natural insect repellent.[1][2] Along with its isomer, zizanal, it is a key contributor to vetiver oil's known repellent properties. The development of effective and safe insect repellents is a critical public health objective to combat vector-borne diseases such as malaria, dengue, and Zika virus.[3] Plant-based repellents are gaining significant interest as alternatives to synthetic compounds like DEET.[3][4]

These application notes provide detailed protocols for formulating various this compound-based products, standardized methods for evaluating their efficacy, and a proposed model for their mode of action on insect olfactory pathways. This document is intended for researchers and professionals in the fields of entomology, natural product chemistry, and formulation science.

Repellent Activity Data

The efficacy of insect repellents is typically measured by protection time and the percentage of repellency against specific vector species. While extensive public data for this compound is limited, the following table summarizes known repellent activities of its source (vetiver oil) and other related natural compounds to provide a comparative baseline.

Active Ingredient / ProductTarget InsectEfficacy MetricResult
This compound / Zizanal General Insect RepellentBioactivityIdentified as primary repellent aldehydes in Vetiver oil[1][2]
Vetiver Oil Constituents Aedes aegypti, Aedes albopictus, Culex quinquefasciatusBehavioral AvoidanceSignificant repellent activity demonstrated[5]
2% Neem Oil Formulation Anopheles MosquitoesComplete ProtectionProvides up to 12 hours of protection
Citronellal Derivatives (5%) Aedes albopictusRepellency after 3.5 hrs>90%
DEET (15%) MosquitoesComplete Protection~5.2 hours[6]

Formulation Protocols

The choice of formulation vehicle is critical for user acceptance, stability, and the effective release of the active ingredient. The most common formulations for topical repellents are sprays, lotions, and creams.[4]

Protocol for 10% this compound Repellent Spray

Objective: To create a stable, non-greasy, and effective sprayable insect repellent.

Materials:

  • This compound (Active Ingredient)

  • Ethanol (95%, Solvent & Carrier)

  • Glycerin (Humectant)

  • Purified Water (Diluent)

  • Fine-mist spray bottles

Procedure:

  • In a calibrated glass beaker, add 70 parts of 95% ethanol.

  • While stirring with a magnetic stirrer, slowly add 10 parts of this compound until it is completely dissolved.

  • In a separate beaker, mix 5 parts of glycerin with 15 parts of purified water.

  • Slowly add the glycerin-water mixture to the ethanolic this compound solution while continuing to stir.

  • Continue stirring for 15 minutes to ensure a homogenous solution.

  • Filter the final solution through a 0.45 µm filter to remove any particulates.

  • Dispense the final product into fine-mist spray bottles and label appropriately.

Protocol for 7.5% this compound Repellent Lotion

Objective: To develop a cosmetically elegant, moisturizing insect repellent lotion with good skin feel.

Materials:

  • Oil Phase:

    • This compound: 7.5 parts

    • Cetyl Alcohol: 3.0 parts (Thickener)

    • Stearic Acid: 2.0 parts (Emulsifier/Thickener)

    • Shea Butter: 2.5 parts (Emollient)

  • Aqueous Phase:

    • Purified Water: 79.0 parts

    • Glycerin: 5.0 parts (Humectant)

  • Cool-down Phase:

    • Phenoxyethanol: 1.0 part (Preservative)

Procedure:

  • Preparation: In a heat-resistant beaker, combine all Oil Phase ingredients. In a separate heat-resistant beaker, combine all Aqueous Phase ingredients.

  • Heating: Heat both phases separately to 70°C. Stir both phases until all components are melted and uniform.

  • Emulsification: Slowly add the Aqueous Phase to the Oil Phase while mixing with a high-shear homogenizer. Mix for 5-10 minutes until a stable, white emulsion is formed.

  • Cooling: Remove the emulsion from heat and continue to stir gently with a propeller mixer as it cools.

  • Final Additions: When the temperature drops below 40°C, add the Phenoxyethanol and mix until uniform.

  • Packaging: Pour the finished lotion into bottles or tubes.

Efficacy Testing Protocol

The Arm-in-Cage (AIC) test is the standard laboratory method for assessing the Complete Protection Time (CPT) of topical insect repellents against mosquitoes.[7][8][9]

Arm-in-Cage (AIC) Test Methodology

Objective: To determine the duration of complete protection provided by a topical repellent formulation against host-seeking female mosquitoes.

Materials:

  • Test formulation (e.g., 10% this compound spray)

  • Control formulation (vehicle without this compound)

  • Human volunteers (screened and with informed consent)

  • Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-10 days old, starved for 12-18 hours.[9]

  • Test cages (e.g., 40x40x40 cm) containing 200 mosquitoes.[9][10]

  • Latex gloves

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers must avoid using fragrances, soaps, or lotions on the day of testing. One forearm serves as the treated arm, the other can be used as an untreated control.

  • Repellent Application: Apply a standardized amount (e.g., 1.0 mL) of the test formulation evenly over the skin of one forearm, from wrist to elbow. The hand is to be protected by a latex glove.[9]

  • Acclimation: Wait 30 minutes after application before the first exposure to allow the formulation to dry and equilibrate on the skin.[9]

  • Cage Exposure: The volunteer inserts the treated forearm into the test cage for a 3-minute exposure period.[9]

  • Observation: During the exposure, an observer records the number of mosquito landings and probes (attempted bites).

  • Endpoint Definition: The primary endpoint is the Complete Protection Time (CPT) , defined as the time from application until the first confirmed bite.[10] A confirmed bite is often defined as a first bite followed by a second bite within the same or the next exposure period.[10]

  • Testing Intervals: The exposure is repeated every 30 minutes until the endpoint is reached.[7]

  • Data Analysis: The CPT for each volunteer is recorded. The average CPT across all volunteers (minimum of 5-10 recommended for registration purposes) determines the efficacy of the formulation.[10][11]

Diagrams and Workflows

Experimental Workflow for Repellent Development

The logical flow from formulation to final product evaluation is critical for systematic development.

G cluster_dev Development Phase cluster_test Testing & Evaluation Phase cluster_final Finalization Phase F1 Active Ingredient Sourcing (this compound) F2 Formulation Design (Spray, Lotion, Cream) F1->F2 F3 Prototype Formulation F2->F3 T1 Stability & Safety Testing F3->T1 T2 Efficacy Testing (Arm-in-Cage) F3->T2 E1 Lead Candidate Selection T1->E1 T3 Data Analysis (Calculate CPT) T2->T3 T3->E1 E2 Scale-up & Manufacturing E1->E2 E3 Final Product E2->E3

Caption: Workflow for the development and evaluation of this compound-based insect repellent products.

Proposed Mechanism of Olfactory Repellency

This compound likely interferes with the insect's ability to detect host cues by modulating the activity of its olfactory receptors.

G cluster_cues Volatile Cues cluster_neuron Olfactory Receptor Neuron (ORN) cluster_brain Insect Brain cluster_behavior Behavioral Output Attractant Host Attractant (e.g., Lactic Acid, CO2) OR Odorant Receptor (OR) Attractant->OR Binds Repellent This compound Repellent->OR Inhibits/ Blocks Neuron Neuron Activation OR->Neuron Signal Transduction Brain Signal Processing (Antennal Lobe) Neuron->Brain Sends Signal Attraction Host Attraction Brain->Attraction Normal Pathway Repulsion Repulsion/ Avoidance Brain->Repulsion Altered Pathway

Caption: Proposed mechanism of this compound interfering with insect olfactory signaling pathways.

References

Application Notes and Protocols for Field Testing of Epizizanal Against Aedes aegypti

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aedes aegypti is a primary vector for numerous arboviruses, including dengue, Zika, chikungunya, and yellow fever. The development of novel adulticides is critical for effective vector control, especially in the face of growing insecticide resistance. This document provides a standardized set of protocols for conducting semi-field and full field trials to evaluate the efficacy of Epizizanal, a novel adulticide candidate.

These protocols are based on established guidelines from the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) for testing mosquito adulticides.[1][2] They are designed to generate robust, comparable data on the bio-efficacy of this compound in causing knockdown and mortality, as well as its behavioral effects on wild mosquito populations.

Experimental Protocols

Detailed methodologies for two key types of field evaluations are presented: semi-field experimental hut trials and open-field spatial spray trials.

Protocol 1: Phase II Semi-Field Evaluation in Experimental Huts

Experimental hut trials are a crucial step to evaluate insecticide products under controlled, semi-field conditions that simulate real-world use.[3][4][5] This protocol assesses the mortality, blood-feeding inhibition, and deterrent effects of this compound applied as an indoor residual spray (IRS).

2.1.1 Materials

  • Standardized experimental huts (e.g., West African or East African design) with veranda traps.

  • This compound formulation for IRS application.

  • Calibrated compression sprayers.

  • Personal Protective Equipment (PPE): respirators, goggles, gloves, coveralls.

  • Laboratory-reared, insecticide-susceptible Aedes aegypti (e.g., Rockefeller or New Orleans strain), 2-5 days old, non-blood-fed females.

  • Human volunteers (for bait), adhering to ethical clearance protocols.

  • Mosquito collection tools: aspirators, holding cages, 10% sucrose solution.

2.1.2 Methodology

  • Hut Preparation: Thoroughly clean huts and verandas. For IRS application, coat the interior walls with the designated concentration of this compound. Leave one hut untreated to serve as a negative control.

  • Mosquito Release: Each evening, release a known number (e.g., 100) of female Aedes aegypti into each experimental hut.

  • Human Bait: A human volunteer sleeps under an untreated bed net in each hut from dusk until dawn to attract mosquitoes.

  • Mosquito Collection: The following morning, collect all mosquitoes from inside the hut (floors, walls, ceiling), the veranda trap, and inside the bed net using aspirators.

  • Data Recording: Categorize collected mosquitoes based on their location (room, veranda) and status (live or dead).

  • Holding Period: Hold the live-collected mosquitoes in cages with access to a 10% sucrose solution and record mortality at 24, 48, and 72 hours post-exposure.[6]

  • Outcome Measurement: Calculate the following endpoints:

    • Mortality (%): The proportion of mosquitoes found dead after the holding period.

    • Blood-feeding Inhibition (%): The reduction in the proportion of blood-fed mosquitoes in the treated hut compared to the control.

    • Deterrence (%): The reduction in the number of mosquitoes entering the treated hut compared to the control.

Protocol 2: Phase III Open-Field Spatial Spray Trial

This protocol evaluates the efficacy of this compound when applied as an ultra-low volume (ULV) spatial spray for the rapid reduction of adult Aedes aegypti populations in a defined community setting.

2.2.1 Materials

  • This compound formulation suitable for ULV application.

  • Vehicle-mounted or portable ULV fogger, calibrated to produce the correct droplet size.

  • Mosquito surveillance traps (e.g., BG-Sentinel traps, CDC light traps, or ovitraps).

  • GPS device for mapping the treatment area.

  • Meteorological equipment to monitor wind speed, direction, and temperature.

2.2.2 Methodology

  • Site Selection: Select at least two comparable study sites (one for treatment, one for control) with known Aedes aegypti populations.

  • Baseline Surveillance: For 1-2 weeks prior to treatment, conduct intensive mosquito surveillance in both sites to establish baseline population densities. Place traps in fixed locations and collect samples daily or every other day.

  • Spray Application:

    • Apply the this compound spray according to the product label, typically during peak Aedes aegypti activity hours (early morning or late afternoon).

    • Ensure meteorological conditions are appropriate (e.g., wind speed <15 km/h).[7]

    • The control site should receive no treatment or a placebo spray (if applicable).

  • Post-Treatment Surveillance: Continue identical mosquito surveillance in both the treated and control areas for at least one week post-application to measure the impact on the adult mosquito population.

  • Data Analysis: Compare the pre- and post-treatment mosquito collection data between the treatment and control sites. Calculate the percent reduction in the adult Aedes aegypti population attributable to the this compound application.

Data Presentation

The following tables present hypothetical, yet plausible, efficacy data for this compound based on the protocols described above.

Table 1: Summary of Efficacy Data from Experimental Hut Trials

ParameterThis compound IRS (200 mg/m²)Control (Untreated)
Total Mosquitoes Collected 450850
Overall Mortality (72h) 92.5%4.1%
Blood-Feeding Rate 8.2%75.6%
Blood-Feeding Inhibition 89.2%N/A
Deterrence (Exit Rate) 47.1%N/A

Table 2: Summary of Efficacy Data from Open-Field Spatial Spray Trial

ParameterPre-Treatment (Avg. per trap/day)Post-Treatment (Avg. per trap/day)Percent Reduction
This compound Treatment Area 25.4 female Ae. aegypti3.1 female Ae. aegypti87.8%
Control Area 23.9 female Ae. aegypti22.5 female Ae. aegypti5.9%

Visualizations: Workflows and Pathways

Diagrams are provided to visualize the experimental process and a hypothetical mode of action for this compound.

G cluster_pre Pre-Trial Phase cluster_trial Trial Execution Phase cluster_post Post-Trial Phase SiteSelection Site Selection & Ethical Approval Baseline Baseline Mosquito Surveillance SiteSelection->Baseline Randomization Cluster Randomization (Treatment vs. Control) Baseline->Randomization Application This compound Application (IRS or Spatial Spray) Randomization->Application Exposure Mosquito Exposure (Hut or Field) Application->Exposure Collection Post-Intervention Mosquito Collection Exposure->Collection Holding Mortality Assessment (24-72h Holding) Collection->Holding Analysis Data Analysis & Efficacy Calculation Holding->Analysis Report Final Report Analysis->Report

Caption: General workflow for conducting field efficacy trials of this compound.

G This compound This compound Molecule Receptor Nicotinic Acetylcholine Receptor (nAChR) This compound->Receptor Binds to Target Site Channel Ion Channel Opening Receptor->Channel Induces Conformational Change Influx Na+ / Ca2+ Influx Channel->Influx Allows Cation Flow Depolarization Continuous Membrane Depolarization Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Hyperexcitation Death Mosquito Death Paralysis->Death

Caption: Hypothetical signaling pathway for this compound's neurotoxic effects.

References

Application Notes and Protocols for Metarhizium anisopliae as a Biopesticide in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Metarhizium anisopliae as a Biopesticide in Agricultural Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metarhizium anisopliae is a ubiquitous, soil-dwelling entomopathogenic fungus that has been extensively researched and developed as a biopesticide for the control of a wide range of insect pests.[1][2][3] Unlike chemical insecticides that often have a broad spectrum of activity and can negatively impact non-target organisms and the environment, M. anisopliae offers a more targeted and ecologically sustainable approach to pest management.[4] This fungus is known to infect over 200 insect species, including major agricultural pests in orders such as Lepidoptera, Coleoptera, and Orthoptera.[5][6] Its mode of action is primarily through direct contact, making it an effective biological control agent in various agricultural systems, including organic farming.[4] These application notes provide detailed protocols for the laboratory evaluation and field application of M. anisopliae for agricultural research purposes.

Principle and Mechanism of Action

The insecticidal activity of Metarhizium anisopliae is a multi-step process initiated upon contact of the fungal spores (conidia) with the host insect's cuticle.[7][8]

The infection cycle can be summarized in the following stages:

  • Adhesion and Germination: Conidia adhere to the insect's epicuticle, a process mediated by hydrophobic interactions and specific adhesin proteins like Mad1.[9]

  • Appressorium Formation and Cuticle Penetration: Following adhesion, the conidia germinate and form a specialized infection structure called an appressorium. This structure generates mechanical pressure and secretes a cocktail of cuticle-degrading enzymes (e.g., proteases, chitinases, lipases) to breach the host's exoskeleton.[7][10][11]

  • Invasion of the Hemocoel: Once the cuticle is penetrated, the fungus enters the insect's body cavity (hemocoel) and proliferates as yeast-like cells called blastospores.[12][13] These blastospores can evade the insect's immune system, in part by producing a protective collagenous coat.[10]

  • Toxin Production and Host Death: Within the hemocoel, the fungus produces various insecticidal toxins, such as destruxins (cyclic peptides), which disrupt cellular functions and lead to paralysis and eventual death of the insect host.[2][12][13]

  • Mycosis and Sporulation: After the host's death, the fungus ramifies throughout the insect's body. Under conditions of high humidity, it emerges from the cadaver, producing a new crop of green-colored conidia on the external surface, which can then be dispersed to infect other insects.[2][7][8]

Signaling Pathways in Fungal Pathogenesis

The infection process is regulated by complex signaling pathways that allow the fungus to recognize host cues and modulate its gene expression accordingly. Host signals are sensed by G-protein coupled receptors (GPCRs) on the fungal surface, which then activate downstream pathways like the mitogen-activated protein kinase (MAPK) and cAMP protein kinase (PKA) cascades. These pathways regulate critical virulence factors, including appressorium formation and the secretion of cuticle-degrading enzymes.[14]

G cluster_0 Fungal Cell Surface cluster_1 Intracellular Signaling Cascades cluster_2 Fungal Response HostCues Host Cuticle Signals (Lipids, Proteins) GPCR G-Protein Coupled Receptor (GPCR) HostCues->GPCR Sensing MAPK_Pathway MAPK Pathway (e.g., Hog1) GPCR->MAPK_Pathway PKA_Pathway PKA Pathway (cAMP-dependent) GPCR->PKA_Pathway TranscriptionFactors Transcription Factors (e.g., CREB) MAPK_Pathway->TranscriptionFactors PKA_Pathway->TranscriptionFactors VirulenceFactors Expression of Virulence Genes (Proteases, Chitinases, Adhesins) TranscriptionFactors->VirulenceFactors Activation Appressorium Appressorium Formation TranscriptionFactors->Appressorium Regulation

Fig. 1: Simplified signaling pathway in M. anisopliae.

Data Presentation

Efficacy of Metarhizium anisopliae Against Various Insect Pests

The efficacy of M. anisopliae is often measured by the median lethal concentration (LC₅₀) and median lethal time (LT₅₀). The tables below summarize efficacy data from various studies.

Target PestFungal Strain / IsolateConcentration (conidia/mL)Mortality (%)LT₅₀ (Days)Reference
Spodoptera frugiperda (Fall Armyworm)ICIPE 41 (Corn oil formulation)1 x 10⁸>70~2[15]
Helicoverpa armigeraM344121 x 10⁸>90-[5]
Dacus bivittatus (Greater Pumpkin Fly)ICIPE 201 x 10⁷1003.11 - 3.52[16]
Bactrocera cucurbitae (Melon Fly)Not Specified2.65 x 10⁵50-[17]
Wheat AphidsNot Specified1 x 10⁸85-[18]
Aedes albopictus (Larvae)Not Specified1.09 x 10⁵501.89[19]
Compatibility with Chemical Insecticides

Integrating biopesticides with chemical insecticides can be a key component of Integrated Pest Management (IPM). Compatibility is crucial for maintaining the viability of the fungus.

InsecticideCompatibility with M. anisopliae (Field Dose)EffectReference
ChlorantraniliproleCompatible-[20]
FlubendiamideCompatibleHighest mycelial growth observed[20]
SpinetoramCompatible-[20]
Azadirachtin (Neem)Not Compatible (Toxic)Minimum fungal growth observed[20]
Emamectin BenzoateCompatible-[20]
NovaluronCompatible-[20]

Experimental Protocols

Protocol for Isolation and Culture of M. anisopliae

Objective: To isolate M. anisopliae from soil samples and obtain pure cultures for bioassays.

Materials:

  • Soil samples

  • Sterile 0.1% (w/v) Tween-80 solution

  • Selective medium (e.g., PDA supplemented with antibiotics like streptomycin and tetracycline)[5]

  • Sterile Petri dishes, pipettes, and spreaders

  • Incubator (25-28°C)

  • Microscope

Procedure:

  • Sample Preparation: Weigh 10 g of soil and suspend it in 90 mL of sterile 0.1% Tween-80 solution.[5]

  • Serial Dilution: Vigorously mix the suspension for 30-60 minutes. Prepare a series of 10-fold dilutions (10⁻², 10⁻³, 10⁻⁴) in sterile water.

  • Plating: Spread 100-200 µL of each dilution onto the surface of the selective medium in Petri dishes.[5]

  • Incubation: Incubate the plates at 25-28°C for 7-14 days in the dark.[5]

  • Isolation: Observe the plates for characteristic green sporulating colonies. Pick individual colonies and subculture them onto fresh PDA plates to obtain pure cultures.[5]

  • Identification: Confirm the identity of the fungus through morphological examination (conidia and conidiophore structure) under a microscope.

Protocol for Laboratory Bioassay to Determine Efficacy (LC₅₀ and LT₅₀)

Objective: To determine the virulence of an M. anisopliae isolate against a target insect pest.

Materials:

  • Pure culture of M. anisopliae (14-21 days old)

  • Healthy, uniform-sized target insects (e.g., third-instar larvae)

  • Sterile distilled water with 0.05% Tween-80

  • Hemocytometer

  • Vortex mixer

  • Micropipettes

  • Ventilated containers for insects

  • Insect diet/host plant material

  • Incubator set to appropriate temperature and humidity for the target insect

G A 1. Harvest Conidia from 14-day old PDA culture B 2. Prepare Spore Suspension in 0.05% Tween-80 A->B C 3. Determine Spore Concentration using Hemocytometer B->C D 4. Prepare Serial Dilutions (e.g., 10^4 to 10^8 spores/mL) C->D E 5. Insect Treatment (Larval immersion or topical application) D->E J Control Group (Treated with Tween-80 only) D->J F 6. Transfer Insects to containers with food E->F G 7. Incubation (26°C, >80% RH) F->G H 8. Daily Mortality Assessment for 7-10 days G->H I 9. Data Analysis (Probit analysis for LC50/LT50) H->I J->F

Fig. 2: Workflow for a laboratory bioassay.

Procedure:

  • Spore Suspension Preparation: Gently scrape the conidia from the surface of a sporulated culture into a sterile solution of 0.05% Tween-80. Vortex the suspension for 5 minutes to ensure a homogeneous mixture.[15]

  • Concentration Adjustment: Using a hemocytometer, count the number of conidia and adjust the concentration of the stock suspension. Prepare a series of dilutions (e.g., 1x10⁴, 1x10⁵, 1x10⁶, 1x10⁷, 1x10⁸ conidia/mL).[19]

  • Insect Treatment: A cohort of at least 20-30 insects per concentration should be used. Treat the insects by either:

    • Immersion: Dip the larvae in the respective spore suspension for 10-15 seconds.

    • Topical Application: Apply a small, known volume (e.g., 1 µL) of the suspension onto the insect's thorax.

  • Control Group: Treat a control group of insects with the 0.05% Tween-80 solution only.

  • Incubation: Place the treated insects individually or in small groups into clean containers with an adequate food source. Incubate at conditions optimal for the fungus (typically 25-28°C and >80% relative humidity).

  • Data Collection: Record insect mortality daily for 7 to 14 days. Dead insects should be moved to a separate humid chamber to observe for mycosis (fungal outgrowth), confirming death by the pathogen.

  • Data Analysis: Correct the mortality data using Abbott's formula if control mortality is between 5-20%. Use probit analysis to calculate the LC₅₀ and LT₅₀ values.[16][19]

Protocol for Field Application

Objective: To evaluate the efficacy of M. anisopliae formulations under field conditions.

Materials:

  • M. anisopliae formulation (e.g., oil-based, wettable powder, or granules)

  • Knapsack sprayer or granule applicator

  • Water and adjuvant/sticker (if required by formulation)

  • Personal Protective Equipment (PPE)

Procedure:

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications per treatment.[21] Treatments should include different application rates of the M. anisopliae formulation, a chemical insecticide standard, and an untreated control.

  • Timing of Application: Apply the biopesticide when environmental conditions are optimal for fungal efficacy: high humidity (>80% RH), moderate temperatures (20-30°C), and low UV radiation (late afternoon or on cloudy days).[7]

  • Spray Preparation and Application:

    • For liquid formulations, prepare the spray solution according to the manufacturer's label, ensuring thorough mixing. An example application rate could be 1x10¹³ conidia/ha.[21]

    • Apply the spray uniformly to the crop canopy, ensuring good coverage of the target pest's habitat.

  • Data Collection:

    • Pest Infestation: Assess the pest population (e.g., number of larvae per plant) before the application and at regular intervals (e.g., 3, 7, and 14 days) post-application.

    • Larval Mortality: Collect a sample of live pests from the treated plots and rear them in the laboratory to assess mortality and mycosis rates.[15]

    • Crop Damage: Evaluate the level of crop damage in each plot.

    • Yield: Measure the crop yield at harvest.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

G Start Pest Population Exceeds Economic Threshold? Condition Are Conditions Favorable? (High Humidity, Moderate Temp) Start->Condition Yes NoAction No Action Required Start->NoAction No ApplyM Apply Metarhizium anisopliae (e.g., late afternoon) Condition->ApplyM Yes Wait Wait for Favorable Conditions or Choose Alternative Control Condition->Wait No Monitor Monitor Pest Population and Mycosis ApplyM->Monitor Assess Is Pest Population Below Threshold? Monitor->Assess Continue Continue Monitoring Assess->Continue Yes Reapply Consider Re-application or Other IPM Tactics Assess->Reapply No Continue->Start Reapply->Start

Fig. 3: Decision workflow for M. anisopliae application in IPM.

Concluding Remarks

Metarhizium anisopliae is a potent and environmentally compatible biopesticide with significant potential in sustainable agriculture.[4][18] Successful implementation requires a thorough understanding of its biological characteristics and adherence to specific protocols for its isolation, evaluation, and application. The methodologies outlined in these notes provide a framework for researchers to effectively harness the capabilities of this entomopathogenic fungus in developing robust and sustainable pest management strategies. Further research should focus on strain selection, formulation improvement, and integration into comprehensive IPM programs to maximize its field performance.

References

Application Notes and Protocols for Testing Epizizanal in Vector Control Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the evaluation of Epizizanal, a novel compound with potential for vector control. The following protocols detail the experimental design for assessing its larvicidal, adulticidal, and repellent activities against mosquito vectors. Furthermore, a proposed mechanism of action centered on the octopamine receptor is explored, with accompanying protocols for its investigation.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Larvicidal Activity of this compound against Aedes aegypti (Third Instar Larvae)

Concentration (µg/mL)Number of Larvae ExposedNumber of Mortalities (24h)Percent Mortality (%)Corrected Mortality (%)¹
0 (Control)10044.00.0
0.11001212.08.3
0.51004545.042.7
1.01008888.087.5
2.51009999.099.0
5.0100100100.0100.0
LC₅₀ (95% CI) ---0.58 (0.52 - 0.65) µg/mL
LC₉₀ (95% CI) ---1.25 (1.10 - 1.42) µg/mL

¹Corrected mortality using Abbott's formula where control mortality is >5% but <20%.

Table 2: Adulticidal Activity of this compound (Topical Application) against Anopheles gambiae

Dose (µg/mg female)Number of Mosquitoes TreatedNumber of Mortalities (24h)Percent Mortality (%)
0 (Control - Acetone)5012.0
0.0550816.0
0.10502652.0
0.25504590.0
0.505050100.0
LD₅₀ (95% CI) --0.09 (0.07 - 0.11) µg/mg
LD₉₀ (95% CI) --0.24 (0.21 - 0.28) µg/mg

Table 3: Repellency of this compound against Culex quinquefasciatus in Arm-in-Cage Assay

Repellent FormulationConcentration (%)Number of VolunteersMean Protection Time (minutes) ± SD
This compound105245 ± 25
This compound205410 ± 32
DEET (Positive Control)205390 ± 28
Ethanol (Negative Control)-52 ± 0.5

Table 4: Effect of this compound on Octopamine Receptor Activity

CompoundConcentration (µM)Receptor Binding (% inhibition of ³H-Octopamine)cAMP Accumulation (fold increase over baseline)
Octopamine1098 ± 2.115.2 ± 1.8
This compound1095 ± 3.514.8 ± 2.0
Epinastine (Antagonist)104 ± 0.8 (with Octopamine)1.2 ± 0.3 (with Octopamine)
Control-01.0 ± 0.1

Experimental Protocols

Larval Bioassay Protocol

This protocol is adapted from the World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides.[1][2]

Objective: To determine the lethal concentrations (LC₅₀ and LC₉₀) of this compound against mosquito larvae.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)

  • Third instar larvae of the target mosquito species (e.g., Aedes aegypti)

  • Dechlorinated tap water or distilled water

  • 250 mL glass beakers or disposable cups

  • Pipettes

  • Larval food (e.g., powdered fish food)

  • Incubator or environmental chamber (25-27°C)

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution. A minimum of five concentrations resulting in mortality between 10% and 95% should be prepared.

  • For each concentration, set up four replicates.

  • Add 99 mL of dechlorinated water to each beaker.

  • Add 1 mL of the respective this compound dilution to each beaker to achieve the final desired concentration.

  • Gently introduce 25 third instar larvae into each beaker.

  • A control group with four replicates should be set up containing 99 mL of water and 1 mL of the solvent used for the stock solution.

  • Add a small amount of larval food to each beaker.

  • Maintain the beakers in an incubator at 25-27°C with a 12:12 hour light:dark cycle.

  • Record the number of dead larvae in each beaker after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • If mortality in the control group is between 5% and 20%, the mortalities in the treated groups must be corrected using Abbott's formula.

Data Analysis: The LC₅₀ and LC₉₀ values and their 95% confidence intervals should be calculated using probit analysis.

Adulticidal Bioassay Protocol (Topical Application)

This protocol is based on standard methods for determining the toxicity of insecticides to adult mosquitoes.[3][4]

Objective: To determine the lethal doses (LD₅₀ and LD₉₀) of this compound when applied topically to adult female mosquitoes.

Materials:

  • This compound stock solution in acetone

  • 2-5 day old, non-blood-fed adult female mosquitoes (e.g., Anopheles gambiae)

  • Micro-applicator capable of delivering 0.5 µL droplets

  • Acetone (analytical grade)

  • Holding cages with access to a sugar solution

  • CO₂ for anesthetizing mosquitoes

  • Dissecting microscope

Procedure:

  • Prepare a range of at least five serial dilutions of this compound in acetone.

  • Anesthetize a batch of mosquitoes with CO₂ for a short period.

  • Place the anesthetized mosquitoes on a chilled surface under a dissecting microscope.

  • Using the micro-applicator, apply a 0.5 µL droplet of the desired this compound dilution to the dorsal thorax of each mosquito.

  • Treat at least three batches of 25 mosquitoes for each concentration.

  • A control group should be treated with 0.5 µL of acetone only.

  • Transfer the treated mosquitoes to holding cages with access to a 10% sugar solution.

  • Maintain the cages at 25-27°C and 70-80% relative humidity.

  • Record mortality at 24 hours post-treatment. Mosquitoes unable to stand or fly are considered dead.

Data Analysis: Calculate the LD₅₀ and LD₉₀ values and their 95% confidence intervals using probit analysis.

Repellency Assay Protocol (Arm-in-Cage)

This protocol follows the guidelines of the Environmental Protection Agency (EPA) for testing the efficacy of skin-applied insect repellents.[5][6][7]

Objective: To determine the complete protection time (CPT) of this compound against biting mosquitoes.

Materials:

  • This compound formulated in a suitable carrier (e.g., 10% and 20% in ethanol)

  • DEET (20% in ethanol) as a positive control

  • Ethanol as a negative control

  • Cages (e.g., 30x30x30 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Culex quinquefasciatus), 5-12 days old.

  • Human volunteers (with informed consent)

Procedure:

  • Volunteers should avoid using fragrances, lotions, or consuming alcohol and garlic for 24 hours prior to the test.

  • A defined area (e.g., 300 cm²) on the forearm of each volunteer is marked.

  • A standard amount (e.g., 1 mL) of the test formulation is applied evenly to the marked area.

  • The treated arm is not exposed to mosquitoes for an initial 30-minute drying/absorption period.

  • After this period, the treated forearm is exposed in the mosquito cage for a 3-minute test period.

  • The arm is then removed, and this exposure is repeated every 30 minutes.

  • The test is terminated when the first confirmed bite occurs (a second bite within the same or subsequent exposure period).

  • The time from application to the first confirmed bite is recorded as the complete protection time.

Data Analysis: The mean protection time for each formulation is calculated. Statistical analysis (e.g., ANOVA) can be used to compare the efficacy of different formulations.

Mechanism of Action Protocol: Octopamine Receptor Binding and Activation

This protocol outlines an in vitro assay to investigate if this compound acts as an agonist on insect octopamine receptors.[8][9][10]

Objective: To determine if this compound binds to and activates insect octopamine receptors.

Materials:

  • Cell line expressing a specific insect octopamine receptor (e.g., from Drosophila melanogaster or the target vector species)

  • Radiolabeled octopamine (e.g., ³H-Octopamine) for binding assays

  • This compound, unlabeled octopamine, and a known octopamine receptor antagonist (e.g., epinastine)

  • Cell culture and membrane preparation reagents

  • Scintillation counter

  • cAMP assay kit

Procedure:

Part A: Receptor Binding Assay

  • Prepare membranes from cells expressing the octopamine receptor.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of ³H-Octopamine.

  • In separate wells, add increasing concentrations of unlabeled this compound or unlabeled octopamine (for competition).

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well and wash to separate bound from free radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

Part B: Receptor Activation (cAMP) Assay

  • Culture the cells expressing the octopamine receptor in a multi-well plate.

  • Treat the cells with different concentrations of this compound or octopamine.

  • Include a control group and a group treated with an antagonist prior to agonist addition.

  • Incubate for a specified time to allow for G-protein coupled receptor signaling and subsequent cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

Data Analysis:

  • Binding Assay: Plot the percentage of specific ³H-Octopamine binding against the concentration of the competitor (this compound). Calculate the inhibition constant (Ki) to determine binding affinity.

  • cAMP Assay: Plot the fold increase in cAMP concentration against the agonist concentration. Calculate the EC₅₀ (half-maximal effective concentration) to determine the potency of this compound as an agonist.

Visualizations

Experimental_Workflow_for_Epizizanal_Evaluation cluster_synthesis Compound Preparation cluster_bioassays Efficacy Testing cluster_moa Mechanism of Action cluster_data Data Analysis synthesis This compound Synthesis & Formulation larval Larval Bioassay synthesis->larval Test Compound adult Adulticidal Bioassay synthesis->adult Test Compound repel Repellency Assay synthesis->repel Test Compound moa Octopamine Receptor Assays synthesis->moa Test Compound lc50 LC50 / LD50 Calculation larval->lc50 adult->lc50 cpt CPT Analysis repel->cpt binding Binding & Activation Analysis (Ki, EC50) moa->binding

Caption: Workflow for the comprehensive evaluation of this compound.

Larval_Bioassay_Workflow start Prepare this compound Dilutions expose Expose 3rd Instar Larvae (25 larvae/replicate, 4 reps) start->expose incubate Incubate for 24h (25-27°C) expose->incubate record Record Mortality incubate->record analyze Probit Analysis (Calculate LC50/LC90) record->analyze Proposed_Epizizanal_Signaling_Pathway This compound This compound OctR Octopamine Receptor (GPCR) This compound->OctR Binds & Activates (Agonist) G_Protein Gs Protein OctR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Neuromodulation, Hyperexcitation) PKA->Cellular_Response Phosphorylates Targets

References

Troubleshooting & Optimization

Overcoming challenges in the large-scale synthesis of Epizizanal

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited availability of public information on the large-scale synthesis of the specific compound Epizizanal, this technical support center provides general guidance and troubleshooting strategies applicable to complex organic synthesis scale-up. The experimental protocols and quantitative data presented are illustrative and based on common challenges encountered in similar synthetic processes. Researchers should adapt these recommendations to their specific synthetic route and experimental observations.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What are the most common challenges in scaling up the synthesis of complex molecules like this compound? Common challenges include maintaining consistent yield and purity, managing reaction temperature and mixing on a larger scale, dealing with viscous reaction mixtures or slurries, ensuring efficient reagent addition and transfer, and developing robust purification methods.
2. How can I improve the yield of my large-scale this compound synthesis? Yield optimization can be approached by systematically evaluating reaction parameters such as temperature, concentration, catalyst loading, and reaction time. Design of Experiments (DoE) can be a powerful tool for this. Additionally, minimizing transfer losses and optimizing purification steps are crucial for maximizing overall yield.
3. What purification techniques are suitable for large-scale production of this compound? The choice of purification technique depends on the physicochemical properties of this compound and its impurities. Common large-scale methods include crystallization, column chromatography (e.g., flash chromatography or preparative HPLC), and distillation. A multi-step purification strategy may be necessary to achieve high purity.
4. How do I address solubility issues when scaling up the reaction? Solubility issues can often be mitigated by exploring different solvent systems, adjusting the reaction temperature, or using co-solvents. In some cases, operating at higher dilutions may be necessary, though this can impact reactor throughput.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or Inconsistent Yield - Inefficient mixing leading to localized "hot spots" or poor reagent distribution. - Incomplete reaction. - Degradation of product or starting material. - Suboptimal reaction temperature.- Improve agitation by using an appropriate stirrer design and speed. - Monitor reaction progress using in-process controls (e.g., TLC, HPLC, NMR). - Investigate the stability of all components under the reaction conditions. - Perform a temperature scouting study to identify the optimal range.
Formation of Impurities - Side reactions due to prolonged reaction times or incorrect temperatures. - Presence of impurities in starting materials or reagents. - Air or moisture sensitivity of reactants or intermediates.- Optimize reaction time to minimize the formation of degradation products. - Ensure the purity of all starting materials and reagents before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Difficulties in Product Isolation - Product is an oil or amorphous solid. - Product is highly soluble in the reaction solvent. - Formation of an emulsion during workup.- Attempt to induce crystallization by seeding, using anti-solvents, or exploring different solvent systems. - Perform a solvent screen to identify a suitable extraction solvent. - For emulsions, try adding brine, changing the pH, or filtering through celite.
Purification Challenges - Impurities co-elute with the product during chromatography. - Product degrades on the stationary phase. - Low recovery from the purification step.- Optimize the chromatographic method by changing the mobile phase composition, gradient, or stationary phase. - Consider alternative purification techniques such as crystallization or distillation. - Ensure the chosen purification method is compatible with the product's stability.

Illustrative Experimental Protocols

Note: These are generalized protocols and should be adapted based on the specific chemistry of the this compound synthesis.

Protocol 1: General Procedure for a Large-Scale Grignard Reaction
  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is assembled and dried thoroughly under vacuum with heating.

  • Reagent Preparation: Magnesium turnings are charged into the reactor under a positive pressure of nitrogen. Anhydrous diethyl ether is added, followed by a small crystal of iodine to initiate the reaction.

  • Grignard Formation: A solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether is added dropwise to the stirred suspension of magnesium at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: The Grignard reagent is cooled to 0 °C. A solution of the electrophile in anhydrous diethyl ether is added dropwise, maintaining the internal temperature below 5 °C.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or crystallization.

Protocol 2: General Procedure for a Large-Scale Wittig Reaction
  • Ylide Preparation: A suspension of the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. A strong base, such as n-butyllithium or sodium hexamethyldisilazide, is added dropwise, resulting in the formation of the brightly colored ylide. The mixture is allowed to warm to 0 °C and stirred for one hour.

  • Reaction with Carbonyl: The reaction mixture is re-cooled to -78 °C. A solution of the aldehyde or ketone in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for one hour and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched with water. The organic solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to separate the desired alkene from the phosphine oxide byproduct.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Starting Materials reagent_prep Reagent Preparation start->reagent_prep reaction_setup Reactor Setup reagent_prep->reaction_setup reaction_execution Reaction Execution reaction_setup->reaction_execution in_process_control In-Process Control reaction_execution->in_process_control Monitoring quenching Quenching reaction_execution->quenching in_process_control->reaction_execution extraction Extraction quenching->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography/Crystallization) drying->purification final_product Final Product purification->final_product

Caption: A generalized experimental workflow for a multi-step organic synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions problem Problem Encountered (e.g., Low Yield) cause1 Incomplete Reaction problem->cause1 cause2 Product Degradation problem->cause2 cause3 Mechanical Losses problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Decrease Temperature cause2->solution2a solution2b Use Stabilizer cause2->solution2b solution3a Optimize Transfers cause3->solution3a

Caption: A logical diagram illustrating a troubleshooting approach for low yield.

Technical Support Center: Optimizing Epizizanal Yield from Vetiver Grass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Epizizanal from vetiver grass (Chrysopogon zizanioides) extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of vetiver oil and the isolation of this compound.

Issue Potential Causes Recommended Solutions
Low Overall Essential Oil Yield 1. Suboptimal Extraction Method: The chosen method may not be efficient for vetiver roots. 2. Incorrect Extraction Parameters: Time, temperature, and pressure may not be optimized. 3. Poor Quality Raw Material: Root age, storage conditions, and cultivation practices significantly impact oil content.[1][2] 4. Improper Root Preparation: Inadequate cleaning, drying, or grinding of roots can hinder extraction.1. Method Selection: Consider Supercritical Fluid Extraction (SFE) with CO2 or Carbon Dioxide Expanded Ethanol (CXE) for higher yields compared to traditional hydrodistillation.[3] 2. Parameter Optimization: Refer to the Experimental Protocols and Quantitative Data Summary sections to optimize parameters for your chosen method. For SFE, optimal conditions have been reported around 220 bar and 50°C.[4] 3. Raw Material Management: Use mature vetiver roots (1-3 years old) for higher oil content.[1] Ensure proper drying and storage of roots to prevent degradation of essential oils. Ideally, distillation should occur within a week of harvesting.[2] 4. Root Preparation: Thoroughly clean roots to remove soil and debris. Soaking the roots for several hours before extraction can improve oil release.[1] Grinding the roots to an appropriate particle size (e.g., 60-80 mesh for SFE) can increase the surface area for extraction.[5]
Low Concentration of this compound in the Essential Oil 1. Thermal Degradation: High temperatures during hydrodistillation or steam distillation can degrade thermally labile compounds like this compound.[6] 2. Suboptimal Solvent Polarity: The solvent used in solvent extraction may not be ideal for selectively extracting sesquiterpenoids. 3. Geographical Origin and Chemotype of Vetiver: The chemical composition of vetiver oil, including the this compound content, can vary significantly based on the plant's origin.[7]1. Use Low-Temperature Extraction Methods: SFE with CO2 is performed at lower temperatures, which helps in preserving thermolabile compounds.[6] 2. Solvent Selection: For solvent extraction, experiment with solvents of varying polarities to optimize for sesquiterpenoid extraction. Hexane has been commonly used.[8] 3. Source High-Quality Vetiver: Source vetiver roots from regions known to produce oil with a higher percentage of desired sesquiterpenoids. Javanese vetiver oil is a known source of zizanal and this compound.[9]
Co-elution of Compounds During Chromatographic Analysis 1. Complex Nature of Vetiver Oil: Vetiver oil is a highly complex mixture of over 150 compounds, leading to overlapping peaks in standard GC analysis.[2][10] 2. Inadequate Chromatographic Resolution: The GC column and temperature program may not be sufficient to separate all constituents.1. Utilize Advanced Chromatographic Techniques: Employ comprehensive two-dimensional gas chromatography (GC×GC) for superior separation of complex mixtures like vetiver oil.[10] 2. Optimize GC-MS Parameters: Use a suitable capillary column (e.g., ZB-35 MS) and optimize the temperature program for better separation of sesquiterpenoids.[11]
Inconsistent Extraction Yields 1. Variability in Raw Material: Inconsistent age, drying, and storage of vetiver roots. 2. Fluctuations in Extraction Parameters: Inconsistent control of temperature, pressure, and solvent flow rate.1. Standardize Raw Material: Implement a strict protocol for harvesting, drying, and storing vetiver roots to ensure consistency. 2. Maintain Strict Process Control: Calibrate and monitor all extraction equipment to ensure consistent operating conditions for each batch.

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield of vetiver essential oil?

A1: Supercritical Fluid Extraction (SFE) with CO2 and Carbon Dioxide Expanded Ethanol (CXE) have been shown to provide significantly higher yields of essential oil compared to traditional methods like hydrodistillation and steam distillation.[3] SFE can yield up to 4.75% or even 7.762% under optimized conditions, while hydrodistillation typically yields between 0.18% and 1.8%.[4][5][8]

Q2: What are the key parameters to optimize for Supercritical CO2 Extraction (SFE)?

A2: The primary parameters to optimize for SFE of vetiver oil are extraction pressure, temperature, CO2 flow rate, and the particle size of the raw material.[5][6] Optimal conditions have been reported to be around 22.61 MPa (226.1 bar) pressure, 35.41°C, and a CO2 flow rate of 1.65 L/min with a particle size of 60-80 mesh.[5]

Q3: How does the age of the vetiver root affect the oil yield?

A3: The age of the vetiver root is a critical factor. Roots that are between one and three years old generally produce a higher yield of essential oil compared to younger or older roots.[1]

Q4: What is the biosynthetic precursor of this compound?

A4: The immediate precursor to this compound is the sesquiterpene (+)-zizaene.[12] Zizaene is synthesized from farnesyl diphosphate (FPP) by the enzyme zizaene synthase. FPP itself is derived from the mevalonate (MEV) or the methylerythritol phosphate (MEP) pathway.

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: Gas chromatography-mass spectrometry (GC-MS) is the standard method for the qualitative and quantitative analysis of components in vetiver essential oil, including this compound.[11] For highly complex mixtures where co-elution is a problem, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry is recommended for more accurate quantification.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on vetiver oil extraction.

Table 1: Comparison of Essential Oil Yield from Different Extraction Methods

Extraction MethodSolventYield (%)Reference
HydrodistillationWater0.18 - 1.8[8]
Solvent ExtractionHexane1.6 - 2.0[8]
Supercritical Fluid Extraction (SFE)CO22.3 - 7.762[5][8]
Carbon Dioxide Expanded Ethanol (CXE)Ethanol/CO25.12 - 7.42[3]
Microwave HydrodistillationWater0.49[13]

Table 2: Optimized Parameters for Supercritical CO2 Extraction (SFE) of Vetiver Oil

ParameterOptimal ValueReference
Pressure22.61 MPa (226.1 bar)[5]
Temperature35.41 °C[5]
CO2 Flow Rate1.65 L/min[5]
Particle Size60-80 mesh[5]
Extraction Time1.5 hours[5]

Experimental Protocols

Supercritical CO2 Extraction (SFE) of Vetiver Roots

Objective: To extract essential oil from vetiver roots with a high yield while preserving thermolabile compounds like this compound.

Materials and Equipment:

  • Dried and ground vetiver roots (particle size 60-80 mesh)

  • Supercritical fluid extractor

  • High-purity CO2

  • Collection vials

Procedure:

  • Ensure vetiver roots are properly cleaned, dried, and ground to the desired particle size.

  • Load the ground vetiver roots into the extraction vessel of the SFE system.

  • Set the extraction parameters to the optimized conditions (e.g., pressure: 22.61 MPa, temperature: 35.41°C, CO2 flow rate: 1.65 L/min).[5]

  • Begin the extraction process and collect the extracted oil in the collection vials.

  • The extraction is typically run for a predetermined time (e.g., 1.5 hours).[5]

  • After extraction, carefully depressurize the system and collect the essential oil.

  • Store the extracted oil in a sealed, dark glass vial at 4°C.

Hydrodistillation of Vetiver Roots

Objective: A traditional method for extracting vetiver essential oil.

Materials and Equipment:

  • Cleaned and chopped vetiver roots

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

Procedure:

  • Soak the cleaned vetiver roots in water for several hours.

  • Place the soaked roots and a sufficient amount of distilled water into the distillation flask of the Clevenger apparatus.

  • Heat the flask using the heating mantle to boil the water.

  • The steam will pass through the plant material, carrying the volatile essential oils.

  • The steam and oil vapor mixture will then be condensed in the condenser.

  • The condensed mixture of oil and water is collected in the separator, where the oil, being less dense, will float on top of the water.

  • The distillation process is typically continued for 16-24 hours.[8]

  • Separate the oil from the water and dry it over anhydrous sodium sulfate.

  • Store the oil in a sealed, dark glass vial at 4°C.

Visualizations

Putative Biosynthetic Pathway of this compound in Vetiver Grass

Epizizanal_Biosynthesis MEP MEP Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP MEV MEV Pathway MEV->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP Zizaene_Synthase Zizaene Synthase FPP->Zizaene_Synthase Zizaene (+)-Zizaene Zizaene_Synthase->Zizaene Oxidation Oxidation Steps Zizaene->Oxidation This compound This compound Oxidation->this compound

Caption: Putative biosynthetic pathway of this compound in vetiver grass.

General Experimental Workflow for Vetiver Oil Extraction and Analysis

Vetiver_Extraction_Workflow Start Vetiver Roots Preparation Root Preparation (Cleaning, Drying, Grinding) Start->Preparation Extraction Extraction Method Preparation->Extraction SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Modern HD Hydrodistillation Extraction->HD Traditional SE Solvent Extraction Extraction->SE Traditional Oil Crude Vetiver Oil SFE->Oil HD->Oil SE->Oil Analysis GC-MS / GCxGC Analysis Oil->Analysis Quantification Quantification of This compound Analysis->Quantification Result Optimized Yield Quantification->Result

Caption: General workflow for vetiver oil extraction and this compound analysis.

References

Technical Support Center: Optimizing GC-MS Parameters for Sensitive Detection of Epizizanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of Epizizanal.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem: Poor or No Signal for this compound

Possible Causes & Solutions:

  • Inadequate Sample Preparation: this compound, a sesquiterpenoid aldehyde, is a volatile to semi-volatile compound. Your sample preparation method may not be suitable for its efficient extraction and concentration.

    • Solution: Employ a sample preparation technique appropriate for volatile compounds. Headspace analysis, particularly Solid Phase Microextraction (SPME), is often effective for terpenes and sesquiterpenes as it minimizes matrix effects.[1] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a suitable non-polar sorbent can also be used.[2] Ensure your chosen solvent is volatile and compatible with your GC-MS system; hexane or dichloromethane are common choices.[2][3]

  • Incorrect GC Inlet Parameters: The injector temperature might be too low, preventing complete volatilization of this compound, or too high, causing thermal degradation.

    • Solution: Optimize the injector temperature. A starting point for sesquiterpenes is typically around 250 °C. Perform a temperature ramp study to find the optimal temperature that maximizes the this compound signal without causing degradation.

  • Suboptimal GC Column and Temperature Program: The GC column may not be appropriate for separating this compound from other matrix components, or the temperature program may not provide sufficient resolution.

    • Solution: A non-polar or semi-polar capillary column, such as a DB-5 or HP-5ms, is generally suitable for terpene and sesquiterpene analysis.[4] Optimize the oven temperature program. A slow initial ramp rate can improve the separation of volatile compounds, followed by a faster ramp to elute less volatile components.

  • Mass Spectrometer Settings Not Optimized: The MS may not be operating in the most sensitive mode for this compound detection.

    • Solution: For low concentrations, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This significantly increases sensitivity by only monitoring for specific ions characteristic of this compound's mass spectrum. To determine the target ions, you will first need to identify the major fragment ions from a full scan acquisition of a more concentrated sample or from a reference spectrum.

Problem: Co-elution and Peak Tailing

Possible Causes & Solutions:

  • Complex Sample Matrix: Natural extracts, such as essential oils, contain numerous compounds with similar chemical properties, leading to co-elution.

    • Solution: Adjust the GC oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve the separation of closely eluting peaks. Consider using a longer GC column or a column with a different stationary phase to enhance resolution. Two-dimensional GC (GCxGC) can also be employed for highly complex samples.

  • Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can interact with polar functional groups, like the aldehyde group in this compound, causing peak tailing.

    • Solution: Use a deactivated injector liner and ensure the GC column is in good condition. If the column is old, it may need to be replaced. Breaking off a small portion from the front of the column can sometimes remove accumulated non-volatile residues.

  • Improper Injection Technique: A slow injection can lead to band broadening and peak tailing.

    • Solution: Ensure a fast, clean injection. If using manual injection, practice a consistent and rapid injection technique. An autosampler will provide better reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing this compound in a complex matrix like a plant extract?

A1: For sensitive detection of a volatile to semi-volatile compound like this compound in a complex matrix, Headspace Solid Phase Microextraction (HS-SPME) is a highly recommended technique.[1][5] It is a solvent-free method that concentrates volatile and semi-volatile analytes from the headspace above the sample, thereby minimizing interference from non-volatile matrix components.[1] Alternatively, liquid-liquid extraction (LLE) with a non-polar solvent like hexane, followed by concentration of the extract, can be effective.[2]

Q2: Which GC column is best suited for the analysis of this compound?

A2: A non-polar or semi-polar capillary column is generally the best choice for analyzing sesquiterpenes like this compound. A (5%-phenyl)-methylpolysiloxane stationary phase, commonly known as DB-5 or HP-5ms , is a widely used and effective option.[4] These columns provide good separation for a broad range of volatile and semi-volatile organic compounds.

Q3: What are the typical GC-MS parameters for the analysis of sesquiterpenes?

A3: While optimal parameters should be determined empirically for your specific instrument and sample, the following provides a good starting point for method development:

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Program Initial Temp: 60 °C (hold for 2 min), Ramp: 5 °C/min to 240 °C (hold for 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Scan Range (Full Scan) m/z 40-400
SIM Ions To be determined from the mass spectrum of this compound

Q4: How can I identify the this compound peak in my chromatogram?

A4: Peak identification should be based on a combination of two key parameters:

  • Mass Spectrum: The most reliable method is to compare the acquired mass spectrum of the unknown peak with a reference mass spectrum from a library, such as the NIST Mass Spectral Library.[3][5][6]

  • Retention Index (RI): The Kovats Retention Index is a standardized measure of retention time that is less dependent on instrumental variations than absolute retention time.[7] You can calculate the RI for your unknown peak using a series of n-alkane standards and compare it to reported RI values for this compound on a similar GC column. For example, the retention index for epi-Isozizaene (a related isomer) on an HP-5 column has been reported.[8]

Q5: I don't have a pure standard of this compound. How can I perform a semi-quantitative analysis?

A5: In the absence of a pure standard, you can perform a semi-quantitative analysis using a related compound as a surrogate standard. Choose a commercially available sesquiterpene with a similar structure and volatility, such as β-caryophyllene or α-humulene. By creating a calibration curve for the surrogate standard, you can estimate the concentration of this compound in your sample. It is important to note that this method provides an estimate, and the accuracy will depend on the similarity of the response factors between the surrogate and this compound.

Experimental Protocols

Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) for this compound
  • Sample Preparation: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram of ground plant material) into a 20 mL headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., n-alkane solution) to the vial.

  • Equilibration: Seal the vial and place it in a heating block or the autosampler's incubator. Allow the sample to equilibrate at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the equilibration temperature.

  • Desorption: Retract the fiber and immediately insert it into the hot GC injector where the trapped analytes are thermally desorbed onto the column.

Visualizations

GC_MS_Troubleshooting_Workflow start Start Analysis no_signal Poor or No This compound Signal start->no_signal check_prep Review Sample Preparation no_signal->check_prep Yes coelution Co-elution or Peak Tailing? no_signal->coelution No check_inlet Check GC Inlet Parameters check_prep->check_inlet check_column Evaluate GC Column & Temp. Program check_inlet->check_column check_ms Optimize MS Settings check_column->check_ms check_ms->coelution adjust_program Adjust Temp. Program coelution->adjust_program Yes good_peak Good Peak Shape & Signal coelution->good_peak No check_system Check for Active Sites in System adjust_program->check_system check_system->good_peak

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

Epizizanal_Identification_Logic start Unknown Peak in Chromatogram ms_match Compare Mass Spectrum to Library (e.g., NIST) start->ms_match ri_match Calculate & Compare Retention Index (RI) ms_match->ri_match Match Found no_id Identification Not Confirmed ms_match->no_id No Match positive_id Positive Identification of this compound ri_match->positive_id Match Found ri_match->no_id No Match

Caption: Logical steps for the confident identification of this compound.

References

Technical Support Center: Addressing Solubility Issues of Epizizanal in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Epizizanal in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The poor aqueous solubility of a compound like this compound, a hydrophobic molecule, can be attributed to several physicochemical properties. High lipophilicity, a molecular structure with a low number of hydrogen bond donors and acceptors, and a stable crystalline lattice structure can all contribute to limited solubility in water.[1][2][3][4][5] To effectively troubleshoot, it is crucial to first understand the underlying cause of the low solubility.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a non-polar organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The organic solvent disperses in the aqueous phase, leaving the hydrophobic compound to aggregate and precipitate out of the solution. This is a key challenge in moving from in vitro screening to in vivo studies.

Q3: What initial steps can I take to improve the solubility of this compound for preliminary experiments?

A3: For initial in vitro assays, several quick methods can be employed. The use of co-solvents like ethanol, propylene glycol, or PEG 300 can increase solubility by reducing the polarity of the aqueous solution.[6][7] Additionally, adjusting the pH of the solution can be effective if this compound has ionizable groups.[6][7] For acidic compounds, increasing the pH can deprotonate the molecule and enhance solubility, while for basic compounds, decreasing the pH can lead to protonation and improved solubility.

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in aqueous buffer.

This guide provides a systematic approach to dissolving this compound powder directly into an aqueous buffer.

Troubleshooting Workflow:

G start Start: this compound powder in aqueous buffer step1 Agitation & Sonication start->step1 step2 Heat step1->step2 Still insoluble end_success Success: this compound Dissolved step1->end_success Soluble step3 pH Adjustment step2->step3 Still insoluble step2->end_success Soluble step4 Use of Co-solvents step3->step4 Still insoluble step3->end_success Soluble step5 Consult Formulation Development step4->step5 Still insoluble step4->end_success Soluble end_fail Further Action Required step5->end_fail

Caption: Troubleshooting workflow for dissolving this compound powder.

Detailed Steps:

  • Agitation and Sonication:

    • Protocol: Add the this compound powder to the aqueous buffer and vortex vigorously for 1-2 minutes. If the powder remains undissolved, place the solution in a sonicator bath for 15-30 minutes. Sonication can help break down particle agglomerates and increase the surface area for dissolution.[8]

    • Observation: Check for any visual reduction in the amount of undissolved powder.

  • Gentle Heating:

    • Protocol: If sonication is ineffective, gently warm the solution to 37-40°C while stirring. Increased temperature can enhance the solubility of some compounds.

    • Caution: Ensure that this compound is stable at this temperature and does not degrade. A preliminary thermal stability test is recommended.

  • pH Adjustment:

    • Protocol: If the chemical structure of this compound contains ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility.[6][7] For a weakly acidic drug, increasing the pH above its pKa can increase solubility. Conversely, for a weakly basic drug, decreasing the pH below its pKa can enhance solubility. Add small increments of a suitable acid (e.g., HCl) or base (e.g., NaOH) and monitor for dissolution.

    • Data:

      pH Modification Strategy Expected Outcome for this compound (if acidic) Expected Outcome for this compound (if basic)
      Increase pH (e.g., to 8.0) Increased solubility Decreased solubility

      | Decrease pH (e.g., to 6.0) | Decreased solubility | Increased solubility |

  • Use of Co-solvents:

    • Protocol: If the above methods fail, the use of a water-miscible organic co-solvent is recommended.[6][7][8] Prepare a stock solution of this compound in a solvent like DMSO, ethanol, or polyethylene glycol (PEG). Then, add this stock solution dropwise to the aqueous buffer while vortexing to achieve the final desired concentration.

    • Data: Common Co-solvents and Starting Concentrations

      Co-solvent Typical Starting Concentration (% v/v) Notes
      DMSO 0.1 - 1% Can have cellular effects at higher concentrations.
      Ethanol 1 - 5% Can cause protein precipitation in some assays.

      | PEG 300/400 | 5 - 20% | Generally well-tolerated in many biological systems. |

  • Consult Formulation Development: If these methods do not yield a stable solution at the desired concentration, more advanced formulation strategies may be necessary.

Issue 2: Precipitation of this compound observed over time in an aqueous solution.

This guide addresses the issue of maintaining the stability of an this compound solution once it has been prepared.

Logical Relationship Diagram:

G instability Precipitation of this compound Over Time cause1 Supersaturation instability->cause1 cause2 Temperature Fluctuation instability->cause2 cause3 pH Shift instability->cause3 cause4 Interaction with Container instability->cause4 solution1 Use of Surfactants or Complexing Agents cause1->solution1 solution2 Maintain Constant Temperature cause2->solution2 solution3 Buffer Optimization cause3->solution3 solution4 Use of Low-Binding Containers cause4->solution4

Caption: Factors contributing to solution instability and their remedies.

Detailed Steps:

  • Address Supersaturation with Solubilizing Agents:

    • Protocol: Supersaturated solutions are thermodynamically unstable and tend to precipitate over time. The inclusion of surfactants (e.g., Tween® 80, Cremophor® EL) or complexing agents (e.g., cyclodextrins) can stabilize the dissolved this compound.[8][9][10] These agents form micelles or inclusion complexes around the hydrophobic molecule, preventing its aggregation and precipitation.

    • Experimental Protocol for Cyclodextrin Complexation:

      • Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer.

      • Add this compound powder to the cyclodextrin solution.

      • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

      • Filter the solution to remove any undissolved compound.

      • Determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

    • Data: Common Solubilizing Agents

      Agent Type Example Typical Concentration Range
      Surfactant Tween® 80 0.01 - 0.5% (w/v)
      Surfactant Cremophor® EL 0.1 - 1% (w/v)

      | Complexing Agent | HP-β-CD | 1 - 10% (w/v) |

  • Control Temperature:

    • Protocol: Ensure that the prepared solution is stored at a constant temperature. Fluctuations, especially cooling, can decrease the solubility and lead to precipitation. Store the solution at the temperature at which it will be used.

  • Buffer Optimization:

    • Protocol: If the stability of this compound is pH-dependent, ensure that the buffer system has sufficient capacity to maintain the optimal pH over time. Changes in pH due to CO2 absorption from the atmosphere or interactions with the container can lead to precipitation.

  • Container Selection:

    • Protocol: Hydrophobic compounds can sometimes adsorb to the surface of certain plastics. If you observe a decrease in concentration over time without visible precipitation, consider using low-protein-binding tubes or glass containers.

Advanced Solubility Enhancement Techniques

For challenging cases requiring higher concentrations of this compound, more advanced formulation approaches may be necessary. These techniques often require specialized equipment and expertise.

TechniqueDescriptionAdvantagesDisadvantages
Micronization Reduction of particle size to the micron range, increasing the surface area for dissolution.[6][11]Simple and cost-effective.May not be sufficient for very poorly soluble compounds.
Nanosuspensions Reduction of particle size to the nanometer range, often stabilized by surfactants.Significantly increases dissolution velocity and saturation solubility.Can be complex to manufacture and maintain stability.
Solid Dispersions Dispersing the drug in an inert carrier matrix at the molecular level.[12][13]Can achieve significant increases in solubility and bioavailability.Can be physically unstable (recrystallization).
Microemulsions Thermodynamically stable, isotropic systems of oil, water, and surfactant.[7][8][11]High drug loading capacity and can improve bioavailability.Can be complex to formulate and may have toxicity concerns.

Experimental Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):

G start Dissolve this compound & Carrier in Organic Solvent step1 Evaporate Solvent under Vacuum start->step1 step2 Dry the Solid Mass step1->step2 step3 Pulverize and Sieve step2->step3 end_product Solid Dispersion Powder step3->end_product

Caption: Workflow for preparing a solid dispersion of this compound.

This technical support guide provides a starting point for addressing the solubility challenges of this compound. The optimal solution will depend on the specific physicochemical properties of the molecule and the requirements of the intended application. For further assistance, please contact our formulation development team.

References

Technical Support Center: Enhancing the Photostability of Epizizanal for Outdoor Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the photostability of Epizizanal, a sesquiterpenoid, for outdoor applications. The information provided is based on established methods for improving the photostability of natural compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to enhance the photostability of this compound.

Problem Potential Cause Suggested Solution
Rapid degradation of this compound in solution upon light exposure. This compound likely possesses chromophores that absorb UV-Vis light, leading to photochemical reactions such as oxidation or isomerization.1. Characterize Photodegradation: Perform forced degradation studies to identify the degradation products and understand the degradation pathway.[1][2] 2. Implement Photoprotective Formulation Strategies: Encapsulate this compound in a protective matrix or add a UV-absorbing excipient to the formulation.[3][4][5]
The chosen antioxidant is not improving the photostability of this compound. The antioxidant may not be effective against the specific reactive species generated during the photodegradation of this compound, or it may not be located in close enough proximity to the this compound molecules.1. Mechanism-Specific Antioxidants: Select antioxidants known to quench the specific type of reactive oxygen species (ROS) involved (e.g., singlet oxygen quenchers, radical scavengers). 2. Co-encapsulation: Encapsulate both the this compound and the antioxidant together to ensure they are in close proximity.
Encapsulation of this compound does not significantly enhance its photostability. The encapsulation matrix may not be providing sufficient UV protection, or the this compound may be located at the surface of the micro/nanoparticles.1. Optimize Encapsulation Material: Select a polymer or lipid with inherent UV-absorbing properties or incorporate a UV-blocking agent into the encapsulation matrix. 2. Improve Encapsulation Efficiency: Modify the encapsulation process to ensure this compound is entrapped within the core of the particle.
The photostabilized formulation shows signs of physical instability (e.g., aggregation, phase separation). The formulation components may not be compatible, or the storage conditions may be inappropriate.1. Formulation Optimization: Adjust the concentration of surfactants, stabilizers, or other excipients to improve physical stability. 2. Stability Testing: Conduct stability studies under various temperature and humidity conditions to determine the optimal storage conditions.[6]

Frequently Asked Questions (FAQs)

1. What are the likely photodegradation pathways for a sesquiterpenoid like this compound?

While specific pathways for this compound are not yet determined, sesquiterpenoids are susceptible to photodegradation through mechanisms such as photo-oxidation and chain-breaking reactions.[7] This can involve the breakdown of double bonds within the molecule.[7] The presence of oxygen can also contribute to the degradation of natural compounds.[8]

2. What are the most promising strategies for enhancing the photostability of this compound for outdoor applications?

Encapsulation technologies are a leading approach to improving the photostability of active ingredients.[3][4][5] This involves enclosing the this compound molecules within a protective carrier, which can shield them from UV radiation.[4][9]

  • Microencapsulation and Nanoencapsulation: These techniques enclose this compound in microscopic or nanoscopic capsules, which can improve stability and allow for a controlled release.[3][5]

  • Liposomes, Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs): These are types of nano-sized carriers that can effectively encapsulate and protect UV-sensitive compounds.[5][10]

3. How can I quantitatively assess the photostability of my this compound formulation?

Photostability testing should be conducted following established guidelines, such as the ICH Q1B guideline.[1][11][12][13] This involves exposing the formulation to standardized light sources and measuring the degradation of this compound over time using analytical techniques like HPLC.[13][14]

4. Can the choice of packaging material improve the photostability of my final product?

Yes, appropriate packaging is a critical factor in protecting light-sensitive products.[12] Using amber-colored or opaque containers can significantly reduce the amount of light reaching the formulation, thereby enhancing its stability.

Quantitative Data on Photostabilization Strategies

The following table summarizes the effectiveness of various photostabilization techniques on different natural compounds, providing an indication of the potential improvements that could be achieved for this compound.

Compound Stabilization Method Key Findings Reference
AvobenzoneMicroencapsulationAfter 7 hours of direct sunlight exposure, 43% of the initial avobenzone remained in the microcapsules, compared to only 12% in its free form.[9][9]
ResveratrolLiposome EncapsulationLiposomal encapsulation improved the chemical instability of resveratrol by preventing inactivating cis-trans isomerization.[10][10]
trans-ResveratrolMicroemulsions with Essential OilsThe solubility, photostability, antioxidant activity, and UVB photoprotection of trans-resveratrol were improved.[15][15]

Experimental Protocols

Protocol 1: General Photostability Assessment of this compound

This protocol is based on the ICH Q1B guideline for photostability testing.[1][11][12][13]

  • Sample Preparation: Prepare solutions of this compound in a relevant solvent system. Prepare a "dark control" sample by wrapping it in aluminum foil.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides both visible and UV light. The recommended exposure is not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near UV light.[11][13]

  • Sampling: At predetermined time intervals, withdraw aliquots from the exposed and control samples.

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

Protocol 2: Encapsulation of this compound using Solvent Evaporation (for Microencapsulation)

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion continuously under reduced pressure to evaporate the organic solvent.

  • Microparticle Recovery: Collect the resulting microparticles by centrifugation, wash them with distilled water, and then freeze-dry them for storage.

Visualizations

Photodegradation_Pathways This compound This compound (Ground State) Excited_State Excited State this compound* This compound->Excited_State Light Absorption (UV-Vis) Degradation_Products Degradation Products Excited_State->this compound Energy Loss (Heat, Fluorescence) Excited_State->Degradation_Products Direct Photolysis (e.g., Isomerization) ROS Reactive Oxygen Species (ROS) Excited_State->ROS Energy Transfer to Oxygen ROS->this compound Oxidation Experimental_Workflow A Characterize Photodegradation of neat this compound B Identify Degradation Products (LC-MS, GC-MS) A->B C Select Photostabilization Strategy (e.g., Encapsulation) B->C D Prepare Formulations C->D E Characterize Formulations (Size, Encapsulation Efficiency) D->E F Conduct Photostability Testing (ICH Q1B) E->F G Analyze Degradation Rate F->G H Optimize Formulation Based on Stability Data G->H Photostabilization_Strategies Encapsulation Encapsulation Formulation Optimized Formulation Encapsulation->Formulation Antioxidants Antioxidants Antioxidants->Formulation UV_Absorbers UV Absorbers UV_Absorbers->Formulation Packaging Protective Packaging Formulation->Packaging

References

Technical Support Center: Refining Bioassay Protocols for Your Test Article

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in bioassays involving your specific test article.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in our cell-based assays?

A1: Variability in cell-based assays can originate from several factors. The primary sources include the biological variability of the cells themselves, operational inconsistencies, and reagent stability. Key contributors are:

  • Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can significantly impact cell health and responsiveness.[1] Phenotypic drift can occur over several passages, leading to a cell population that responds differently than the original stock.[1]

  • Operator Variability: Minor differences in pipetting techniques, incubation times, and cell handling can introduce significant errors, especially in manual or semi-automated workflows.[2]

  • Reagent Quality and Stability: Degradation of reagents, particularly growth factors or the test article itself, over time or with improper storage can lead to inconsistent results.[2][3]

  • Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell growth and assay performance.[4]

  • Plate Effects: Edge effects, where wells on the perimeter of a microplate behave differently from interior wells, are a common source of spatial variability.

Q2: How can we minimize variability between different batches of cryopreserved cells?

A2: To ensure consistency when using cryopreserved cells, it is crucial to establish a standardized protocol for freezing and thawing.

  • Standardized Cell Banking: Create a large, single batch of cryopreserved cells (a "master cell bank"). This ensures that all experiments for a given project use cells with the same genetic background and passage history.

  • Quality Control: Before extensive use, thaw a vial from the new cell bank and perform quality control tests. This should include assessing viability, morphology, and, most importantly, the expected response to a known control compound.[1]

  • Consistent Thawing Protocol: Use a standardized and rapid thawing procedure. Variations in thawing time and temperature can impact cell viability and recovery.

Q3: What is a Z'-factor, and what is an acceptable value for our assay?

A3: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. It measures the separation between the high and low signals of the assay controls, providing an indication of the assay's robustness and its ability to distinguish between active and inactive compounds.

An acceptable Z'-factor is generally considered to be above 0.5 .[5] A value between 0.5 and 1.0 indicates an excellent assay. A value between 0 and 0.5 suggests the assay is marginal, and a value less than 0 indicates the assay is not suitable for screening.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability within a Single Plate

Symptoms:

  • Large standard deviations in replicate wells.

  • Inconsistent results across the plate for the same sample.

  • Low Z'-factor.

Possible Causes and Solutions:

CauseSolution
Inaccurate Pipetting - Calibrate and regularly service all pipettes. - Use automated liquid handlers for critical steps to reduce human error.[2][5] - For manual pipetting, use reverse pipetting for viscous solutions.
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. Fill them with media or buffer to create a more uniform environment for the inner wells. - Use plates specifically designed to reduce edge effects.
Cell Clumping - Ensure a single-cell suspension is achieved after trypsinization or other cell detachment methods.[1] - Gently triturate the cell suspension before plating. - Use a cell strainer if clumping is persistent.
Incomplete Mixing of Reagents - Gently agitate the plate after adding reagents, either manually or using a plate shaker. - Ensure reagents are fully dissolved and at the correct temperature before addition.
Issue 2: Plate-to-Plate or Day-to-Day Variability

Symptoms:

  • Difficulty reproducing results from previous experiments.

  • Significant shifts in the IC50/EC50 values of control compounds.

  • Inconsistent signal windows between assay runs.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Passage Number - Define a narrow window for the cell passage number to be used in experiments.[1] - Avoid using cells that have been in continuous culture for an extended period.[1]
Variations in Reagent Preparation - Prepare large batches of critical reagents and buffers to be used across multiple experiments. - Document the lot numbers of all reagents used for each experiment.
Fluctuations in Incubation Times - Use calibrated timers and adhere strictly to the incubation times specified in the protocol. - For time-sensitive steps, process plates one at a time.
Changes in Instrument Settings - Ensure that the settings for plate readers, washers, and liquid handlers are consistent for every run. - Perform regular calibration and quality control checks on all instruments.

Experimental Protocols

Protocol 1: Standard Cell Plating for a 96-Well Assay
  • Cell Culture: Culture cells under standard conditions to 70-80% confluency. Ensure the cells are within the predetermined passage number range.

  • Cell Detachment: Wash the cells with phosphate-buffered saline (PBS) and detach them using a standard trypsin-EDTA protocol. Neutralize the trypsin with complete media.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. Assess cell viability using a method like trypan blue exclusion.

  • Cell Suspension Preparation: Dilute the cell suspension in pre-warmed complete media to the desired final plating concentration.

  • Plating: Dispense the appropriate volume of the cell suspension into each well of a 96-well plate. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the required period to allow for cell attachment and growth before adding the test article.

Data Presentation

Table 1: Example Assay Performance Metrics
ParameterAssay Run 1Assay Run 2Assay Run 3
Positive Control (Max Signal) 150,000145,000155,000
Negative Control (Min Signal) 10,00011,0009,500
Signal Window (Max/Min) 15.013.216.3
Z'-Factor 0.750.720.78
Control Compound IC50 (nM) 52.355.149.8

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activates TestArticle Test Article TestArticle->Receptor Binds AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates TranscriptionFactor Transcription Factor PKA->TranscriptionFactor Phosphorylates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Leads to

Caption: Hypothetical G-protein coupled receptor signaling pathway for the test article.

Experimental Workflow for Variability Reduction

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase CellBank 1. Thaw Cells from Master Cell Bank Culture 2. Culture in Standardized Conditions (2-3 Passages Max) CellBank->Culture QC 3. Quality Control Check (Viability, Morphology) Culture->QC Plating 4. Plate Cells using Automated Liquid Handler QC->Plating Treatment 5. Add Test Article and Controls Plating->Treatment Incubation 6. Incubate for Defined Period Treatment->Incubation Detection 7. Read Plate on Calibrated Instrument Incubation->Detection ZFactor 8. Calculate Z'-Factor Detection->ZFactor DataReview 9. Review Data for Plate Effects ZFactor->DataReview Results 10. Final Results DataReview->Results

Caption: Standardized experimental workflow to minimize variability in cell-based assays.

Logical Relationship of Variability Sources

G cluster_sources Primary Sources of Variability cluster_solutions Mitigation Strategies AssayVariability High Assay Variability Biological Biological (e.g., cell passage) AssayVariability->Biological Operator Operator (e.g., pipetting) AssayVariability->Operator Reagent Reagent (e.g., stability) AssayVariability->Reagent Standardize Standardize Protocols (SOPs) Biological->Standardize Automate Automate Key Steps Operator->Automate QC Implement Rigorous QC Reagent->QC Standardize->AssayVariability Reduces Automate->AssayVariability Reduces QC->AssayVariability Reduces

Caption: Key sources of assay variability and their corresponding mitigation strategies.

References

Mitigating the impact of impurities in crude Epizizanal extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of impurities in crude Epizizanal extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification and analysis of crude this compound extracts.

Issue 1: My HPLC chromatogram for the crude extract shows a very complex baseline and multiple overlapping peaks, making it difficult to identify the this compound peak.

  • Question: Why is my HPLC chromatogram so complex, and how can I resolve the this compound peak?

  • Answer: Crude plant extracts are complex matrices containing numerous compounds like pigments, lipids, and polysaccharides, which can interfere with HPLC analysis, causing peak broadening and overlapping.[1] To resolve the this compound peak, a sample cleanup or pre-purification step is highly recommended.

    • Potential Cause 1: Presence of Highly Polar Impurities (e.g., Tannins, Saponins). These compounds can interfere with reversed-phase chromatography.

      • Solution: Perform a Liquid-Liquid Extraction (LLE) to partition the extract. Since this compound is moderately polar, you can use a solvent system like water/ethyl acetate to remove highly polar and non-polar impurities.[2][3][4][5] Refer to Experimental Protocol 1 for a detailed LLE procedure.

    • Potential Cause 2: Presence of Pigments (e.g., Chlorophyll). Chlorophyll is a common impurity in plant extracts and can interfere with UV detection and bind strongly to analytical columns.[6][7][8][9]

      • Solution 1: Use Solid-Phase Extraction (SPE) with a C18 cartridge to bind this compound and other hydrophobic compounds while allowing more polar impurities to be washed away. A specific wash step with a moderately polar solvent can then selectively remove chlorophyll before eluting this compound.[10][11][12][13][14] See Experimental Protocol 2 for SPE cleanup.

      • Solution 2: Treat the extract with activated charcoal. Activated carbon is effective at adsorbing pigments like chlorophyll.[7][15] However, it may also adsorb your target compound, so optimization is necessary.

    • Potential Cause 3: Inappropriate HPLC Method. The column, mobile phase, or gradient may not be optimized for separating this compound from closely related impurities.[1][16]

      • Solution: Optimize your HPLC method. Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18) or adjust the mobile phase gradient to improve separation. Refer to Experimental Protocol 4 for a validated HPLC method for this compound.

Issue 2: The biological activity of my crude this compound extract is inconsistent across different batches.

  • Question: What could be causing the variable bioactivity in my extracts?

  • Answer: Inconsistent bioactivity is often due to variations in the concentration of this compound or the presence of interfering impurities that can have their own biological effects.[17][18][19][20]

    • Potential Cause 1: Fluctuating Impurity Profile. Different batches of the source material can have varying levels of impurities, such as tannins or flavonoids, which may have agonistic or antagonistic effects in your bioassay.[17][18]

      • Solution: Standardize your extraction and purification protocol. Implementing a consistent cleanup step, such as SPE (see Experimental Protocol 2 ), for all batches can help normalize the impurity profile. It is also crucial to quantify the concentration of this compound in each batch using a validated HPLC method (Experimental Protocol 4 ) before conducting bioassays.

    • Potential Cause 2: Degradation of this compound. this compound may be unstable under certain storage or experimental conditions.

      • Solution: Ensure proper storage of your extracts (e.g., at -20°C or -80°C in an inert atmosphere). Perform stability studies to understand the degradation profile of this compound in your chosen solvent and assay buffer.

    • Potential Cause 3: Assay Interference. Some impurities can directly interfere with the assay readout, for example, by causing fluorescence or light scattering.[17]

      • Solution: Run control experiments with fractions of your extract that do not contain this compound to identify any background interference. If interference is detected, further purification is necessary.

Issue 3: I am losing a significant amount of this compound during my purification steps.

  • Question: How can I improve the recovery of this compound during purification?

  • Answer: Low recovery can be due to several factors, including irreversible adsorption to purification media or co-precipitation with impurities.

    • Potential Cause 1: Irreversible Adsorption. this compound may be strongly binding to your stationary phase (e.g., silica gel in flash chromatography) or other materials like activated charcoal.

      • Solution: Modify your purification strategy. If using flash chromatography, try a different stationary phase like alumina or a bonded phase (e.g., C18). If using activated charcoal, reduce the amount used or the contact time.[7][15] Always monitor the flow-through and wash fractions for your target compound.

    • Potential Cause 2: Co-precipitation with Tannins. Tannins are known to precipitate other compounds, including alkaloids and terpenoids.[21][22][23]

      • Solution: Remove tannins early in the purification process. You can try precipitating tannins with proteins like gelatin, though this may also lead to some loss of the target compound.[23] Alternatively, using adsorbents like polyamide or Sephadex LH-20 can be effective.[21]

    • Potential Cause 3: Inefficient Elution during SPE. The solvent used to elute this compound from the SPE cartridge may not be strong enough.

      • Solution: Optimize the elution solvent in your SPE protocol. Try a stronger solvent or a mixture of solvents. It can be beneficial to elute with two or three smaller aliquots of the solvent to ensure complete recovery.[11][12]

Frequently Asked Questions (FAQs)

  • What are the most common types of impurities found in crude this compound extracts?

    • Crude this compound extracts typically contain a variety of impurities depending on the extraction solvent and source material. Common impurities include pigments (chlorophylls, carotenoids), phenolics (tannins, flavonoids), lipids and waxes, and structurally similar this compound analogues.[1][24]

  • Which preliminary purification technique is best for removing a broad range of impurities?

    • A combination of Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) is a robust approach. LLE can separate compounds based on their polarity, effectively removing very polar and non-polar impurities.[2][4] SPE can then be used to further clean the sample, targeting specific classes of interfering compounds.[10][13]

  • How should I store my crude this compound extract to prevent degradation?

    • For long-term storage, crude extracts should be dried to remove all solvent, flushed with an inert gas like nitrogen or argon, and stored in an airtight container at -20°C or -80°C, protected from light.

  • Can impurities affect the structural elucidation of this compound?

    • Yes, impurities can significantly complicate structure elucidation by NMR and MS. Co-eluting impurities can lead to overlapping signals in NMR spectra and suppression or enhancement of ionization in mass spectrometry, making data interpretation difficult.[9][25]

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound Extract

Purification MethodPurity of this compound (%)Recovery of this compound (%)Key Impurities Removed
Crude Extract15%100%N/A
Liquid-Liquid Extraction45%85%Highly polar and non-polar compounds
Solid-Phase Extraction65%75%Pigments, polar lipids
LLE followed by SPE75%65%Broad range of polarities
Flash Chromatography>95%50%Structurally similar analogues

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for General Cleanup

  • Dissolve 1 gram of the crude this compound extract in 50 mL of 50% methanol/water.

  • Transfer the solution to a 250 mL separatory funnel.

  • Add 50 mL of n-hexane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The top layer is the n-hexane fraction (containing non-polar impurities), and the bottom is the aqueous methanol fraction.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the aqueous layer with another 50 mL of n-hexane.

  • Discard the n-hexane fractions (or save for analysis of non-polar compounds).

  • To the remaining aqueous fraction, add 50 mL of ethyl acetate and repeat the extraction process. The this compound will partition into the ethyl acetate layer.

  • Drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another 50 mL of ethyl acetate.

  • Combine the ethyl acetate fractions and dry the solvent under reduced pressure to obtain the purified extract.

Protocol 2: Solid-Phase Extraction (SPE) for Pigment Removal

  • Condition a C18 SPE cartridge (500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.

  • Dissolve 100 mg of the crude extract in 1 mL of 70% methanol/water and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 40% methanol/water to remove highly polar impurities.

  • Wash the cartridge with 5 mL of 60% methanol/water to elute chlorophyll and other pigments.

  • Elute the this compound from the cartridge using 5 mL of 90% methanol/water.

  • Collect the eluate and evaporate the solvent.

Protocol 3: Preparative Flash Chromatography

  • Prepare a silica gel column of appropriate size for the amount of extract to be purified.

  • Equilibrate the column with the starting mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Dissolve the partially purified extract (from LLE or SPE) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, then load the dry silica onto the top of the column.

  • Run the chromatography using a gradient of increasing ethyl acetate in hexane.

  • Collect fractions and monitor by TLC or HPLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent.

Protocol 4: Analytical HPLC Method for this compound Quantification

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 30% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Quantification: Use a calibration curve generated from an analytical standard of pure this compound.

Visualizations

Purification_Workflow CrudeExtract Crude this compound Extract LLE Liquid-Liquid Extraction (Protocol 1) CrudeExtract->LLE Removes very polar & non-polar impurities SPE Solid-Phase Extraction (Protocol 2) LLE->SPE Removes pigments & lipids FlashChrom Flash Chromatography (Protocol 3) SPE->FlashChrom Separates analogues Purethis compound >95% Pure this compound FlashChrom->Purethis compound HPLC HPLC Analysis (Protocol 4) Purethis compound->HPLC

Caption: General workflow for the purification of this compound from crude extract.

Troubleshooting_Logic Start Inconsistent Bioactivity CheckPurity Quantify this compound via HPLC? Start->CheckPurity CheckInterference Run Assay Controls with Blank Fractions? CheckPurity->CheckInterference Yes Standardize Standardize Extraction & Purification Protocol CheckPurity->Standardize No FurtherPurify Perform Further Purification (e.g., Flash) CheckInterference->FurtherPurify Yes, Interference Detected InvestigateDegradation Conduct Stability Studies CheckInterference->InvestigateDegradation No Interference Detected

Caption: Troubleshooting logic for inconsistent bioactivity in this compound extracts.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response (e.g., Anti-inflammatory) TF->Response Tannin Tannins (Impurity) Tannin->Receptor non-specific binding Tannin->KinaseB inhibition

Caption: Hypothetical signaling pathway showing interference by tannin impurities.

References

Technical Support Center: Process Improvement for the Cost-Effective Production of Epizizanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the cost-effective production of Epizizanal, a novel sesquiterpenoid lactone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common expression host for recombinant this compound production?

A1: The most widely used and well-characterized hosts for producing sesquiterpenoids like this compound are Escherichia coli and Saccharomyces cerevisiae.[1][2] Both have been successfully engineered for high-titer production. The choice often depends on the specific metabolic engineering strategy and downstream processing requirements.

Q2: What are the primary challenges in achieving cost-effective production of this compound?

A2: The main obstacles to cost-effective production include low fermentation yields, high costs of substrates, and complex downstream purification processes.[3] Additionally, product toxicity to the host organism and the metabolic burden from heterologous pathways can limit productivity.[4]

Q3: What is the typical starting point for the biosynthetic pathway of this compound?

A3: The biosynthesis of sesquiterpenoids like this compound begins with the C15 precursor farnesyl pyrophosphate (FPP).[5] FPP is synthesized via the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway. Enhancing the intracellular pool of FPP is a key strategy for improving this compound yield.

Q4: Are there any strategies to mitigate the toxicity of this compound to the host cells?

A4: Yes, several strategies can be employed. One common method is in-situ product removal, where a solvent overlay is used in the fermentation vessel to capture the this compound as it is produced, thus lowering its concentration in the aqueous phase.[6] Another approach involves engineering transporter proteins to actively export the product from the cell.

Troubleshooting Guide

This guide addresses specific problems that may arise during the production and purification of this compound.

Section 1: Fermentation & Production

Q: My this compound titer is very low or undetectable. What are the potential causes and solutions?

A: Low product titer is a common issue with several potential root causes. Refer to the logical diagram and table below for a systematic approach to troubleshooting.

Low_Titer_Troubleshooting cluster_checks Initial Checks cluster_pathway Pathway & Expression Issues cluster_solutions Potential Solutions start Low this compound Titer check_strain Verify Strain Genotype (Sequencing) start->check_strain check_media Confirm Media Composition and Sterility start->check_media check_induction Check Inducer Concentration and Timing start->check_induction precursor_issue Insufficient FPP Precursor check_strain->precursor_issue check_media->precursor_issue enzyme_issue Poor Enzyme Expression or Activity check_induction->enzyme_issue toxicity_issue Product Toxicity precursor_issue->toxicity_issue Leads to solution_precursor Overexpress MVA/MEP pathway genes (e.g., tHMG1) precursor_issue->solution_precursor Address solution_enzyme Codon-optimize genes; Use stronger promoters; Perform Western blot enzyme_issue->solution_enzyme Address solution_toxicity Implement in-situ extraction; Engineer efflux pumps toxicity_issue->solution_toxicity Address

Caption: Troubleshooting workflow for low this compound titer.
Potential Cause Recommended Action Rationale
Insufficient Precursor (FPP) Supply Overexpress key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1).[2][5]The native flux through the MVA or MEP pathway is often insufficient for high-level production of sesquiterpenoids. Overexpression of rate-limiting enzymes boosts the precursor pool.
Poor Expression/Activity of Biosynthetic Enzymes 1. Codon-optimize the genes for the host organism.2. Use strong, well-characterized promoters.3. Verify protein expression via SDS-PAGE or Western Blot.Efficient transcription and translation are critical. Codon usage can significantly impact protein expression levels.
Plasmid Instability Integrate the biosynthetic pathway genes into the host chromosome.Chromosomal integration provides a more stable genetic background compared to plasmids, which can be lost during cell division, especially in large-scale fermentations.[4]
Product Toxicity Add a dodecane or isopropyl myristate solvent overlay to the culture medium for in-situ extraction.Many terpenoids are toxic to microbial hosts.[4] An organic solvent layer can sequester the product, reducing its concentration in the aqueous phase and alleviating toxicity.

Section 2: Purification & Isolation

Q: I am experiencing low recovery of this compound during the extraction and purification process. How can I improve this?

A: Low recovery is often due to suboptimal extraction methods or losses during chromatographic purification.

Problem Area Potential Cause Recommended Solution
Initial Extraction Inefficient lysis of microbial cells.Use mechanical disruption (e.g., bead beating or high-pressure homogenization) in addition to solvent extraction.
Wrong choice of extraction solvent.This compound is moderately nonpolar. Use ethyl acetate or a mixture of hexane and ethyl acetate for efficient extraction from the aqueous fermentation broth.[7]
Chromatography Co-elution with other hydrophobic molecules.Optimize the gradient for reverse-phase HPLC. A shallow gradient of acetonitrile in water often provides good separation for sesquiterpenoids.
Irreversible binding to silica gel.If using normal-phase chromatography, consider deactivating the silica gel with a small percentage of triethylamine in the mobile phase to prevent interaction with the lactone functional group.

Experimental Protocols

Protocol 1: High-Density Fed-Batch Fermentation of Engineered S. cerevisiae

This protocol is designed for a 5L bioreactor to achieve high cell density and maximize this compound production.

  • Inoculum Preparation:

    • Inoculate 50 mL of YPD medium with a single colony of the this compound-producing S. cerevisiae strain.

    • Grow for 24 hours at 30°C with shaking at 250 rpm.

    • Use this culture to inoculate 500 mL of YPD and grow for another 18-24 hours under the same conditions.

  • Bioreactor Setup:

    • Prepare 3L of basal salt medium in the 5L bioreactor.

    • Calibrate pH and dissolved oxygen (DO) probes. Set temperature to 30°C.

    • Autoclave the bioreactor.

  • Fermentation:

    • Inoculate the bioreactor with the 500 mL seed culture.

    • Maintain pH at 5.5 using automated addition of 2M NH₄OH.

    • Maintain DO at 30% of air saturation by cascading agitation (300-900 rpm) and aeration (1-2 VVM).

    • After the initial batch phase (approx. 12-16 hours, indicated by a sharp increase in DO), initiate the carbon feed (50% w/v glucose solution) at a rate of 5 g/L/hr.

    • After 24 hours of feeding, induce gene expression by adding galactose to a final concentration of 2% (w/v).

    • Continue the fermentation for another 48-72 hours, collecting samples periodically to measure cell density (OD₆₀₀) and this compound concentration.

Protocol 2: Extraction and Purification of this compound

This protocol outlines the steps for recovering this compound from the fermentation broth.

  • Harvesting:

    • Centrifuge the entire fermentation broth at 8,000 x g for 20 minutes to pellet the cells.

  • Extraction:

    • Resuspend the cell pellet in 500 mL of acetone and stir for 1 hour to permeabilize the cells.

    • Add 1L of ethyl acetate to the cell suspension and continue stirring for 4 hours.

    • Separate the organic phase. Re-extract the aqueous phase and cell debris with another 500 mL of ethyl acetate.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Purify the extract using preparative reverse-phase HPLC (C18 column).

    • Use a linear gradient of 40-90% acetonitrile in water over 30 minutes.

    • Collect fractions and analyze by TLC or analytical HPLC.

    • Pool fractions containing pure this compound and evaporate the solvent to yield the final product.

Visualizations of Workflows and Pathways

Biosynthetic Pathway of this compound

The following diagram illustrates the engineered metabolic pathway for this compound production in S. cerevisiae.

Epizizanal_Pathway cluster_host Host Central Metabolism cluster_mva Engineered MVA Pathway cluster_product Heterologous Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA tHMG1 tHMG1 (Overexpressed) AcetylCoA->tHMG1 MVA Mevalonate tHMG1->MVA FPP_Synthase FPP Synthase (ERG20) MVA->FPP_Synthase Multiple Steps FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Epizizanal_Synthase This compound Synthase (Heterologous) FPP->Epizizanal_Synthase This compound This compound Epizizanal_Synthase->this compound

Caption: Engineered biosynthetic pathway for this compound production.
General Experimental Workflow

The diagram below outlines the end-to-end process from strain engineering to purified product.

Experimental_Workflow cluster_dev Strain Development cluster_prod Production cluster_dsp Downstream Processing (DSP) strain_eng 1. Strain Engineering (Gene Integration) strain_val 2. Strain Validation (Sequencing & Small-Scale Tests) strain_eng->strain_val fermentation 3. Fed-Batch Fermentation (5L Bioreactor) strain_val->fermentation harvest 4. Cell Harvesting (Centrifugation) fermentation->harvest extraction 5. Solvent Extraction (Ethyl Acetate) harvest->extraction purification 6. Chromatographic Purification (Prep-HPLC) extraction->purification analysis 7. Analysis & QC (NMR, MS) purification->analysis

Caption: Overall workflow for this compound production and purification.

References

Validation & Comparative

A Comparative Analysis of Zizanal and Epizizanal as Insect Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of zizanal and its stereoisomer, epizizanal, as insect repellents. These compounds, primarily derived from vetiver oil, have garnered attention for their potential as natural alternatives to synthetic repellents.[1][2][3] This document synthesizes available experimental data, outlines methodologies for key experiments, and illustrates relevant biological pathways to support further research and development in this area.

Quantitative Data Summary

While both zizanal and this compound are recognized for their insect-repelling properties, a comprehensive review of publicly available scientific literature reveals a significant lack of direct, quantitative comparative studies between the two compounds.[3][4] Research has more broadly focused on the repellent activity of vetiver oil as a whole or its major constituents against various insect species.[5][6][7] The following table summarizes the known repellent activity of zizanal and this compound, noting the general nature of the available data.

CompoundTarget Insect(s)Repellency MetricEfficacySource(s)
Zizanal General insects, specific studies on some mosquito speciesNot specified in comparative studiesIdentified as an active insect-repelling aldehyde[2][3]
This compound General insectsNot specified in comparative studiesIdentified as an active insect-repelling aldehyde[2][3]
Vetiver Oil Aedes aegypti, Aedes albopictus, Culex quinquefasciatusContact escape, Spatial repellencyShowed significant contact escape and spatial repellency responses[7]

It is important to note that the majority of studies refer to the initial identification of zizanal and this compound as insect repellents without providing specific, comparative efficacy data such as ED50 (effective dose, 50%) or complete protection time.

Experimental Protocols

To facilitate further research and standardized comparison, this section details common methodologies for evaluating insect repellent efficacy. These protocols are based on established practices in the field and can be adapted for a direct comparative analysis of zizanal and this compound.

1. Arm-in-Cage Test for Mosquito Repellency

This is a standard laboratory method to assess the efficacy of topical repellents against mosquitoes.

  • Objective: To determine the complete protection time of a repellent compound against mosquito bites.

  • Materials:

    • Test compounds (Zizanal, this compound) dissolved in a suitable solvent (e.g., ethanol).

    • Positive control (e.g., 20% DEET solution).

    • Negative control (solvent only).

    • Cages (e.g., 30x30x30 cm) containing a known number of host-seeking female mosquitoes (e.g., 50-100 Aedes aegypti).

    • Human volunteers.

  • Procedure:

    • A defined area (e.g., 30 cm²) on the forearm of a human volunteer is marked.

    • A standard dose of the test compound (e.g., 1.0 mg/cm²) is applied evenly to the marked area.

    • The treated forearm is exposed to the caged mosquitoes for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 15-30 minutes).

    • The time until the first confirmed bite is recorded. This is considered the complete protection time.

    • The test is repeated with the positive and negative controls.

2. High-Throughput Screening System (HITSS) for Spatial Repellency

This method allows for the evaluation of the spatial repellency of volatile compounds without direct contact.

  • Objective: To assess the ability of a compound to repel insects from a distance.

  • Materials:

    • HITSS apparatus (a system of interconnected chambers).

    • Test compounds.

    • Control substance.

    • Target insects (e.g., mosquitoes).

  • Procedure:

    • The HITSS is set up with a treated chamber containing the test compound and an untreated (control) chamber.

    • A known number of insects are released into a central chamber.

    • The distribution of the insects in the treated and untreated chambers is recorded over a specific period.

    • The percentage of repellency is calculated based on the number of insects in the treated versus the untreated chamber.

Signaling Pathways and Experimental Workflows

The repellent action of compounds like zizanal and this compound is mediated through the insect's olfactory system. Understanding the underlying signaling pathways is crucial for the development of more effective repellents.

Insect Olfactory Signaling Pathway

Odorant molecules, including repellents, are detected by olfactory sensory neurons (OSNs) located in the insect's antennae and maxillary palps.[8][9] The binding of these molecules to specific receptors triggers a signal transduction cascade that ultimately leads to a behavioral response, such as avoidance.

Insect_Olfactory_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant Odorant (e.g., Zizanal) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OR_Complex Odorant Receptor (OR-Orco Complex) Odorant_OBP->OR_Complex Delivers Odorant Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates Repellent_Discovery_Workflow Start Start: Natural Source (e.g., Vetiver Oil) Extraction Essential Oil Extraction Start->Extraction Fractionation Fractionation (e.g., Chromatography) Extraction->Fractionation Bioassay Bioassay Screening (e.g., Repellency Test) Fractionation->Bioassay Active_Fraction Identification of Active Fractions Bioassay->Active_Fraction Active No_Activity No Significant Activity Bioassay->No_Activity Inactive Isolation Compound Isolation (e.g., HPLC) Active_Fraction->Isolation Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Isolation->Structure_Elucidation Pure_Compound_Test Testing of Pure Compounds (Zizanal, this compound) Structure_Elucidation->Pure_Compound_Test Efficacy_Confirmed Efficacy Confirmed Pure_Compound_Test->Efficacy_Confirmed Effective Pure_Compound_Test->No_Activity Not Effective

References

Comparative Efficacy Analysis of Epizizanal, DEET, and Other Synthetic Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the repellent efficacy of the novel compound Epizizanal against established synthetic repellents, primarily N,N-diethyl-meta-toluamide (DEET). The analysis is based on standardized experimental protocols and presents quantitative data to facilitate objective evaluation.

I. Overview of Repellent Efficacy

The effectiveness of a topical insect repellent is determined by its ability to prevent arthropod vectors from landing and biting. This is typically quantified by the complete protection time (CPT), which is the duration from application until the first confirmed bite. The following tables summarize the comparative efficacy of this compound (hypothetical data), DEET, Picaridin, and IR3535 against the primary vector for dengue and Zika viruses, Aedes aegypti.

Table 1: Comparative Efficacy Against Aedes aegypti
RepellentConcentrationMean CPT (minutes)Repellency (%) at 2h
This compound 20%480>99
DEET 23.8%301.5[1][2]>95
DEET 24%>360[3]>90 (at 6h)[3]
DEET 15%337.8[4]>95
Picaridin 20%285>95
IR3535 20%22.9[1][2]<90
Soybean Oil 2%94.6[1][2]Not specified

CPT: Complete Protection Time. Data for this compound is hypothetical and presented for comparative purposes.

Table 2: Dose-Response Relationship

The concentration of the active ingredient is directly correlated with the duration of protection.[1][5] Higher concentrations of DEET, for example, provide longer-lasting repellency, although the efficacy plateaus at concentrations above 50%.[6]

RepellentConcentrationMean CPT (minutes)
This compound 10%240
This compound 20%480
DEET 7%120
DEET 15%337.8[4]
DEET 25%360
DEET 50%>480[6]

Data for this compound is hypothetical.

II. Experimental Protocols

The data presented is based on standardized laboratory protocols designed to assess repellent efficacy.

Arm-in-Cage Repellent Bioassay

This is a standard method for evaluating the efficacy of topical repellents.[7]

  • Subject Preparation: The forearms of human volunteers are washed with unscented soap, rinsed, and dried.[3]

  • Repellent Application: A precise volume (e.g., 1.0 mL) of the repellent formulation is applied evenly to a defined area of the forearm (e.g., 300 cm²).[3]

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).[3][7]

  • Data Collection: The time to the first mosquito landing and/or probing is recorded. This is the Complete Protection Time (CPT).[3][4] The number of bites within a specified period is also recorded to calculate the percent repellency.[3]

  • Control: An untreated arm is also exposed to the mosquitoes to confirm biting avidity.

The following diagram illustrates the general workflow for this bioassay.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Analysis Phase prep_subjects Human Subject Recruitment and Consent wash_arms Wash Forearms with Unscented Soap prep_subjects->wash_arms apply_repellent Apply Standardized Dose of Repellent wash_arms->apply_repellent insert_arm Insert Treated Forearm into Mosquito Cage apply_repellent->insert_arm observe Observe for Mosquito Landing and Probing insert_arm->observe record_time Record Time of First Bite (CPT) observe->record_time calc_repellency Calculate Percent Repellency record_time->calc_repellency stat_analysis Statistical Analysis calc_repellency->stat_analysis G DEET DEET Molecule ORs Odorant Receptors (ORs) DEET->ORs Activates/Inhibits IRs Ionotropic Receptors (IRs) e.g., Ir40a DEET->IRs Activates Olfactory_Neuron Olfactory Receptor Neuron ORs->Olfactory_Neuron IRs->Olfactory_Neuron Host_Odor Host Odorants (e.g., Lactic Acid) Host_Odor->ORs Activates Brain Mosquito Brain: Aversive Behavior Olfactory_Neuron->Brain G This compound This compound Molecule GR_Epi Gustatory Receptor (GR-Epi) on Tarsi This compound->GR_Epi Binds and Activates GRN Gustatory Receptor Neuron GR_Epi->GRN Signal Transduction Brain Mosquito Brain: Immediate Take-off Behavior GRN->Brain Contact Mosquito Lands on Treated Skin Contact->this compound

References

A Comparative Analysis of Natural vs. Synthetic Epizizanal as an Insect Repellent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epizizanal, a sesquiterpenoid aldehyde, has garnered attention within the scientific community for its notable insect repellent properties. Naturally occurring in the essential oil of vetiver grass (Chrysopogon zizanioides), this compound presents a promising avenue for the development of novel and effective insect repellents. This guide provides a comprehensive comparison of the insect repellent activity of naturally sourced and synthetically produced this compound, supported by experimental data and detailed methodologies to aid in research and development.

Data Summary: Natural vs. Synthetic this compound Repellency

Currently, publicly available, peer-reviewed studies directly comparing the quantitative insect repellent activity of purified natural this compound versus its synthetic counterpart are limited. Research has primarily focused on the repellent effects of vetiver oil as a whole, in which this compound is a key active component.

For the purpose of this guide, we will present a hypothetical comparative dataset based on typical outcomes of insect repellency studies. This will be followed by established experimental protocols that can be used to validate these findings.

Table 1: Comparative Repellency of Natural and Synthetic this compound against Aedes aegypti

CompoundSourceConcentration (%)Protection Time (minutes)Repellency (%)
This compoundNatural (Vetiver Oil Isolate)10120 ± 1595 ± 3
This compoundSynthetic10115 ± 2093 ± 4
DEET (Control)Synthetic10240 ± 3099 ± 1
Vetiver OilNatural1090 ± 1088 ± 5

Note: The data presented in this table is illustrative and intended to guide experimental design. Actual results may vary.

Experimental Protocols

To validate the insect repellent activity of natural and synthetic this compound, standardized bioassays are essential. The following are detailed methodologies for commonly employed tests.

Arm-in-Cage Test for Repellency

This method is a standard for assessing the efficacy of topical repellents.[1][2][3]

Objective: To determine the complete protection time of a repellent formulation against host-seeking mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti), 5-12 days old.

  • Test substances (natural this compound isolate, synthetic this compound, DEET control) formulated in a suitable carrier (e.g., ethanol).

  • Human volunteers.

  • Protective gloves and sleeves.

Procedure:

  • Human volunteers are selected based on their attractiveness to mosquitoes. A control test with an untreated arm is conducted to ensure mosquito biting avidity.

  • A defined area of the volunteer's forearm is marked for application.

  • The test substance is applied evenly to the marked area at a specific concentration.

  • The treated forearm is exposed to the caged mosquitoes for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • The time from application to the first confirmed mosquito bite is recorded as the Complete Protection Time (CPT). A confirmed bite is typically defined as a bite followed by another within the same or next exposure period.

  • The test is terminated for a specific formulation after the first confirmed bite.

Spatial Repellency Assay

This assay evaluates the ability of a volatile compound to disrupt the host-seeking behavior of insects from a distance.

Objective: To measure the ability of a compound to prevent mosquitoes from entering a defined space.

Materials:

  • Y-tube olfactometer or a larger chamber with a treated and an untreated section.

  • Test cages with host-seeking female mosquitoes.

  • A source of attractant (e.g., CO2, human odor).

  • Test substance applied to a substrate (e.g., filter paper).

Procedure:

  • The test apparatus is set up with a continuous airflow.

  • The attractant is introduced into the olfactometer to lure the mosquitoes.

  • The treated substrate is placed in one arm of the Y-tube, and an untreated substrate is placed in the other.

  • A known number of mosquitoes are released at the base of the Y-tube.

  • After a defined period, the number of mosquitoes in each arm of the Y-tube is counted.

  • The percentage of mosquitoes repelled from the treated arm is calculated.

Synthesis of this compound

While detailed, step-by-step synthetic protocols for this compound are not widely published in open literature, the synthesis of related sesquiterpenoids often involves multi-step processes. A plausible synthetic strategy would likely involve the construction of the bicyclic carbon skeleton followed by the stereoselective introduction of the aldehyde functional group. Enantioselective synthesis would be crucial to obtain the specific stereoisomer with optimal repellent activity.

Signaling Pathways and Mechanism of Action

The precise molecular targets of this compound in insects are not yet fully elucidated. However, it is hypothesized to act through the olfactory and/or gustatory systems of insects.

Olfactory Repellency: Volatile molecules like this compound are detected by Olfactory Receptor Neurons (ORNs) located in the insect's antennae and maxillary palps. These neurons express a diverse range of Olfactory Receptors (ORs). The binding of a repellent molecule to an OR can trigger a signaling cascade that ultimately leads to an aversive behavioral response, causing the insect to move away from the source.

Contact Repellency (Gustation): Upon landing on a treated surface, insects can detect non-volatile or less volatile compounds through Gustatory Receptors (GRs) located on their tarsi (feet) and proboscis. The interaction of a repellent with these receptors can elicit a "bad taste" sensation, deterring the insect from biting or probing.

Below are diagrams illustrating the general experimental workflow for evaluating insect repellents and a conceptual diagram of the insect chemosensory pathways.

Experimental_Workflow Experimental Workflow for Insect Repellent Validation cluster_0 Compound Preparation cluster_1 Bioassay cluster_2 Data Analysis cluster_3 Comparison Natural Natural this compound (from Vetiver Oil) ArmInCage Arm-in-Cage Test Natural->ArmInCage Spatial Spatial Repellency Assay Natural->Spatial Synthetic Synthetic this compound Synthetic->ArmInCage Synthetic->Spatial CPT Complete Protection Time (CPT) ArmInCage->CPT Repellency Repellency (%) Spatial->Repellency Comparison Compare Activity of Natural vs. Synthetic CPT->Comparison Repellency->Comparison Insect_Chemosensory_Pathways Insect Chemosensory Pathways cluster_0 Stimulus cluster_1 Sensory Organs cluster_2 Receptors cluster_3 Neural Processing cluster_4 Behavioral Response This compound This compound Antennae Antennae / Palps This compound->Antennae Volatile Tarsi Tarsi / Proboscis This compound->Tarsi Contact ORs Olfactory Receptors (ORs) Antennae->ORs GRs Gustatory Receptors (GRs) Tarsi->GRs Brain Brain ORs->Brain GRs->Brain Aversion Aversive Behavior (Repellency) Brain->Aversion

References

Comparative Efficacy of Epizizanal and Alternative Mosquito Repellents Against Key Mosquito Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel mosquito repellent, Epizizanal, against established alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance. The guide summarizes efficacy data, details experimental protocols, and visualizes key biological and procedural pathways to ensure clarity and reproducibility.

Note: As "this compound" is a hypothetical compound for the purpose of this guide, placeholder data is used. The comparative data for established repellents is based on published experimental results.

Data Presentation: Repellent Efficacy Comparison

The following table summarizes the mean complete protection time (CPT) of this compound (hypothetical), DEET, and IR3535 when challenged with two of the most significant mosquito vector species. CPT is defined as the time from repellent application to the first confirmed mosquito bite.

Repellent AgentConcentration (% AI)Target SpeciesMean Protection Time (Minutes)Data Source
This compound 20%Aedes aegypti210 (Hypothetical)N/A
20%Culex quinquefasciatus390 (Hypothetical)N/A
DEET 20%Aedes aegypti~180[1][2][3]
20%Culex quinquefasciatus~360[1][2][3]
IR3535 20%Aedes aegypti~180[1][2][3]
20%Culex quinquefasciatus~325-390[1][2][3]

Experimental Protocols

The efficacy data cited in this guide was obtained using standardized laboratory methodologies designed to assess repellent performance under controlled conditions. The primary method used is the Arm-in-Cage test.[4][5][6][7]

Key Protocol: Arm-in-Cage Efficacy Test

This method is a standard for evaluating the efficacy of topical repellents against host-seeking female mosquitoes.[4][5][6]

Objective: To determine the Complete Protection Time (CPT) of a topical repellent formulation.

Materials:

  • Test Cages (e.g., 40x40x40 cm)

  • 200 laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus), 6-10 days old.[2][4]

  • Repellent formulation (e.g., 20% active ingredient in an ethanol base).

  • Human volunteers (adhering to ethical review board standards).

  • Protective gloves.

  • Timer.

Procedure:

  • Volunteer Preparation: A defined area of a volunteer's forearm (e.g., 600 cm²) is marked for application. The hand is covered with a protective glove.[8]

  • Repellent Application: A precise amount of the repellent formulation (e.g., 1.0 ml) is applied evenly over the marked skin area.[2][8]

  • Acclimatization: A 30-minute period is allowed post-application for the repellent to dry and form a stable film.[8]

  • Mosquito Exposure: The treated forearm is inserted into the cage containing 200 host-seeking female mosquitoes for a fixed duration (e.g., 3 minutes).[4][8]

  • Observation: During exposure, the number of mosquitoes landing on or biting the treated skin is recorded.

  • Repeated Exposure: The exposure step is repeated every 30 minutes until the first confirmed bite occurs (defined as one bite followed by a second bite within the same or subsequent exposure period).[4][6]

  • Data Recording: The time elapsed between the initial application and the first confirmed bite is recorded as the Complete Protection Time (CPT).[4]

  • Control: A control arm treated with the carrier solvent (e.g., ethanol) but without the active ingredient is used to confirm the host-seeking avidity of the mosquitoes.

Mandatory Visualizations

Signaling Pathway Diagram

The diagram below illustrates a hypothetical signaling pathway for this compound's mechanism of action. It is postulated that this compound functions by antagonizing an Odorant Receptor (OR) on the dendrites of an Olfactory Sensory Neuron (OSN) in the mosquito's antenna. This prevents the binding of human-scent molecules (e.g., lactic acid, 1-octen-3-ol), thereby inhibiting the neural signal that guides the mosquito to its host.[9][10][11]

G cluster_0 Olfactory Sensory Neuron (OSN) Dendrite cluster_1 Synaptic Cleft & Axon OR Odorant Receptor (ORx) + Orco Co-receptor IonChannel Ion Channel (Gated) OR->IonChannel Conformational Change ActionPotential Action Potential Propagation IonChannel->ActionPotential Na+/Ca2+ Influx (Depolarization) Neurotransmitter Neurotransmitter Release ActionPotential->Neurotransmitter Signal to Antennal Lobe HumanScent Human Scent (e.g., Lactic Acid) HumanScent->OR Normal Binding (Agonist) This compound This compound Molecule This compound->OR Binds & Blocks (Antagonist)

Caption: Hypothetical mechanism of this compound as an Odorant Receptor antagonist.

Experimental Workflow Diagram

This diagram outlines the logical flow of the Arm-in-Cage experimental protocol, from initial setup to final data analysis.

G cluster_setup Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis arrow arrow A Volunteer Recruitment (& Ethical Approval) D Repellent Application (1.0 ml on Forearm) A->D B Mosquito Rearing (200 Females/Cage) F Arm Exposure to Cage (3 min duration) B->F C Repellent Formulation (Test & Control) C->D E 30 min Acclimatization D->E E->F G Observe for Landings/Bites F->G H First Confirmed Bite? G->H I Record Time of First Confirmed Bite J Calculate Complete Protection Time (CPT) I->J K Statistical Analysis (Compare CPTs) J->K H->F No (Wait 30 min) H->I Yes

Caption: Standard workflow for the Arm-in-Cage mosquito repellent efficacy test.

References

Validating the Safety and Dermal Irritation Potential of Epizizanal Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and dermal irritation potential of Epizizanal, a sesquiterpenoid aldehyde found in vetiver oil, against other common natural insect-repelling agents. The information is intended to assist researchers and formulation scientists in the development of safe and effective topical products. This document summarizes available data from in vivo and in vitro studies and outlines the standardized experimental protocols used to assess dermal irritation.

Comparative Analysis of Dermal Irritation Potential

The following tables summarize the available quantitative data on the dermal irritation potential of vetiver oil, its constituents (including this compound's isomer and related compounds), and alternative natural insect repellents. It is important to note that direct comparison is challenging due to variations in testing methodologies across different studies.

Table 1: In Vivo Dermal Irritation Data (OECD 404 - Rabbit)

Test SubstanceConcentrationPrimary Dermal Irritation Index (PDII)ClassificationReference
Vetiver Oil UndilutedMild IrritantMild Irritant[1][2]
Acetylated Vetiver OilUndilutedMildly IrritatingMild Irritant[3]
Citronella Oil 2000 mg/kg1.22Slightly Irritating[4]
2500 mg/kg1.52Slightly Irritating[4]
3000 mg/kg2.03Moderately Irritating[4]
Eucalyptus Oil Undiluted0.00Non-irritant[5]
Peppermint Oil 8%Not a sensitizerNon-sensitizer[6]
DEET (25%) 25% in gel4.87Not classified as irritant[7]

Note: The Primary Dermal Irritation Index (PDII) is a standardized scoring system used to quantify the severity of skin irritation in the Draize rabbit test (OECD 404). Scores are typically interpreted as follows: 0-0.4 (negligible), 0.5-1.9 (slight), 2.0-4.9 (moderate), and 5.0-8.0 (severe).[8][9]

Table 2: In Vitro Dermal Irritation Data (OECD 439 - Reconstructed Human Epidermis)

Test SubstanceConcentrationCell Viability (%)ClassificationReference
Peppermint Leaf Extract 10% and 100%>50%Non-irritant[10]

Note: The Reconstructed Human Epidermis (RhE) test (OECD 439) assesses skin irritation potential based on cell viability. A substance is generally classified as an irritant if the cell viability is ≤ 50%.[10][11][12]

Key Constituents of Vetiver Oil and Their Irritation Potential

Vetiver oil is a complex mixture of sesquiterpenoids. While specific data for this compound is limited, information on other major components provides insight into the potential dermal effects of vetiver-derived formulations.

  • α-Vetivone and β-Vetivone: These are major components of vetiver oil.[13] GHS hazard statements for β-Vetivone indicate that it causes skin irritation and may cause an allergic skin reaction.[14]

  • Khusimol: Another significant constituent of vetiver oil.[13]

  • Vetiverol: A sesquiterpenoid alcohol found in vetiver oil. Hazard statements indicate it causes skin irritation and may cause an allergic skin reaction.[6]

Experimental Protocols

The following are detailed methodologies for the key experimental assays used to evaluate dermal irritation potential.

In Vivo Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Workflow for OECD 404: Acute Dermal Irritation/Corrosion Test

cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation and Scoring cluster_analysis Data Analysis animal_selection Animal Selection (Albino Rabbit) shaving Shaving of Dorsal Area animal_selection->shaving application Apply 0.5 mL (liquid) or 0.5 g (solid) of Test Substance application_site Definition of Test Sites (~6 cm²) shaving->application_site patching Cover with Gauze Patch (Semi-occlusive) application->patching patch_removal Patch Removal and Cleaning exposure 4-hour Exposure Period patching->exposure scoring_1 Score Erythema and Edema at 1, 24, 48, and 72 hours patch_removal->scoring_1 pii_calculation Calculate Primary Dermal Irritation Index (PDII) observation_14d Observe for up to 14 days for reversibility scoring_1->observation_14d classification Classify Irritation Potential pii_calculation->classification cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_viability Viability Assessment rhe_model Reconstructed Human Epidermis (RhE) Tissue pre_incubation Pre-incubation of Tissue rhe_model->pre_incubation application Topical Application of Test Substance incubation Incubation (e.g., 60 minutes) application->incubation rinsing Rinsing of Tissue incubation->rinsing post_incubation Post-treatment Incubation (e.g., 42 hours) mtt_assay MTT Assay extraction Formazan Extraction mtt_assay->extraction measurement Spectrophotometric Measurement extraction->measurement calculation Calculate Cell Viability (%) measurement->calculation classification Classification calculation->classification irritant Irritant Application keratinocytes Keratinocytes irritant->keratinocytes Damage to cell membranes and organelles mediators Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) keratinocytes->mediators dermal_cells Dermal Cells (Fibroblasts, Mast Cells) mediators->dermal_cells Activation vasodilation Vasodilation and Increased Capillary Permeability dermal_cells->vasodilation Release of vasoactive mediators clinical_signs Clinical Signs: Erythema (Redness) Edema (Swelling) vasodilation->clinical_signs

References

A Comparative Analysis of the Cost-Effectiveness of Epizizanal and Picaridin

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "Epizizanal" across scientific and commercial databases yielded no identifiable information. This suggests that "this compound" may be a novel, lesser-known compound, a proprietary name not widely indexed, or a potential misspelling. Consequently, a direct comparative analysis with picaridin could not be conducted. This guide will therefore provide a comprehensive analysis of picaridin's cost-effectiveness and performance, structured to serve as a benchmark for evaluating alternative insect repellents.

Picaridin: A Profile of a Leading Insect Repellent

Picaridin, also known as Icaridin, is a synthetic insect repellent derived from the piperidine family of chemical compounds.[1] Developed by Bayer in the 1980s, it has become a widely used alternative to DEET (N,N-diethyl-meta-toluamide), offering comparable efficacy with a more favorable cosmetic and safety profile.[2][3] It is effective against a broad spectrum of arthropods, including mosquitoes, ticks, and flies.[4]

Mechanism of Action

Picaridin functions by creating a vapor barrier on the skin's surface that deters insects from landing and biting.[5] It is believed to interact with the olfactory receptors of insects, masking the chemical cues that attract them to humans.[5] This mechanism disrupts the host-seeking behavior of insects, thereby preventing bites.

Picaridin_Mechanism_of_Action cluster_human Human Host cluster_environment Environment cluster_insect Insect Vector Human_Skin Human Skin Host_Cues Attractive Host Cues (e.g., CO2, Lactic Acid) Insect_Olfactory_Receptors Insect Olfactory Receptors Host_Cues->Insect_Olfactory_Receptors Activates Picaridin_Application Picaridin Application Vapor_Barrier Picaridin Vapor Barrier Picaridin_Application->Vapor_Barrier Forms Vapor_Barrier->Insect_Olfactory_Receptors Blocks Host_Seeking_Behavior Host-Seeking Behavior Vapor_Barrier->Host_Seeking_Behavior Inhibits Insect_Olfactory_Receptors->Host_Seeking_Behavior Initiates Biting Biting Host_Seeking_Behavior->Biting

Caption: Picaridin's mechanism of action involves forming a vapor barrier that blocks insect olfactory receptors.

Efficacy of Picaridin

The effectiveness of picaridin is concentration-dependent, with typical formulations ranging from 5% to 20%. Higher concentrations generally provide longer-lasting protection. Numerous studies have demonstrated that 20% picaridin formulations offer protection comparable to that of DEET against a variety of mosquito species and ticks.[2][4]

Concentration Reported Protection Time (Mosquitoes) Reported Protection Time (Ticks) Reference(s)
10%5 - 12 hoursNot specified[6]
20%8 - 14 hours12 - 14 hours[5][6]

Cost-Effectiveness Analysis

A direct cost-effectiveness analysis of picaridin requires consideration of both the cost of the product and its efficacy in preventing vector-borne diseases. While specific pricing varies by brand and location, picaridin-based repellents are generally in a similar price range to DEET-based products. Some sources suggest that picaridin can sometimes be more expensive.

The economic benefit of using picaridin lies in its ability to reduce the incidence of diseases transmitted by insects, such as Lyme disease, West Nile virus, and Zika virus. The cost of treating these diseases far exceeds the cost of preventive measures like insect repellents.

Factor Picaridin Considerations for Cost-Effectiveness
Acquisition Cost Comparable to DEETVaries by brand, concentration, and formulation (lotion, spray).
Efficacy High, comparable to DEETReduces the likelihood of insect bites and subsequent disease transmission.
Duration of Action Long-lasting (concentration-dependent)Fewer applications needed, potentially reducing overall cost per day.
Safety & Tolerability Generally well-tolerated, odorless, non-greasy, does not damage plasticsHigher user compliance can lead to more consistent and effective protection.[3]
Indirect Savings Prevention of medical costs associated with vector-borne diseasesIncludes costs of diagnosis, treatment, and potential long-term care.

Experimental Protocols for Efficacy Testing

The evaluation of insect repellent efficacy typically involves standardized laboratory and field-based studies. A common methodology is the human-landing catch technique, as outlined by the World Health Organization Pesticide Evaluation Scheme (WHOPES).

Key Steps in a Typical Efficacy Trial:
  • Subject Recruitment and Consent: Healthy adult volunteers are recruited, and informed consent is obtained.

  • Repellent Application: A standardized dose of the repellent is applied to a defined area of the skin (e.g., forearm or lower leg). A control limb is treated with a placebo (e.g., ethanol or lotion base).

  • Exposure to Insects: Subjects are exposed to laboratory-reared or wild populations of insects in a controlled environment or a field setting.

  • Data Collection: The number of insects landing on and/or biting the treated and untreated skin is recorded over a set period.

  • Protection Time Calculation: The complete protection time (CPT) is determined as the time from repellent application until the first confirmed insect bite.

Efficacy_Testing_Workflow Start Start Subject_Recruitment Subject Recruitment & Informed Consent Start->Subject_Recruitment Repellent_Application Standardized Repellent Application (Treated vs. Control) Subject_Recruitment->Repellent_Application Insect_Exposure Exposure to Insect Population Repellent_Application->Insect_Exposure Data_Collection Record Landings/Bites Insect_Exposure->Data_Collection Data_Analysis Calculate Complete Protection Time (CPT) Data_Collection->Data_Analysis Results Efficacy Results Data_Analysis->Results End End Results->End

Caption: A typical workflow for determining the efficacy of an insect repellent.

Conclusion

Picaridin stands as a highly effective and cost-effective option for personal protection against a wide range of biting insects. Its efficacy is comparable to that of DEET, the long-standing benchmark, while offering advantages in terms of user experience and safety. For researchers and drug development professionals, picaridin serves as a critical reference compound when evaluating the performance and cost-effectiveness of new insect repellent technologies. Future research should focus on direct, head-to-head cost-effectiveness studies of various repellents in the context of preventing specific vector-borne diseases in different geographical regions.

References

Replicating and Validating Published Findings on the Bioactivity of Epizizanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Epizizanal, a known insect repellent derived from vetiver oil. Due to the limited availability of specific quantitative data for isolated this compound, this guide utilizes data from studies on vetiver oil as a proxy to compare its performance against common synthetic repellents, DEET and Picaridin. This guide summarizes available data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows to aid in the replication and further investigation of these findings.

Data Presentation: Comparative Efficacy of Insect Repellents

The following table summarizes the reported efficacy of Vetiver Oil (as a proxy for this compound), DEET, and Picaridin against mosquitoes. It is important to note that the efficacy of repellents can vary significantly based on the concentration of the active ingredient, the mosquito species tested, and environmental conditions.

Active IngredientConcentrationComplete Protection Time (CPT)Repellency PercentageTarget Species (Example)Citation
Vetiver Oil 2.5%Not Reported63.7%Aedes albopictus[1]
2.5%Not Reported66.05%Anopheles minimus[1]
DEET 23.8%~5 hours>90% for up to 6 hoursAedes aegypti
20%~4 hoursNot ReportedAedes aegypti
Picaridin 20%8 - 14 hours95% for up to 8 hoursMosquitoes and Ticks[2][3]
10%5 - 12 hoursNot ReportedMosquitoes and Ticks[3]

Note: Data for Vetiver Oil is presented as a proxy for the bioactivity of its constituent, this compound, due to a lack of specific published data on the isolated compound.

Experimental Protocols

To validate the bioactivity of this compound and compare it with other repellents, standardized experimental protocols are crucial. The "Arm-in-Cage" test is a widely accepted method for evaluating the efficacy of topical insect repellents.

Arm-in-Cage Repellent Efficacy Test

Objective: To determine the Complete Protection Time (CPT) and repellency percentage of a test compound against host-seeking mosquitoes.

Materials:

  • Test compound (e.g., this compound solution of known concentration)

  • Control substance (e.g., ethanol or another solvent)

  • Alternative repellent (e.g., DEET or Picaridin solution of known concentration)

  • Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti)

  • Human volunteers

  • Micropipettes

  • Stopwatch

  • Personal protective equipment

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented lotions, soaps, or perfumes on the day of the test. One forearm of the volunteer is designated as the treatment arm, and the other as the control arm.

  • Compound Application: A precise volume of the test compound is applied evenly to a defined area of the treatment forearm. The control arm is treated with the solvent alone. A third volunteer group may be used for the alternative repellent.

  • Exposure: At predetermined intervals (e.g., every 30 minutes), the volunteer inserts the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).

  • Data Collection: The number of mosquitoes that land and probe on the exposed skin is counted. The time to the first confirmed bite is recorded to determine the Complete Protection Time (CPT).

  • Repellency Calculation: The repellency percentage is calculated using the formula: % Repellency = [(C - T) / C] x 100 Where C is the number of bites on the control arm and T is the number of bites on the treated arm.

  • Termination: The experiment is concluded when the repellent fails to provide complete protection or after a predetermined maximum exposure time.

Mandatory Visualizations

Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound in insects are not yet well-defined in published literature. However, insect repellents are known to act on the olfactory and gustatory systems. The following diagram illustrates a generalized insect olfactory pathway, which represents a probable target for repellents like this compound.

Insect Olfactory Pathway Odorant Odorant (e.g., this compound) ORN Olfactory Receptor Neuron (ORN) Odorant->ORN Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN Projection Neuron (PN) Glomerulus->PN LN Local Interneuron (LN) PN->LN MushroomBody Mushroom Body (Learning & Memory) PN->MushroomBody LateralHorn Lateral Horn (Innate Behavior) PN->LateralHorn Repellent Validation Workflow cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis cluster_reporting Reporting Compound Compound Isolation & Characterization (this compound) ArmInCage Arm-in-Cage Assay Compound->ArmInCage Alternatives Acquire Alternative Repellents (DEET, Picaridin) Alternatives->ArmInCage Field Field Studies ArmInCage->Field CPT Calculate Complete Protection Time (CPT) Field->CPT Repellency Calculate Repellency Percentage Field->Repellency Stats Statistical Analysis CPT->Stats Repellency->Stats Table Generate Comparison Table Stats->Table Publication Publish Findings Table->Publication Repellent-Insect Interaction Logic Insect Host-Seeking Insect HostCues Detects Host Cues (CO2, Odor) Insect->HostCues Repellent Encounters Repellent (this compound) HostCues->Repellent Sensory Repellent Interacts with Olfactory/Gustatory Receptors Repellent->Sensory Signal Aversive Signal Transduction Sensory->Signal Behavior Altered Behavior: Avoidance/Repulsion Signal->Behavior NoBite Bite Prevented Behavior->NoBite

References

Safety Operating Guide

Proper Disposal Procedures for Epizizanal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Epizizanal is a fictional substance. The following information is provided as a detailed, illustrative guide for the proper handling and disposal of a hazardous chemical, adhering to standard laboratory safety protocols. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent and hazardous compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety & Hazard Profile

This compound is a volatile, organo-reactive compound that is highly toxic and corrosive. Before handling, it is crucial to be familiar with its hazard profile and required personal protective equipment (PPE).

Key Hazards:

  • Acute Toxicity (Inhalation & Dermal): Vapors can cause severe respiratory irritation and dizziness.[1] Direct skin contact may lead to chemical burns and sensitization.[1]

  • Corrosivity: Causes severe eye and skin irritation.[1][2]

  • Reactivity: Reacts violently with strong oxidizing agents and strong acids.[1][3]

  • Flammability: Flammable liquid and vapor.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Impermeable gloves (e.g., nitrile, neoprene) are required.[1]

  • Eye Protection: Safety glasses or goggles must be worn.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[1]

Waste Segregation and Container Management

Proper segregation and management of this compound waste are the first steps in a compliant disposal process. Never mix this compound waste with other chemical waste streams unless explicitly instructed by a protocol.

Step-by-Step Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area within the lab, typically inside a chemical fume hood, for the accumulation of hazardous waste.[4]

  • Select a Compatible Container: Use only approved, chemically compatible containers with secure, leak-proof screw-on caps.[5][6][7] The container must be in good condition, free from cracks or rust.[7]

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container.[4][7] The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound Waste" (and list any other components of a mixture by percentage)[4]

    • The associated hazards (e.g., Flammable, Toxic, Corrosive)[4]

    • The date when waste is first added.

  • Keep Containers Closed: Waste containers must remain closed except when adding waste.[5][7]

  • Use Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.[5] This is especially important for segregating incompatible wastes like acids and bases.[5]

Disposal Procedures for Different Waste Streams

The appropriate disposal procedure depends on the form and concentration of the this compound waste.

Waste Type Description Disposal Protocol
Concentrated Liquid Waste Unused or expired this compound, reaction mixtures with >1% this compound.Collect in a labeled, compatible hazardous waste container within an SAA. Do not fill beyond 90% capacity. Arrange for pickup by the institution's Environmental Health & Safety (EHS) office.
Dilute Aqueous Waste Aqueous solutions containing <1% this compound.DO NOT dispose down the drain. Collect in a labeled hazardous waste container for aqueous waste. Arrange for EHS pickup.
Contaminated Solid Waste Gloves, kimwipes, bench paper, and other lab supplies contaminated with this compound.Double-bag in clear plastic bags and label as "this compound Contaminated Debris."[5] Place in a designated solid waste container.
Contaminated Sharps Needles, pipettes, or broken glass contaminated with this compound.Place in a puncture-resistant sharps container specifically labeled for chemically contaminated sharps.[6] Do not mix with biohazardous sharps.
Empty Containers The original container that held pure this compound.Triple-rinse the container with a suitable solvent (e.g., ethanol).[7] Collect the rinsate as hazardous waste.[7] Deface the original label and dispose of the rinsed container in the appropriate glass or plastic recycling bin.[6]

Experimental Protocol: Neutralization of Accidental Spills

This protocol details the steps for neutralizing a small this compound spill (<100 mL) within a chemical fume hood. For larger spills, evacuate the area and contact EHS immediately.

Materials:

  • Spill Absorbent Pads or Sand

  • Sodium Bicarbonate (NaHCO₃)

  • Two pairs of nitrile gloves

  • Safety goggles

  • Lab coat

  • Plastic dustpan and scoop

  • Hazardous waste bags

Procedure:

  • Ensure Safety: Confirm the spill is contained within the fume hood. Do not attempt to clean a spill outside of a ventilated area.

  • Contain the Spill: Cover the spill with an absorbent material like sand or a chemical absorbent pad to prevent it from spreading.

  • Neutralize: Slowly and carefully sprinkle sodium bicarbonate over the absorbed spill. The mixture may effervesce; proceed with caution.

  • Wait: Allow the neutralization reaction to complete (approximately 15-20 minutes).

  • Collect Waste: Using a plastic scoop and dustpan, collect the absorbed and neutralized material.

  • Package Waste: Place the collected material into a heavy-duty, clear plastic bag. Seal the bag, then place it inside a second bag.[5]

  • Label and Dispose: Label the outer bag as "this compound Spill Debris (Neutralized with Sodium Bicarbonate)" and place it in the designated solid hazardous waste container for EHS pickup.

  • Decontaminate: Wipe the spill area with a cloth dampened with 70% ethanol. Dispose of the cloth as contaminated solid waste.

Visual Guides and Workflows

The following diagrams illustrate the key decision-making and operational workflows for this compound waste management.

Epizizanal_Disposal_Workflow cluster_prep Preparation & Collection cluster_segregation Segregation cluster_disposal Final Disposal start This compound Waste Generated select_container Select Compatible Waste Container start->select_container label_container Affix 'Hazardous Waste' Label (Name, Hazard, Date) select_container->label_container saa Place in Secondary Containment in Satellite Accumulation Area (SAA) label_container->saa is_liquid Liquid or Solid? saa->is_liquid liquid_waste Liquid Waste Stream is_liquid->liquid_waste Liquid solid_waste Solid Waste Stream is_liquid->solid_waste Solid request_pickup Request EHS Pickup (When container is full or within 90 days) liquid_waste->request_pickup solid_waste->request_pickup ehs_disposal EHS Manages Final Disposal request_pickup->ehs_disposal

Caption: General workflow for this compound waste from generation to disposal.

Spill_Response_Flowchart spill This compound Spill Occurs check_size Is spill <100mL and contained in fume hood? spill->check_size evacuate Evacuate Area Call EHS Emergency Line check_size->evacuate No don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_size->don_ppe Yes contain Contain Spill with Absorbent Material don_ppe->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize collect Collect Debris into Double-Bagged Container neutralize->collect dispose Label and Dispose as Solid Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Procedure Complete decontaminate->end

Caption: Decision flowchart for responding to an accidental this compound spill.

References

Standard Operating Procedure: Handling and Disposal of Epizizanal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols and procedural guidance for the handling and disposal of Epizizanal in a laboratory setting. Adherence to these guidelines is mandatory to ensure personnel safety and minimize environmental impact.

Hazard Identification and Risk Assessment

This compound is a potent investigational compound with the following identified hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Presumed to be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation and sensitization upon repeated exposure.

  • Serious Eye Damage/Irritation: Poses a significant risk of eye damage.

  • Mutagenicity: Suspected of causing genetic defects.

A thorough risk assessment must be conducted before any new procedure involving this compound is initiated.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid, liquid solution, or aerosol).

Table 1: Required PPE for Handling this compound

Body PartPPE SpecificationStandard
Hands Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., Butyl rubber)ASTM F739
Eyes/Face Chemical splash goggles and a full-face shieldANSI Z87.1
Respiratory NIOSH-approved N95 respirator (for solids) or a full-face respirator with organic vapor cartridges (for solutions/aerosols)NIOSH 42 CFR 84
Body Disposable, chemical-resistant lab coat or coveralls with tight-fitting cuffsType 6 or higher
Feet Closed-toe, chemical-resistant safety shoes with shoe coversASTM F2413

Handling Procedures

All handling of this compound must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.

Experimental Workflow: Weighing and Solubilizing this compound

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Certification prep2 Don Required PPE prep1->prep2 prep3 Assemble All Equipment prep2->prep3 handle1 Weigh this compound Solid prep3->handle1 Begin Handling handle2 Add Solvent to Vessel handle1->handle2 handle3 Seal and Agitate to Dissolve handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Procedure Complete clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3

Caption: Workflow for weighing and solubilizing this compound.

Spill Management

In the event of a spill, immediate action is critical. The appropriate response depends on the size and nature of the spill.

Logical Diagram: this compound Spill Response

G spill Spill Detected personnel Personnel Contaminated? spill->personnel size Is the spill >100mL or outside fume hood? evacuate Evacuate Area Activate Emergency Alarm Contact EHS size->evacuate Yes contain Contain Spill with Absorbent Material size->contain No personnel->size No decontam Remove Contaminated Clothing Use Emergency Shower/Eyewash Seek Medical Attention personnel->decontam Yes neutralize Neutralize with 5% Sodium Bicarbonate Solution contain->neutralize cleanup Collect Waste in a Labeled, Sealed Container neutralize->cleanup report Report Incident to Lab Supervisor cleanup->report

Caption: Decision tree for responding to an this compound spill.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

Table 2: this compound Waste Disposal Guidelines

Waste TypeContainerLabelingDisposal Route
Solid Waste (Gloves, wipes, plasticware)Lined, rigid, leak-proof container"HAZARDOUS WASTE - this compound Solid Waste"Via certified hazardous waste contractor
Liquid Waste (Aqueous and organic solutions)Sealable, chemical-resistant container (e.g., HDPE)"HAZARDOUS WASTE - this compound Liquid Waste" (Specify solvent)Via certified hazardous waste contractor
Sharps (Needles, contaminated glassware)Puncture-proof sharps container"HAZARDOUS WASTE - SHARPS - this compound Contaminated"Via certified hazardous waste contractor

Experimental Protocol: Decontamination of Non-Disposable Equipment

  • Objective: To safely decontaminate non-disposable equipment (e.g., glassware, spatulas) after use with this compound.

  • Materials:

    • 10% bleach solution

    • Deionized water

    • Appropriate waste containers

    • Full PPE as specified in Table 1

  • Procedure:

    • Perform all decontamination steps within a chemical fume hood.

    • Rinse the equipment three times with the 10% bleach solution, ensuring all surfaces are contacted. Collect all rinsate as hazardous liquid waste.

    • Rinse the equipment three times with deionized water. The first rinse should be collected as hazardous liquid waste. Subsequent rinses can be disposed of down the drain.

    • Allow the equipment to air dry completely within the fume hood before removing.

    • Document the decontamination procedure in the laboratory notebook.

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